molecular formula C4H8<br>CH3CH2CH=CH2<br>C4H8 B085601 1-Butene CAS No. 106-98-9

1-Butene

货号: B085601
CAS 编号: 106-98-9
分子量: 56.11 g/mol
InChI 键: VXNZUUAINFGPBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Butene (IUPAC name: But-1-ene) is a linear alpha-olefin and a colorless, highly flammable gas that is easily condensed into a liquid. It serves as a fundamental building block in organic synthesis and industrial research, primarily valued for its role in polymerization processes . It is a key precursor in the production of polybutylene, which is used to make piping for domestic plumbing, and is extensively used as a comonomer in the production of various polyethylene types, such as linear low-density polyethylene (LLDPE) . Its application also extends to the synthesis of other chemicals, including butylene oxide and butanone . Recent mechanistic studies on its polymerization, analyzed via DFT calculations, continue to explore the challenges and nuances of creating high molecular weight isotactic poly(this compound), highlighting its ongoing research relevance . An estimated 12 billion kilograms were produced in 2011, mainly through separation from crude C4 refinery streams and by ethylene dimerization, with the latter method affording a highly pure product . This product is intended for laboratory research purposes only and is not classified or sold for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

but-1-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3
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InChI Key

VXNZUUAINFGPBY-UHFFFAOYSA-N
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Canonical SMILES

CCC=C
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Molecular Formula

C4H8, Array
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Related CAS

6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7
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DSSTOX Substance ID

DTXSID1026746
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Molecular Weight

56.11 g/mol
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Physical Description

1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C
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Flash Point

-110 °F (NTP, 1992), Flammable gas
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Solubility

Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none
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Density

0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol
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Vapor Density

1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93
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Vapor Pressure

3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464
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Color/Form

Colorless gas

CAS No.

106-98-9, 9003-28-5
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Melting Point

-301.5 °F (NTP, 1992), -185.33 °C, -185 °C
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Foundational & Exploratory

1-Butene chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butene

This guide provides a comprehensive overview of this compound, including its chemical formula, structure, properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Formula and Structure

This compound, also known as but-1-ene or α-butylene, is a linear alpha-olefin.[1] It is one of the four isomers of butene.

  • Chemical Formula : C₄H₈[1][2][3][4]

  • IUPAC Name : But-1-ene[1]

  • Molar Mass : 56.108 g·mol⁻¹[1]

  • CAS Registry Number : 106-98-9[2]

Structural Formula : CH₃CH₂CH=CH₂[1][3]

The structure consists of a four-carbon chain with a double bond between the first and second carbon atoms.[3][5]

Skeletal Structure:

Physicochemical Properties

This compound is a colorless gas with a slightly aromatic odor.[1][6] It is highly flammable and insoluble in water.[6][7][8] The quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Weight56.1063 g/mol [2]
Boiling Point-6.47 °C (20.35 °F; 266.68 K)[1]
Melting Point-185.3 °C (-301.5 °F; 87.8 K)[1]
Density0.62 g/cm³[1]
Vapor Density (relative to air)1.93[7]
Vapor Pressure3480 mmHg at 70°F (21.1°C)[7]
Flash Point-110°F (-79°C)[7]
Autoignition Temperature723°F (384°C)[7]
Lower Explosive Limit (LEL)1.6%[7]
Upper Explosive Limit (UEL)9.3%[7]
log Kow (Octanol-water partition coefficient)2.40[9]
Henry's Law Constant0.233 atm·m³/mol at 25 °C[9]
Water SolubilityInsoluble[7]

Synthesis and Manufacturing

This compound is produced industrially and in the laboratory through various methods.

Industrial Production:

  • Separation from C₄ Refinery Streams: this compound is separated from crude C₄ streams produced during the cracking process in refineries. This process yields a mixture of this compound and 2-butenes.[1][10]

  • Ethylene Dimerization: This method produces only the terminal alkene, this compound, resulting in a high-purity product.[1] An estimated 12 billion kilograms were produced in 2011.[1]

  • Dehydrogenation of Butane: Butenes can also be prepared by the catalytic dehydrogenation of butane.[10]

Laboratory Synthesis:

  • Grignard Reaction: A common laboratory synthesis involves the reaction of a Grignard reagent, such as methylmagnesium iodide (CH₃MgI), with an allyl halide, like allyl chloride (CH₂=CHCH₂Cl).[11][12]

Below is a diagram illustrating the synthesis of this compound via the Grignard reaction.

Synthesis_of_1_Butene cluster_reactants Reactants cluster_products Products CH3MgI Methylmagnesium Iodide (CH₃MgI) Butene This compound (CH₂=CHCH₂CH₃) CH3MgI->Butene + Allyl Chloride AllylCl Allyl Chloride (CH₂=CHCH₂Cl) MgICl Magnesium Iodide Chloride (MgICl)

Synthesis of this compound via Grignard Reaction.

Reactivity and Chemical Reactions

As an unsaturated aliphatic hydrocarbon, this compound is generally more reactive than alkanes.[6][7] The presence of the carbon-carbon double bond is the center of its reactivity.

  • Polymerization: this compound undergoes exothermic addition polymerization in the presence of catalysts to produce polybutylene.[1][7]

  • Hydration: The reaction of this compound with steam (water) in the presence of an acid catalyst is an addition reaction that leads to the formation of two structural isomers: butan-1-ol and butan-2-ol.[13]

  • Reaction with Hydrogen and Halogens: this compound reacts with hydrogen (H₂) in the presence of a catalyst like platinum (Pt) and with bromine (Br₂) in carbon tetrachloride (CCl₄).[14]

  • Reaction with Strong Oxidizers: It can react vigorously with strong oxidizing agents.[6][7]

  • Decomposition: At high temperatures (around 500°C), this compound can decompose into smaller hydrocarbons like methane, propylene, and ethylene.[15]

The following diagram illustrates the hydration of this compound.

Hydration_of_1_Butene cluster_reactants Reactants cluster_products Products Butene This compound IsomerS Butan-1-ol (Isomer S) Butene->IsomerS + H₂O (Acid Catalyst) IsomerT Butan-2-ol (Isomer T) Butene->IsomerT + H₂O (Acid Catalyst) Water Steam (H₂O)

Hydration of this compound to form structural isomers.

Experimental Protocols

A. Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction (Illustrative Protocol)

While not a direct synthesis of this compound, this protocol for a derivative illustrates a common reaction type for alkenes and is provided as a representative experimental procedure.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask with a magnetic stir bar, rubber septum, thermometer, and nitrogen inlet is assembled.

  • Reagent Preparation: Propyltriphenylphosphonium bromide (10.0 mmol) is added to the flask, followed by anhydrous tetrahydrofuran (THF) (50 mL). The suspension is cooled to 0°C.

  • Ylide Formation: n-Butyllithium (10.0 mmol) is added dropwise, maintaining the temperature below 5°C. The solution turns a deep orange/reddish color, indicating ylide formation.

  • Reaction with Aldehyde: Benzaldehyde (10.0 mmol) is added dropwise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is transferred to a separatory funnel, and diethyl ether and water are added. The organic layer is collected, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield (E)-1-Phenyl-1-butene.[16]

B. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound shows characteristic absorption bands for the C=C stretching vibration at approximately 1640-1645 cm⁻¹.

    • Prominent C-H stretching vibrations associated with the RCH=CH₂ group are observed around 3010-3095 cm⁻¹ and 905-995 cm⁻¹.

    • C-H stretching vibrations for the methyl group appear at about 2860-2975 cm⁻¹.

    • The region from approximately 400 to 1500 cm⁻¹ is considered the fingerprint region, which is unique for this compound.[17]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The ¹H NMR spectrum of this compound in a solvent like CDCl₃ shows distinct signals for the different types of protons.

    • The terminal =CH₂ protons, the internal =CH- proton, the adjacent -CH₂- group, and the terminal -CH₃ group all have characteristic chemical shifts.

    • For this compound adsorbed in NaX zeolites, the chemical shifts can be influenced by the environment.[18][19]

Applications

This compound is a significant chemical intermediate with several key applications:

  • Polymer Production: It is used as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).[1][8] It is also the monomer for polybutylene, which is used in piping.[1]

  • Precursor for other Chemicals: this compound serves as a precursor for the synthesis of butylene oxide, butanone (methyl ethyl ketone - MEK), and maleic anhydride.[1][4][8]

  • Synthetic Rubber: It is used as a monomer in the production of polybutadiene rubber (PBR), a component in tire manufacturing.[8]

Safety

This compound is an extremely flammable gas that forms explosive mixtures with air.[6] At high concentrations, it can act as an asphyxiant or a slight anesthetic.[7] It is incompatible with strong oxidizing agents, halogens, and other reactive materials.[6] Proper handling in well-ventilated areas, such as a fume hood, is essential.[7]

References

Physical and thermodynamic properties of 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Thermodynamic Properties of 1-Butene

Audience: Researchers, scientists, and drug development professionals. Topic: .

Introduction

This compound (also known as but-1-ene or α-butylene) is a linear alpha-olefin with the chemical formula C₄H₈.[1] It is a colorless, flammable gas at standard temperature and pressure with a slightly aromatic odor.[1][2] As one of the four isomers of butene, its terminal carbon-carbon double bond makes it a valuable intermediate and monomer in the chemical industry.[1][2] this compound is a key comonomer in the production of various types of polyethylene, particularly linear low-density polyethylene (LLDPE), and is a precursor for producing polybutylene, butylene oxide, and the industrial solvent butan-2-one (MEK).[2][3] This document provides a comprehensive overview of its essential physical and thermodynamic properties, outlines the experimental methods for their determination, and illustrates key chemical pathways.

Physical Properties of this compound

The physical properties of this compound are crucial for its handling, storage, and application in industrial processes. These properties have been summarized in the table below.

PropertyValueUnitsConditionsSource(s)
Molecular Identity
IUPAC NameBut-1-ene--[4]
Molecular FormulaC₄H₈--[4]
Molar Mass56.1063 g/mol -[4]
CAS Registry Number106-98-9--[4]
Phase Transition Points
Boiling Point-6.47 (266.68 K)°Cat 1 atm[2]
Melting Point-185.3 (87.8 K)°C-[2]
Triple Point-185.35 (87.8 K)°C-[3]
Critical Point Data
Critical Temperature146.35 - 146.60°C-[3][5]
Critical Pressure40.2 (4.02 MPa)bar-[3]
Critical Density232.81 kg/m ³-[3]
Density
Liquid Density0.62g/cm³at saturation[1]
Vapor Density1.93-Relative to Air (Air=1)[6]
Other Properties
Vapor Pressure248 (1860 mmHg)kPaat 25 °C[7]
Solubility in Water0.221 g/100 mL-[2]
Refractive Index1.3962nD-[2][8]
Surface Tension12.5dynes/cmat 20 °C[9]
Dipole Moment0.34D-[10]
Acentric Factor0.191--[11]
log Kow (Octanol/Water)2.40--[5]

Thermodynamic Properties of this compound

Thermodynamic data are essential for designing and optimizing chemical reactors, separation processes, and safety protocols involving this compound.

PropertyValueUnitsConditionsSource(s)
Enthalpy
Enthalpy of Formation (Gas)1.17 ± 0.63kJ/molStandard State (298.15 K)[12]
Enthalpy of Combustion (Gas)-2716.4 ± 0.8kJ/molStandard State (298.15 K)[12]
Enthalpy of Vaporization22.07kJ/molat Normal Boiling Point[13]
Enthalpy of Fusion3.77kJ/molat Triple Point[11]
Heat Capacity
Gas Heat Capacity (Cp)85.56J/(mol·K)at 298.15 K, 1 bar[12]
Liquid Heat Capacity (Cp)128.96J/(mol·K)at 126.96 K[14]
Entropy & Gibbs Free Energy
Standard Molar Entropy (Gas)306.14 ± 0.42J/(mol·K)Standard State (298.15 K)[12]
Gibbs Free Energy of Formation72.38kJ/molStandard State (298.15 K)[11]

Experimental Protocols

The accurate determination of physical and thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for measuring key properties of this compound.

Vapor Pressure Determination (Static Method)

Vapor pressure, the pressure exerted by a vapor in equilibrium with its liquid phase at a given temperature, is a critical parameter for safety and process design.

  • Principle: The static method involves placing the purified liquid sample in a sealed, evacuated container equipped with a pressure transducer and a temperature control system. The pressure of the vapor phase above the liquid is measured at various controlled temperatures once thermal equilibrium is achieved.

  • Apparatus: A thermostatted vessel (cryostat or oil bath), a pressure measurement device (manometer or transducer), a temperature sensor (platinum resistance thermometer), and a vacuum system.

  • Procedure:

    • Sample Preparation: The this compound sample is first purified, typically by fractional distillation, to remove impurities, especially dissolved gases and more volatile components.

    • System Evacuation: The sample is introduced into the measurement vessel, which is then connected to a vacuum pump. The sample is frozen (e.g., with liquid nitrogen), and the system is evacuated to remove any air or non-condensable gases. The vessel is then sealed.

    • Temperature Control: The sealed vessel is placed in a thermostat bath. The temperature of the bath is precisely controlled and allowed to stabilize at the desired setpoint.

    • Equilibrium and Measurement: The sample is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor phase is recorded. This process is repeated across a range of temperatures to generate a vapor pressure curve.[15]

    • Data Analysis: The collected pressure-temperature data are often fitted to a thermodynamic equation, such as the Antoine or Clausius-Clapeyron equation, to model the vapor pressure relationship.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the heat capacity of liquids and solids.[16] It measures the difference in heat flow between a sample and a reference as a function of temperature.[16]

  • Principle: The heat capacity (Cp) is calculated by comparing the heat flow required to change the temperature of the sample to that of a known standard (typically sapphire) under the same conditions.[17][18]

  • Apparatus: A differential scanning calorimeter, hermetically sealed sample pans (e.g., aluminum), and a sapphire standard.

  • Procedure (Three-Step Method):

    • Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC cell. The system is subjected to a programmed temperature ramp (e.g., heating at 10 °C/min) over the desired temperature range. This scan measures the instrumental baseline (heat flow difference between the two empty pans).[17]

    • Standard Run: A standard material with a precisely known heat capacity, such as a sapphire disc, is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.

    • Sample Run: The standard is replaced with a known mass of the this compound sample, which must be hermetically sealed to prevent evaporation. The identical temperature program is run again.

    • Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation:

      Cp,sample(T) = (Cp,std(T) × m_std / m_sample) × (ΔQ_sample(T) - ΔQ_baseline(T)) / (ΔQ_std(T) - ΔQ_baseline(T))

      where m is mass, and ΔQ is the measured heat flow for the sample, standard (std), and baseline runs.[19]

Enthalpy of Combustion (Bomb Calorimetry)

The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion under constant volume conditions.

  • Principle: A known mass of the sample is completely burned in an excess of high-pressure oxygen inside a sealed, robust container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured.

  • Apparatus: A constant-volume bomb calorimeter, a high-pressure oxygen cylinder, a crucible, a firing wire, and a high-precision thermometer.

  • Procedure:

    • Sample Preparation: A precise mass of liquid this compound is sealed in a container suitable for combustion (e.g., a polyester bag) and placed in the crucible inside the bomb.

    • Assembly: A known volume of water is added to the bomb to saturate the internal atmosphere, and a fusible wire is positioned to contact the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

    • Ignition and Measurement: The initial temperature is recorded. The sample is then ignited by passing an electric current through the firing wire. The temperature of the water bath is recorded at regular intervals until it reaches a maximum and begins to cool.

    • Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The heat capacity of the calorimeter (calorimeter constant), determined by combusting a standard like benzoic acid, is used to calculate the total heat released. This value is then converted to the standard enthalpy of combustion per mole of this compound.

Visualizations: Pathways and Phase Behavior

To illustrate the chemical utility and physical behavior of this compound, the following diagrams are provided.

Reactions_of_1_Butene butene This compound p1 butene->p1 p2 butene->p2 p3 butene->p3 p4 butene->p4 polybutylene Poly(this compound) mek Butan-2-one (MEK) valeraldehyde Valeraldehyde butanediol Butane-1,2-diol p1->polybutylene Polymerization (Ziegler-Natta Cat.) p2->mek Hydration -> Oxidation (Wacker Process) p3->valeraldehyde Hydroformylation (CO, H₂, Cat.) p4->butanediol Dihydroxylation (e.g., OsO₄)

Caption: Key industrial reaction pathways originating from this compound.

Phase_Transitions solid Solid liquid Liquid solid->liquid Melting gas Gas solid->gas Sublimation liquid->solid Freezing liquid->gas Vaporization gas->solid Deposition gas->liquid Condensation

Caption: Phase transitions of a substance like this compound.

References

Synthesis and production of 1-Butene from ethylene dimerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Production of 1-Butene from Ethylene Dimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial linear alpha-olefin with significant applications in the chemical industry, primarily as a comonomer in the production of polyethylene, such as linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[1][2] Its incorporation into the polymer chain allows for the control of resin density by introducing short-chain branching.[1] While various methods exist for this compound production, the selective dimerization of ethylene stands out as an economically viable route for generating high-purity this compound.[1][2] This technical guide provides a comprehensive overview of the synthesis and production of this compound via ethylene dimerization, focusing on catalytic systems, reaction mechanisms, experimental protocols, and key process parameters.

The dimerization of ethylene is a catalytic process that selectively couples two ethylene molecules to form this compound. The reaction is governed by the choice of catalyst and reaction conditions, which influence the selectivity towards this compound over other potential products like 2-butene, hexenes, and higher oligomers or polymers.[1][3] Industrial processes, such as the AlphaButol® process, have been developed to optimize this conversion on a large scale.[4]

Catalytic Systems for Ethylene Dimerization

A variety of catalytic systems have been developed for the selective dimerization of ethylene to this compound. These can be broadly classified into homogeneous and heterogeneous catalysts, with transition metals like titanium, nickel, and chromium at their core.

Titanium-Based Catalysts

Titanium-based catalysts are among the most commercially significant for this compound production, notably used in the AlphaButol® process.[1][4] These systems typically consist of a titanium precursor, such as titanium tetrabutoxide (Ti(OC₄H₉)₄), and a co-catalyst or activator, most commonly an organoaluminum compound like triethylaluminum (TEA).[1]

The addition of modifiers or promoters can significantly enhance the catalyst's performance. For instance, the use of 1,2-dichloroethane (EDC) as a promoter has been shown to improve this compound selectivity and yield while reducing the formation of undesirable by-products and polymers.[1] Other modifiers like tetrahydrofuran (THF), 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), and tetrahydropyran (THP) have also been investigated to optimize catalyst activity and selectivity.[1][3]

Nickel-Based Catalysts

Nickel-based catalysts represent another important class for ethylene dimerization and are utilized in processes developed by Phillips.[3] These can be both homogeneous and heterogeneous systems.[3] A notable example of a highly selective heterogeneous catalyst is a metal-organic framework (MOF), Ni(II)-MFU-4l, which has demonstrated record selectivity for this compound.[5][6] These catalysts often require an activator, such as methylaluminoxane (MAO).[6]

Recent research has also focused on nickel-containing zeolite catalysts, such as H–Ni@Y, which can achieve exceptional this compound formation rates and high selectivity without the need for co-catalysts.[7][8]

Other Catalytic Systems

Chromium-based and cobalt-based catalysts have also been explored for ethylene dimerization.[3][9] For instance, a Cr-promoted cobalt oxide on a carbon catalyst has been shown to produce this compound with high selectivity without the use of a co-catalyst.[9]

Reaction Mechanisms

The mechanism of ethylene dimerization to this compound has been a subject of extensive research, with two primary pathways being proposed: the Cossee-Arlman mechanism and the metallacycle mechanism.

Cossee-Arlman Mechanism

The Cossee-Arlman mechanism is widely accepted for many transition metal-catalyzed olefin polymerizations and oligomerizations.[5][10] In the context of ethylene dimerization, this mechanism involves the following key steps:

  • Activation: The catalyst precursor is activated by the co-catalyst (e.g., TEA) to form an active metal-alkyl species.

  • Ethylene Coordination and Insertion: An ethylene molecule coordinates to the active metal center and subsequently inserts into the metal-alkyl bond, forming a growing alkyl chain.

  • Second Ethylene Insertion: A second ethylene molecule inserts into the newly formed metal-alkyl bond, extending the chain to a four-carbon unit.

  • β-Hydride Elimination: The this compound product is released through a β-hydride elimination step, regenerating a metal-hydride species which can then react with another ethylene molecule to restart the catalytic cycle.

Theoretical studies suggest that the Cossee-Arlman mechanism is the more probable route for selective dimerization with titanium-based catalysts, as it presents a lower rate-determining reaction barrier.[10]

Metallacycle Mechanism

An alternative pathway is the metallacycle mechanism. This mechanism involves the oxidative coupling of two ethylene molecules at the metal center to form a metallacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of this compound. However, density functional theory (DFT) studies have indicated that for some catalyst systems, this pathway is less likely to lead to selective dimerization and has a higher probability of forming larger oligomers like 1-hexene.[10]

Quantitative Data on Catalyst Performance

The performance of different catalytic systems is evaluated based on ethylene conversion, selectivity to this compound, and catalyst productivity or turnover frequency. The following tables summarize key performance data from various studies.

Catalyst SystemCo-catalyst/PromoterTemperature (°C)Pressure (bar)Ethylene Conversion (%)This compound Selectivity (%)Reference
Ti(OC₄H₉)₄/TEATHF/EDC55 - 6022High>90[1]
Ni(10%)-MFU-4lMAO0 - 2530 - 50Highup to 96.2[6][11]
H–Ni@YNone60-High83.6[8]
Cr-promoted CoOX/N-CNone80318.9 - 31.553.5 - 82.4[9]

Table 1: Comparison of Different Catalytic Systems for Ethylene Dimerization.

ParameterEffect on Performance
Temperature Increasing temperature generally increases reaction rate but can decrease this compound selectivity and increase polymer formation.[1]
Pressure Higher ethylene pressure typically leads to increased ethylene conversion and this compound selectivity.[1]
Al/Ti Molar Ratio An optimal Al/Ti molar ratio exists to maximize this compound selectivity; higher ratios can lead to increased polymer formation.[1]
Modifier/Ti Molar Ratio The concentration of modifiers like THF significantly impacts ethylene conversion and this compound selectivity.[1]

Table 2: Effect of Reaction Parameters on Catalyst Performance.

Experimental Protocols

This section provides a generalized experimental protocol for ethylene dimerization based on methodologies reported in the literature. Specific details may vary depending on the catalyst system used.

Catalyst Preparation (Example: Ti-based system)
  • Catalyst Components: Titanium tetrabutoxide (Ti(OC₄H₉)₄), triethylaluminum (TEA), tetrahydrofuran (THF), and 1,2-dichloroethane (EDC) are used as the main catalyst, co-catalyst, modifier, and promoter, respectively.[1] n-Heptane is typically used as the solvent.[1]

  • Preparation: In an inert atmosphere (e.g., nitrogen or argon), a solution of Ti(OC₄H₉)₄ in n-heptane is prepared. Subsequently, the required molar ratios of TEA, THF, and EDC are added to the reactor.

Dimerization Reaction
  • Reactor Setup: The reaction is typically carried out in a high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure controllers, and an ethylene gas inlet.[1]

  • Reaction Execution:

    • The reactor is purged with an inert gas to remove air and moisture.

    • The solvent (n-heptane) and the catalyst components are introduced into the reactor.

    • The reactor is heated to the desired reaction temperature (e.g., 55-60 °C).[1]

    • The reactor is pressurized with ethylene to the desired pressure (e.g., 22 bar).[1]

    • The reaction is allowed to proceed for a specific duration (e.g., 30 minutes) with continuous stirring.[1]

  • Reaction Quenching and Product Analysis:

    • After the reaction time, the reactor is cooled, and the pressure is released.

    • The reaction is quenched by adding a substance like methanol/HCl.

    • The product mixture is analyzed using gas chromatography (GC) to determine the composition of the products (this compound, 2-butene, hexenes, etc.) and the conversion of ethylene.

Visualizations

Reaction Mechanisms

Cossee_Arlman_Mechanism A Active Catalyst [M-R] B Ethylene Coordination A->B + C₂H₄ C First Ethylene Insertion B->C D Second Ethylene Coordination C->D + C₂H₄ E Second Ethylene Insertion D->E F β-Hydride Elimination E->F G This compound Release F->G - this compound H Regenerated Catalyst [M-H] G->H I Ethylene Insertion (Cycle Restart) H->I + C₂H₄ I->A

Caption: The Cossee-Arlman mechanism for ethylene dimerization.

Metallacycle_Mechanism A Active Catalyst [M] B Ethylene Coordination (2 molecules) A->B + 2 C₂H₄ C Oxidative Coupling B->C D Metallacyclopentane Intermediate C->D E β-Hydride Elimination D->E F Reductive Elimination E->F G This compound Release F->G - this compound H Regenerated Catalyst [M] G->H

Caption: The Metallacycle mechanism for ethylene dimerization.

Experimental Workflow

Caption: General experimental workflow for ethylene dimerization.

Conclusion

The synthesis of this compound from ethylene dimerization is a well-established and industrially significant process. The choice of catalyst, whether titanium-based, nickel-based, or other systems, along with precise control of reaction conditions, is paramount to achieving high selectivity and yield. The Cossee-Arlman mechanism is the most widely supported pathway for this transformation. Continued research into novel catalytic systems, particularly in the realm of heterogeneous catalysis using materials like metal-organic frameworks and zeolites, promises further improvements in efficiency, selectivity, and sustainability for this compound production. This guide provides a foundational understanding for researchers and scientists working in this field, offering insights into the core principles and practical aspects of this important chemical process.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-butene (C₄H₈). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for its structural identification.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals five distinct proton environments, although at lower resolutions, the two terminal vinylic protons may appear as a single signal. The integration of the signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Data for this compound

Protons (Structure: H₂Cᵃ=CᵇH-CᶜH₂-CᵈH₃)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Hᵃ (trans to C₂H₅)~5.0 ppmDoublet of Doublets (dd)Jac ≈ 17 Hz, Jab ≈ 1.5 Hz1H
Hᵃ (cis to C₂H₅)~5.0 ppmDoublet of Doublets (dd)Jbc ≈ 10 Hz, Jab ≈ 1.5 Hz1H
Hᵇ~5.6-5.8 ppmMultiplet (m)-1H
Hᶜ~1.9-2.1 ppmMultiplet (m)-2H
Hᵈ~0.9-1.0 ppmTriplet (t)Jcd ≈ 7.5 Hz3H

Note: At lower resolutions, the two protons at Hᵃ may appear as a single multiplet. The proton ratio is often cited as 2:1:2:3.[1]

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon atoms in the molecule.[2][3]

Table 2: ¹³C NMR Data for this compound

Carbon (Structure: C¹H₂=C²H-C³H₂-C⁴H₃)Chemical Shift (δ) ppm
C¹ (=CH₂)~113-115 ppm
C² (=CH)~140 ppm
C³ (-CH₂-)~27-30 ppm
C⁴ (-CH₃)~13 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is characterized by absorptions typical of an alkene and an alkyl group.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
=C-H Stretch (vinylic)3095 - 3010Medium
C-H Stretch (alkyl)2975 - 2860Strong
C=C Stretch (alkene)1645 - 1640Medium, Sharp
-CH₃ Deformation1470 - 1370Medium
=C-H Bend (out-of-plane)995 - 905Strong

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the this compound molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance
56[C₄H₈]⁺ (Molecular Ion)Moderate
55[C₄H₇]⁺Moderate
41[C₃H₅]⁺ (Allyl Cation)Base Peak (100%)
39[C₃H₃]⁺High
29[C₂H₅]⁺High
28[C₂H₄]⁺High
27[C₂H₃]⁺High

The molecular ion peak at m/z 56 confirms the molecular weight of this compound.[5] The most abundant fragment, the base peak, is typically the allyl cation at m/z 41.[6]

Experimental Protocols

4.1. NMR Spectroscopy A typical protocol involves dissolving a sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), to avoid solvent signals in the ¹H NMR spectrum.[1] Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.[1][2] The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz). For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

4.2. Infrared Spectroscopy For liquid samples, a thin film can be prepared by placing a drop of the substance between two salt plates (e.g., NaCl or KBr). Gas-phase IR spectra are also common and are recorded by introducing the gaseous sample into a gas cell with IR-transparent windows.[4][7] The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[8]

4.3. Mass Spectrometry In Electron Ionization Mass Spectrometry (EI-MS), a gaseous sample of this compound is introduced into the ion source of the mass spectrometer. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Analysis

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_of_1_Butene cluster_molecule Analyte cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information 1_Butene This compound (C₄H₈) HNMR ¹H NMR 1_Butene->HNMR CNMR ¹³C NMR 1_Butene->CNMR IR IR Spectroscopy 1_Butene->IR MS Mass Spectrometry 1_Butene->MS Info_HNMR Proton Environments Chemical Shifts (δ) Spin-Spin Coupling (J) Integration (Ratio) HNMR->Info_HNMR Info_CNMR Carbon Skeleton Number of Unique Carbons CNMR->Info_CNMR Info_IR Functional Groups Bond Vibrations (C=C, C-H) IR->Info_IR Info_MS Molecular Weight (M⁺) Fragmentation Pattern Molecular Formula MS->Info_MS

Caption: Workflow of this compound structural elucidation using complementary spectroscopic methods.

References

An In-depth Technical Guide to 1-Butene: IUPAC Nomenclature, Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butene, an important alpha-olefin in the chemical industry. It covers the systematic IUPAC nomenclature and common synonyms, detailed physical and chemical properties, and illustrative experimental protocols for its synthesis and polymerization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of this compound is essential.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is but-1-ene .[1][2][3] This name is derived from the following rules: the longest carbon chain containing the double bond has four carbon atoms ("but-"), the presence of a double bond is indicated by the "-ene" suffix, and the number "1" specifies that the double bond is located between the first and second carbon atoms.[4]

This compound is also known by several synonyms, which are frequently encountered in industrial and academic literature. These include:

  • 1-Butylene[1][2][5]

  • alpha-Butylene (α-Butylene)[2][6]

  • Ethylethylene[2][3]

  • Butene-1[2]

Physicochemical Properties

This compound is a colorless, flammable gas with a slightly aromatic odor.[1][7] It is readily liquefied and is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene.[7][8][9] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular FormulaC4H8[1][8]
Molar Mass56.108 g·mol−1[1]
AppearanceColorless gas[1]
OdorSlightly aromatic[1]
Density0.62 g/cm³[1]
Melting Point-185.3 °C (-301.5 °F; 87.8 K)[1]
Boiling Point-6.47 °C (20.35 °F; 266.68 K)[1]
Solubility in waterInsoluble[7][8]
Solubility in organic solventsSoluble in ethanol, ether, benzene[8][9]
Vapor Density (air=1)1.93[10]
Flash Point-80 °C (-112 °F)[9]
Autoignition Temperature384 °C (723 °F)[10]
Table 2: Chemical Properties and Safety Information
PropertyValue/InformationReferences
Chemical FormulaC4H8[1][8]
InChI KeyVXNZUUAINFGPBY-UHFFFAOYSA-N[1]
Canonical SMILESCCC=C[1]
Lower Explosive Limit (LEL)1.6%[10]
Upper Explosive Limit (UEL)10.0%
Main HazardsExtremely flammable[7]

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis and polymerization of this compound.

Synthesis of this compound via Dehydration of Butan-1-ol

This protocol describes the acid-catalyzed dehydration of butan-1-ol to produce this compound.

Materials:

  • Butan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Heating mantle

  • Distillation apparatus

  • Gas collection apparatus

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to collect the gaseous product.

  • Carefully add a measured volume of butan-1-ol to the round-bottom flask.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the butan-1-ol. A typical ratio is approximately 1:4 (acid:alcohol) by volume.

  • Gently heat the mixture in the round-bottom flask using a heating mantle.

  • As the temperature increases, the dehydration reaction will commence, and gaseous this compound will be produced.

  • The this compound gas will distill over and can be collected by displacement of water in an inverted graduated cylinder or gas syringe.

  • The primary product will be this compound, although small amounts of the isomeric 2-butenes may also be formed.

Polymerization of this compound using a Ziegler-Natta Catalyst

This protocol outlines the polymerization of this compound to poly(this compound) using a classic Ziegler-Natta catalyst system.

Materials:

  • High-purity this compound monomer

  • Inert solvent (e.g., heptane, toluene)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel equipped with a stirrer and temperature control

Procedure:

  • All glassware must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can deactivate the catalyst.

  • In the reaction vessel, add the desired amount of inert solvent.

  • Introduce the titanium tetrachloride solution to the solvent.

  • Slowly add the triethylaluminium solution to the reaction vessel. The molar ratio of Al to Ti is a critical parameter and typically ranges from 2:1 to 4:1. A precipitate, the active Ziegler-Natta catalyst, will form.

  • Pressurize the reaction vessel with high-purity this compound monomer to the desired pressure.

  • Maintain the reaction at a constant temperature, typically between 50 and 100°C.

  • The polymerization is an exothermic process, so cooling may be required to maintain the desired temperature.

  • After the desired reaction time, terminate the polymerization by adding a quenching agent, such as isopropanol or methanol.

  • The resulting polymer can be isolated by filtration or precipitation, followed by washing with an appropriate solvent to remove catalyst residues.

  • The poly(this compound) is then dried under vacuum.

Visualizations

Isomers of Butene

The following diagram illustrates the structural relationship between the different isomers of butene, all of which share the same molecular formula (C₄H₈).

Butene_Isomers cluster_butene Butene Isomers (C₄H₈) This compound This compound cis-2-Butene cis-2-Butene This compound->cis-2-Butene Isomerization trans-2-Butene trans-2-Butene This compound->trans-2-Butene Isomerization Isobutylene Isobutylene This compound->Isobutylene Skeletal Isomerization cis-2-Butene->trans-2-Butene Geometric Isomerism

Caption: Structural isomers of butene.

Industrial Production Workflow of this compound

This diagram outlines a simplified workflow for the industrial production of this compound, primarily through the dimerization of ethylene.

Industrial_Production_1_Butene Ethylene_Feed Ethylene Feedstock Dimerization_Reactor Dimerization Reactor (Catalyst) Ethylene_Feed->Dimerization_Reactor Separation_Unit Separation Unit Dimerization_Reactor->Separation_Unit Purification Purification Column Separation_Unit->Purification Byproducts Byproducts (e.g., Hexenes, Polyethylene) Separation_Unit->Byproducts Unreacted_Ethylene Unreacted Ethylene Separation_Unit->Unreacted_Ethylene Recycle 1-Butene_Product High-Purity this compound Purification->1-Butene_Product

Caption: Industrial production workflow for this compound.

References

Health and safety information for 1-Butene handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for the handling and use of 1-Butene (But-1-ene) in a laboratory and research environment. Adherence to these guidelines is critical for ensuring the safety of personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound is a colorless, flammable gas with a slightly aromatic odor.[1][2][3] It is classified as a linear alpha-olefin and is typically supplied as a liquefied gas under pressure.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈[1][5]
Molecular Weight 56.11 g/mol [5][6]
Boiling Point -6.3 °C (21 °F)[6]
Melting Point -185.3 °C (-301.5 °F)[6]
Flash Point -80 °C (-112 °F)
Autoignition Temperature 385 °C (725 °F)[4]
Lower Explosive Limit (LEL) 1.6% by volume in air[6]
Upper Explosive Limit (UEL) 10% by volume in air
Vapor Density (Air = 1) 1.93 - 2.00[1][6]
Vapor Pressure 263 kPa (38.11 psi) @ 21°C (70°F)[3][7]
Specific Gravity (Water = 1) 0.6255 @ 19.9°F[6]
Solubility in Water Insoluble[1][6]

Hazard Identification and Classification

This compound presents several significant hazards that must be managed through proper handling procedures and personal protective equipment.

Primary Hazards:

  • Extreme Flammability: this compound is an extremely flammable gas that can be easily ignited by heat, sparks, or flames.[4] Its vapor is heavier than air and may travel along the ground to a distant ignition source, causing a flashback.[8]

  • Gas Under Pressure: It is a liquefied gas that can explode if heated.[2][4]

  • Asphyxiant: In high concentrations, it can displace oxygen and cause rapid suffocation.[2][9]

  • Health Effects: High concentrations may act as a slight anesthetic, causing drowsiness, dizziness, headache, and unconsciousness.[2][6][9]

  • Frostbite Hazard: Direct contact with the liquid or rapidly expanding gas can cause severe frostbite and cold burns.[2][9][10]

Table 2: Hazard Classifications for this compound

Classification SystemRatingDescription
GHS Classification Flammable Gas, Category 1AGases under pressure, Liquefied gasSpecific Target Organ Toxicity (Single Exposure), Category 3 (Narcotic effects)Signal Word: Danger H220: Extremely flammable gas.H280: Contains gas under pressure; may explode if heated.H336: May cause drowsiness or dizziness.
NFPA 704 Diamond Health: 1Flammability: 4Instability: 0Health (Blue): Can cause significant irritation.[6]Flammability (Red): Burns readily; rapidly or completely vaporizes at atmospheric pressure and normal ambient temperature.[6]Instability (Yellow): Normally stable, even under fire conditions.[6]

Toxicological Data

The acute toxicity of this compound is considered to be low.[11] The primary toxic effects are related to its asphyxiant and narcotic properties at high concentrations.

Table 3: Acute Toxicological Data for this compound

TestSpeciesRouteValueReference
LC₅₀ RatInhalation (gas)> 10,000 ppm (4 hours)OECD Test Guideline 403[4][6]
LC₅₀ RatInhalation658 mg/L (4 hours)[1]
NOAEL (Parental and F1 Offspring) RatInhalation8000 ppmOECD Guideline 422[11]

LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in air that is expected to cause the death of 50% of a defined animal population. NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

There is no evidence of adverse effects from repeated (chronic) overexposure, and it is not classified as a carcinogen.[2][11]

Experimental Protocols: Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

General Handling Procedures
  • Risk Assessment: Conduct a thorough risk assessment for any new experimental procedure involving this compound.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area. Laboratory samples should be handled in a chemical fume hood. Use explosion-proof ventilation equipment.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[2][8] "NO open flames, NO sparks and NO smoking" policies must be strictly enforced.[8]

  • Equipment: Use only spark-proof tools and explosion-proof electrical equipment.[2] All equipment, including cylinders and transfer lines, must be properly grounded to prevent static electricity buildup.

  • System Integrity: Use piping and equipment designed to withstand the pressures to be encountered.[2] The system should be a closed system to prevent releases.[8] Before introducing the gas, purge the system of air.[3] Regularly check the entire system for leaks.[3]

  • Cylinder Handling: Cylinders should be firmly secured in an upright position.[10] Do not drag, roll, or drop cylinders.[11] Use a suitable hand truck for transportation. Never lift a cylinder by its cap.[11]

Storage Procedures
  • Location: Store cylinders in a well-ventilated, secure, and fireproof area, away from direct sunlight and heat.[5][8][10] The storage temperature should not exceed 52°C (125°F).[10]

  • Segregation: Store this compound cylinders separately from oxidizing agents, strong acids, halogens, and other incompatible materials.[1][3]

  • Inventory: Use a first-in, first-out inventory system to prevent long-term storage of full containers.[11] Store full and empty cylinders separately.[11]

  • Labeling: Ensure all cylinders are clearly labeled with their contents and associated hazards.

Personal Protective Equipment (PPE)

The following PPE is required as a minimum when handling this compound. Specific experimental conditions may require additional protection.

Table 4: Recommended Personal Protective Equipment for this compound

Protection TypeSpecific PPERationale
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.[11] A face shield is recommended when connecting or disconnecting fittings.To protect against splashes of liquefied gas which can cause frostbite.[9]
Hand Protection Cold-insulating gloves when handling cylinders or in situations with potential contact with the liquid phase.[8][9] Neoprene or other chemically resistant gloves for incidental contact.To prevent frostbite from contact with the liquefied gas.[10]
Body Protection Flame-retardant and anti-static laboratory coat or coveralls.[11] Safety shoes (preferably with metatarsal protection) for cylinder handling.[11]To protect against fire hazards and physical injury during cylinder transport.
Respiratory Protection Not typically required when working in a well-ventilated area or fume hood.[1] However, a self-contained breathing apparatus (SCBA) must be used for emergency response or in situations with unknown concentrations or insufficient oxygen.[11]This compound is an asphyxiant at high concentrations.[9]

Emergency Procedures

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[1]

  • Skin Contact (Frostbite): For exposure to liquid this compound, immediately warm the frostbitten area with lukewarm water, not to exceed 40-41°C (105°F).[11] Do not use hot water.[1] Do not rub the affected area. If clothing is frozen to the skin, do not remove it.[5] Seek immediate medical attention.

  • Eye Contact (Frostbite): Immediately flush eyes with large amounts of lukewarm water for at least 15 minutes.[5] Hold the eyelids open to ensure thorough rinsing.[11] Seek immediate medical attention from an ophthalmologist.[11]

  • Ingestion: Ingestion is an unlikely route of exposure for a gas. However, contact with the liquid could cause frostbite to the lips and mouth.

Fire Fighting Measures
  • Leaking Gas Fire: DO NOT EXTINGUISH A LEAKING GAS FIRE UNLESS THE LEAK CAN BE STOPPED SAFELY. Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive mixture and re-ignition.

  • Extinguishing Media: Use dry chemical or CO₂ for small fires. For large fires, use a water spray or fog to cool containers and surrounding areas.[2]

  • Procedure: If a leak can be stopped, shut off the gas flow.[11] Evacuate the area. Fight the fire from a maximum distance or a protected location. Cool containers exposed to fire with flooding quantities of water until well after the fire is out. If a tank is venting due to rising sound or discoloration, withdraw immediately.

Accidental Release Measures (Leaks)
  • Immediate Actions: Evacuate all personnel from the area.[11] Eliminate all ignition sources immediately.[2]

  • Control: If it can be done without risk, shut off the source of the leak (e.g., close the cylinder valve).

  • Ventilation: Ventilate the area to disperse the gas. Use a fine water spray (fog) to help reduce vapors, but do not direct water at the source of the leak as this may cause icing.[2]

  • Isolation: Isolate the spill or leak area for at least 100 meters (330 feet) in all directions. For a large spill, consider an initial downwind evacuation of at least 800 meters (1/2 mile).[9]

  • Re-entry: Do not re-enter the area until the atmosphere has been tested with an appropriate device and deemed safe.[2][11]

Visualized Workflows

Standard Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_shutdown Shutdown & Disposal prep_1 Conduct Risk Assessment prep_2 Don Required PPE prep_1->prep_2 prep_3 Verify Fume Hood Operation prep_2->prep_3 prep_4 Eliminate Ignition Sources prep_3->prep_4 handle_1 Secure Cylinder in Fume Hood prep_4->handle_1 Ready handle_2 Inspect Regulator & Fittings handle_1->handle_2 handle_3 Connect to Apparatus handle_2->handle_3 handle_4 Leak Test System handle_3->handle_4 handle_5 Slowly Open Cylinder Valve handle_4->handle_5 handle_6 Conduct Experiment handle_5->handle_6 shut_1 Close Cylinder Valve handle_6->shut_1 Complete shut_2 Vent System to Scrubber/Exhaust shut_1->shut_2 shut_3 Disconnect Apparatus shut_2->shut_3 shut_4 Cap Cylinder shut_3->shut_4 shut_5 Return Cylinder to Storage shut_4->shut_5

Caption: Standard operating procedure for handling this compound in a laboratory setting.

Emergency Response Flowchart for a this compound Leakdot

G start This compound Leak Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Situation (From a Safe Distance) evacuate->assess stop_leak Stop Leak if Safe (e.g., Close Valve) assess->stop_leak Safe to Approach? YES no_stop Do Not Approach Leak assess->no_stop Safe to Approach? NO ign_sources Eliminate Ignition Sources stop_leak->ign_sources call_emergency Call Emergency Response no_stop->call_emergency ventilate Ventilate Area ign_sources->ventilate monitor Monitor Atmosphere ventilate->monitor call_emergency->monitor re_enter Re-enter Only When Safe monitor->re_enter

References

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Butene in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 1-butene, a versatile C4 hydrocarbon building block in organic synthesis. The document details the mechanistic pathways, presents quantitative data for key transformations, outlines experimental protocols, and provides visual representations of the reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the π-bond of the double bond acts as a nucleophile, attacking an electrophilic species. These reactions proceed through a carbocation intermediate, and the regioselectivity is typically governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

Hydrohalogenation (Addition of HBr)

The addition of hydrogen bromide (HBr) to this compound proceeds via a classic electrophilic addition mechanism, yielding 2-bromobutane as the major product. The reaction is initiated by the attack of the π-electrons of this compound on the electrophilic hydrogen of HBr, forming a secondary carbocation intermediate, which is more stable than the alternative primary carbocation. Subsequent attack by the bromide ion on the carbocation yields the final product.

Electrophilic_Addition_HBr Butene This compound Carbocation Secondary Carbocation Butene->Carbocation + H⁺ HBr H-Br Br_ion Br⁻ HBr->Br_ion Product 2-Bromobutane Carbocation->Product + Br⁻

Electrophilic addition of HBr to this compound.

Quantitative Data: Hydrohalogenation of this compound

ReagentConditionsMajor ProductMinor ProductYield (Major)Reference
HBrAcetic Acid2-Bromobutane1-Bromobutane>90%[1]
HClAcetic Acid2-Chlorobutane1-ChlorobutaneHighGeneral Knowledge

Experimental Protocol: Synthesis of 2-Bromobutane from this compound [1]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet adapter. Cool the flask in an ice bath.

  • Reagent Addition: Introduce a solution of this compound in a suitable solvent (e.g., acetic acid). Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using gas chromatography (GC) or thin-layer chromatography (TLC) (after derivatization).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Extract the organic layer with a suitable solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain pure 2-bromobutane.

Hydration (Addition of H₂O)

The acid-catalyzed hydration of this compound follows Markovnikov's rule to produce 2-butanol. The reaction is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺), formed from the acid catalyst in water, leading to a secondary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol.[2][3][4]

Hydration Butene This compound Carbocation Secondary Carbocation Butene->Carbocation + H₃O⁺ H3O H₃O⁺ Oxonium Oxonium Ion Carbocation->Oxonium + H₂O Product 2-Butanol Oxonium->Product - H₃O⁺ H2O H₂O

Acid-catalyzed hydration of this compound.

Quantitative Data: Hydration of this compound

CatalystTemperature (°C)Pressure (atm)ProductSelectivityReference
Sulfuric Acid100-15010-202-ButanolHigh[5]
Phosphoric Acid200-25020-302-ButanolHighGeneral Knowledge

Experimental Protocol: Acid-Catalyzed Hydration of this compound to 2-Butanol [5]

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure gauges, and an inlet for gas is used.

  • Charging the Reactor: The reactor is charged with an aqueous solution of the acid catalyst (e.g., 50% sulfuric acid).

  • Reaction: The reactor is sealed, and this compound is introduced until the desired pressure is reached. The mixture is then heated to the reaction temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as this compound is consumed.

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Purification: The crude 2-butanol is washed with a saturated sodium bicarbonate solution and then with water. It is then dried over anhydrous magnesium sulfate and purified by fractional distillation.

Free-Radical Addition of HBr (Anti-Markovnikov)

In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov product, 1-bromobutane.[6][7][8] The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the double bond at the less substituted carbon to form the more stable secondary radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr to give the product and regenerate the bromine radical, propagating the chain.[6][7][8]

Free_Radical_Addition Initiation, Propagation, and Termination Steps cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR R-O-O-R RO_rad 2 R-O• ROOR->RO_rad Heat/Light Br_rad Br• RO_rad->Br_rad + HBr, - ROH HBr H-Br Butene This compound Sec_rad Secondary Radical Butene->Sec_rad + Br• Product 1-Bromobutane Sec_rad->Product + HBr, - Br• rad1 Radical non_rad Non-radical species rad1->non_rad rad2 Radical rad2->non_rad Hydroboration_Oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation Butene This compound Alkylborane Trialkylborane Butene->Alkylborane + BH₃•THF BH3 BH₃•THF Alkylborane_ox Trialkylborane Product 1-Butanol Alkylborane_ox->Product + H₂O₂, NaOH Reagents H₂O₂, NaOH Ozonolysis Butene This compound Molozonide Molozonide Butene->Molozonide + O₃ Ozone O₃ Ozonide Ozonide Molozonide->Ozonide Rearrangement Products Propanal + Formaldehyde Ozonide->Products + Work-up Workup Reductive Work-up (e.g., Zn/H₂O) Hydrogenation Butene This compound Butane Butane Butene->Butane + H₂ / Catalyst H2 H₂ Catalyst Pd/C, Pt, or Ni Polymerization Monomer n this compound Polymer Poly(this compound) Monomer->Polymer Catalyst Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/Al(C₂H₅)₃) Isomerization Butene1 This compound Butene2_cis cis-2-Butene Butene1->Butene2_cis Catalyst, Heat Butene2_trans trans-2-Butene Butene1->Butene2_trans Catalyst, Heat Isobutene Isobutene Butene1->Isobutene Catalyst, Heat Catalyst Solid Acid Catalyst (e.g., Zeolite) Oxidation_Workflow Start This compound + O₂ JSR Jet-Stirred Reactor Start->JSR Analysis GC-MS / FTIR Analysis JSR->Analysis Conditions Temperature Pressure Residence Time Conditions->JSR Products Oxidation Products (Aldehydes, Ketones, etc.) Analysis->Products

References

The Dawn of Butene: A Technical History of Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Synthesis, and Evolving Understanding of Butene Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

The C4H8 hydrocarbons, known collectively as butenes, represent a cornerstone of modern industrial chemistry. Comprising four primary isomers—1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene)—these compounds are integral to the production of fuels, polymers, and a myriad of chemical intermediates. This technical guide delves into the historical discovery and evolving scientific understanding of these pivotal molecules. From their early, often serendipitous, isolation to the elucidation of their distinct structures and the development of sophisticated isomerization and separation technologies, the story of the butene isomers is a narrative of advancing analytical capabilities and a deepening comprehension of chemical structure and reactivity.

The Genesis of an Isomer: Early Discoveries

The conceptual framework for understanding butene isomers predates their individual discovery, rooted in the nascent field of organic chemistry and the burgeoning gaslight industry of the 19th century.

Michael Faraday and "Bicarburet of Hydrogen"

In 1825, the eminent scientist Michael Faraday, while investigating the liquid residue from the production of illuminating gas derived from whale oil, isolated a novel hydrocarbon.[1][2][3] Through meticulous fractional distillation at low temperatures, he separated a volatile liquid which he termed "bicarburet of hydrogen."[4] Faraday determined its empirical formula to be CH, but noted its vapor density was twice that of ethylene (then known as olefiant gas).[1][2] This substance was later identified as a butene, and given its origin from a thermal process, it was likely a mixture, with a significant component being the branched isomer, isobutylene.[1] Faraday's work was a landmark in hydrocarbon chemistry, demonstrating that compounds with the same elemental composition could exist with different physical properties.[1]

The Rise of Isomerism

The concept of isomerism was formally articulated in the late 1820s and early 1830s by scientists like Friedrich Wöhler and Jöns Jacob Berzelius.[5][6] Wöhler's synthesis of urea from ammonium cyanate in 1828 provided incontrovertible proof that two different compounds could share the same elemental formula.[6] This paradigm shift was essential for the later characterization of the butene family.

Butlerov and the Structure of Isobutylene

The definitive synthesis and structural elucidation of isobutylene are largely credited to the Russian chemist Alexander Butlerov and his student V. Goryainov in the 1860s and 1870s. Butlerov, a key architect of the theory of chemical structure, systematically synthesized and characterized numerous organic compounds. His work on tertiary alcohols and their dehydration products provided a clear pathway to isobutylene, confirming its branched structure.

The Linear Isomers: this compound and the 2-Butenes

The characterization of the linear butene isomers followed the establishment of isobutylene's structure.

The First Synthesis of this compound

While its presence in cracked petroleum fractions was later understood, one of the earliest deliberate laboratory syntheses of this compound was reported in a 1928 paper by Howard J. Lucas and Robert T. Dillon.[7] Their method, a Grignard reaction involving allylmagnesium bromide and methyl iodide, provided a clear route to this terminal alkene.

Unraveling Cis-Trans Isomerism: The 2-Butenes

The concept of geometric isomerism, arising from restricted rotation around a double bond, was a significant theoretical advancement. The synthesis and characterization of the cis and trans isomers of 2-butene were detailed in a 1929 paper by William G. Young, Robert T. Dillon, and Howard J. Lucas.[5] They synthesized the two isomers from the naturally occurring angelic and tiglic acids, which are themselves geometric isomers of α-methylcrotonic acid.[5] This work provided concrete experimental evidence for the existence of stereoisomers in alkenes.

Quantitative Data of Butene Isomers

The distinct physical properties of the butene isomers are a direct consequence of their differing molecular structures. These properties are crucial for their separation and have been meticulously measured over time.

PropertyThis compoundcis-2-Butenetrans-2-ButeneIsobutylene (2-Methylpropene)
Molar Mass ( g/mol ) 56.1156.1156.1156.11
Boiling Point (°C) -6.33.70.9-6.9
Melting Point (°C) -185.3-138.9-105.5-140.3
Density (g/mL at boiling point) 0.6280.6410.6260.588
Heat of Formation (gas, kJ/mol) 1.1-5.7-9.9-16.9

Historical Experimental Protocols

The methodologies employed in the initial synthesis and separation of the butene isomers reflect the analytical capabilities of their time.

Synthesis of this compound via Grignard Reaction (Lucas and Dillon, 1928)

This protocol is based on the description provided by Lucas and Dillon for the synthesis of this compound from allyl bromide and methyl iodide.

Reaction: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr CH₂=CHCH₂MgBr + CH₃I → CH₂=CHCH₂CH₃ + MgBrI

Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried.

Procedure:

  • Magnesium turnings are placed in the flask with anhydrous diethyl ether.

  • A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the formation of the Grignard reagent is complete, a solution of methyl iodide in anhydrous ether is added dropwise.

  • The reaction mixture is then heated under reflux for a period to ensure complete reaction.

  • The resulting mixture is hydrolyzed by carefully adding it to a mixture of ice and a weak acid (e.g., ammonium chloride solution) to decompose any unreacted Grignard reagent and precipitate magnesium salts.

  • The ethereal layer containing this compound is separated.

  • The volatile this compound gas is then carefully collected by gentle warming of the ether solution and passing the gas through a series of cold traps to purify it from ether and any higher boiling byproducts.

Synthesis of cis- and trans-2-Butene from Angelic and Tiglic Acids (Young, Dillon, and Lucas, 1929)

This procedure is adapted from the 1929 paper by Young, Dillon, and Lucas.[5]

Reaction Scheme:

  • Angelic acid or Tiglic acid is converted to the corresponding α-iodo-β-methylbutyric acid.

  • The iodo-acid is then treated with a base to induce elimination, yielding the respective 2-butene isomer.

Procedure:

  • Preparation of α-iodo-β-methylbutyric acid: Angelic acid or tiglic acid is treated with hydriodic acid. The reaction mixture is heated to facilitate the addition of HI across the double bond.

  • Elimination to form 2-butene: The resulting α-iodo-β-methylbutyric acid is dissolved in a suitable solvent and treated with a base, such as sodium carbonate. The mixture is heated, causing the elimination of HI and the formation of 2-butene. The volatile 2-butene gas is collected as it evolves from the reaction mixture. The geometry of the starting acid dictates the predominant isomer of 2-butene formed.

Historical Separation Technique: Fractional Distillation of Light Hydrocarbons

In the early 20th century, fractional distillation was the primary method for separating volatile liquids with close boiling points.

Apparatus: A distillation flask, a fractionating column (often a long, unpacked or packed tube, sometimes with indentations like a Vigreux column), a condenser, and a receiving flask cooled in an ice or salt-ice bath.

Procedure:

  • The liquid mixture of butene isomers is placed in the distillation flask with boiling chips.

  • The mixture is gently heated. The component with the lowest boiling point (isobutylene, -6.9 °C, and this compound, -6.3 °C) will vaporize first.

  • The vapor rises through the fractionating column, where it undergoes multiple cycles of condensation and re-vaporization on the column's surface. This process enriches the vapor in the more volatile component.

  • The vapor that reaches the top of the column is then passed through a condenser, where it liquefies and is collected in the cooled receiving flask.

  • By carefully controlling the temperature at the top of the column, a rough separation of the isomers can be achieved. Due to the very close boiling points, complete separation by simple fractional distillation is challenging.

Evolution of Mechanistic Understanding: The Carbocation Theory

The isomerization of butenes, a process of immense industrial importance, was initially an empirical art. The theoretical framework for understanding these transformations evolved significantly with the development of the carbocation theory.

Frank C. Whitmore, in the 1930s, was a pivotal figure in establishing the concept of carbocations as reactive intermediates.[1][6] He proposed that the rearrangement of the carbon skeleton during certain reactions proceeded through a positively charged carbon species. This theory provided a rational explanation for the interconversion of butene isomers, particularly in the presence of acid catalysts.

The mechanism involves the protonation of the double bond to form a secondary or tertiary carbocation. Subsequent deprotonation at a different position or a hydride or methyl shift to form a more stable carbocation, followed by deprotonation, leads to the formation of a different butene isomer.

Visualizing the Past: Diagrams of Historical Processes and Concepts

Historical Synthesis of this compound

G cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Workup and Isolation Allyl_Bromide Allyl Bromide (CH₂=CHCH₂Br) Grignard_Reagent Allylmagnesium Bromide (CH₂=CHCH₂MgBr) Allyl_Bromide->Grignard_Reagent + Mg Magnesium Magnesium (Mg) in Anhydrous Ether 1_Butene This compound (CH₂=CHCH₂CH₃) Grignard_Reagent->1_Butene + CH₃I Methyl_Iodide Methyl Iodide (CH₃I) Hydrolysis Hydrolysis (Ice, Weak Acid) 1_Butene->Hydrolysis Separation Separation of Ethereal Layer Hydrolysis->Separation Collection Collection of This compound Gas Separation->Collection

Caption: Workflow for the historical synthesis of this compound via a Grignard reaction.

Early Fractional Distillation of Butene Isomers

G cluster_temp Temperature Gradient Heating_Mantle Heat Source Distillation_Flask Distillation Flask (Butene Isomer Mixture) Heating_Mantle->Distillation_Flask Fractionating_Column Fractionating Column (e.g., Vigreux) Distillation_Flask->Fractionating_Column Vaporization High_Temp Higher Temp Condenser Condenser (Cooled Water) Fractionating_Column->Condenser Enriched Vapor (Lower Boiling Point Isomers) Low_Temp Lower Temp Receiving_Flask Receiving Flask (Cooled in Ice Bath) Condenser->Receiving_Flask Condensation Vapor_Path Vapor Flow

Caption: Schematic of a historical fractional distillation apparatus for separating butene isomers.

Evolution of Butene Isomerization Mechanism

G Empirical_Observation Empirical Observation (Isomerization with Acid Catalysts) Early 20th Century Whitmore_Hypothesis Whitmore's Hypothesis (Carbocation Intermediate) ~1932 Empirical_Observation->Whitmore_Hypothesis Protonation Protonation of Alkene Whitmore_Hypothesis->Protonation Mechanistic Steps Carbocation_Formation Formation of Secondary/ Tertiary Carbocation Protonation->Carbocation_Formation Rearrangement Hydride/Methyl Shift to More Stable Carbocation Carbocation_Formation->Rearrangement If leads to more stable intermediate Deprotonation Deprotonation Carbocation_Formation->Deprotonation Rearrangement->Deprotonation Isomerized_Alkene Isomerized Alkene Product Deprotonation->Isomerized_Alkene

Caption: Conceptual evolution of the understanding of butene isomerization mechanisms.

Conclusion

The history of the butene isomers is a compelling illustration of the progression of chemical science. From Faraday's initial isolation of a mysterious "bicarburet of hydrogen" to the deliberate synthesis and characterization of each distinct isomer, the journey reflects a growing sophistication in experimental technique and theoretical understanding. The development of industrial processes for the production and interconversion of these isomers, driven by the demands of the burgeoning fuel and polymer industries, further spurred innovation. For today's researchers, this historical perspective not only provides a rich context for their work but also underscores the foundational principles of structure, reactivity, and mechanism that continue to drive discovery in the chemical sciences.

References

Molecular weight and density of 1-Butene gas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight and Density of 1-Butene Gas

Introduction

This compound, an organic compound with the formula CH₃CH₂CH=CH₂, is a colorless, flammable gas at room temperature and pressure.[1][2] As a linear alpha-olefin, it is a key precursor in the production of various polymers, including high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), as well as in the manufacture of polybutylene.[1] This document provides a comprehensive overview of the molecular weight and gas density of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data

The physical properties of this compound, specifically its molecular weight and gas density under various conditions, are summarized in the table below. These parameters are fundamental for stoichiometric calculations, fluid dynamics modeling, and safety protocols in a laboratory or industrial setting.

ParameterValueConditions
Molecular Weight 56.106 g/mol [1]
56.1063 g/mol [3]
56.11 g/mol [4]
56.12 g/mol
Gas Density 2.6029 kg/m ³0 °C, 1.013 bar
2.4496 kg/m ³15 °C, 1.013 bar[1]
2.4 kg/m ³21.1 °C, 101.325 kPa[4]
2.3584 kg/m ³25 °C, 1.013 bar[1]
Relative Vapor Density 1.93Air = 1.0[5]

Experimental Protocols for Gas Density Determination

The experimental determination of the density of a gas such as this compound is crucial for verifying its purity and for calibrating flow and measurement equipment. The following protocols outline common and reliable methods for this purpose.

Direct Mass-Volume Measurement Method

This method involves directly measuring the mass of a known volume of gas.

Objective: To determine the density of this compound gas by weighing a known volume at a specific temperature and pressure.

Apparatus:

  • A gas-tight syringe (e.g., 100 mL) or a glass bulb of known volume.

  • A milligram-precision analytical balance.

  • A source of purified this compound gas.

  • Thermometer and barometer.

Procedure:

  • Evacuation and Initial Weighing: The syringe or bulb is first evacuated to a high vacuum to remove any residual gas and then weighed on the analytical balance. This provides the mass of the empty container (m₁).

  • Gas Filling: The container is then filled with this compound gas to a specific, known volume (V) at the ambient temperature (T) and pressure (P).

  • Final Weighing: The gas-filled container is weighed again to obtain the final mass (m₂).

  • Mass Calculation: The mass of the this compound gas (m_gas) is calculated by subtracting the initial mass from the final mass: m_gas = m₂ - m₁.

  • Density Calculation: The density (ρ) of the gas is then calculated by dividing the mass of the gas by its volume: ρ = m_gas / V.

Ideal Gas Law and Extrapolation Method for Real Gases

For higher accuracy, especially for real gases that deviate from ideal behavior, an extrapolation method is employed.[6]

Objective: To determine the molar mass and density of this compound by accounting for its non-ideal behavior.

Theoretical Background: The ideal gas law, PV = nRT, can be rearranged to express density: ρ = (m/V) = (M × P) / (R × T), where M is the molar mass.[6][7] For real gases, this relationship is not perfectly linear with pressure. By measuring the density at various pressures and extrapolating to zero pressure, the ideal gas behavior can be determined.[6]

Procedure:

  • Sample Preparation: A series of this compound gas samples are prepared in a known volume at constant temperature but at different, precisely measured pressures.

  • Density Measurement: The density of each sample is determined using the direct mass-volume measurement method described above.

  • Data Analysis: For each pressure (P), the ratio of density to pressure (ρ/P) is calculated.

  • Extrapolation: A graph of ρ/P versus P is plotted. The data points are then extrapolated to zero pressure (P → 0).

  • Molar Mass Calculation: The y-intercept of this plot gives the value of (ρ/P) at zero pressure. The molar mass (M) can then be calculated from the relationship: M = (ρ/P)_P→0 × R × T.

  • Density at Standard Conditions: Once the accurate molar mass is determined, the density at any desired temperature and pressure can be calculated, assuming ideal gas behavior is approximated at those conditions or by using more complex equations of state.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound gas density using the direct mass-volume measurement method.

Gas_Density_Workflow A Start: Prepare Apparatus (Syringe/Bulb, Balance) B Evacuate the Container A->B C Weigh the Empty Container (m1) B->C D Fill with this compound Gas to a Known Volume (V) C->D E Record Temperature (T) and Pressure (P) D->E F Weigh the Filled Container (m2) E->F G Calculate Gas Mass (m_gas = m2 - m1) F->G H Calculate Density (ρ = m_gas / V) G->H I End: Density Value Obtained H->I

Caption: Workflow for Determining Gas Density Experimentally.

References

An In-Depth Technical Guide to the Solubility of 1-Butene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butene, a key C4 hydrocarbon, in various organic solvents. Understanding the solubility of this compound is critical in numerous applications, including its use as a monomer and comonomer in polymer production, as a starting material for the synthesis of other organic compounds, and in various separation and purification processes within the chemical and pharmaceutical industries. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as the chemical nature of the solvent, temperature, and pressure. Generally, as a nonpolar hydrocarbon, this compound exhibits good solubility in other nonpolar and weakly polar organic solvents, in line with the principle of "like dissolves like".[1] It is qualitatively known to be soluble in ethanol, ether, and benzene.[2]

Solubility in Alcohols

Quantitative data on the solubility of this compound in alcohols is crucial for processes such as purification and reaction engineering. The Henry's Law constant, a measure of solubility, for this compound in methanol has been determined over a range of temperatures.

Table 1: Henry's Law Constants of this compound in Methanol [3]

Temperature (K)Henry's Law Constant (MPa/mole fraction)
255.135.75
260.116.64
270.088.54
280.0810.5
290.0712.5
300.0614.4
310.0516.2
320.0317.8

Note: The data was determined using a gas stripping method.[3]

Solubility in Other Organic Solvents

Experimental Protocols for Determining this compound Solubility

Accurate determination of gas solubility in liquids requires precise experimental techniques. The following are key methods employed for measuring the solubility of gases like this compound in organic solvents.

Gas Stripping Method

The gas stripping technique is a dynamic method used to determine Henry's Law constants.[3]

Principle: An inert gas (e.g., helium or nitrogen) is bubbled through a liquid containing the dissolved gas of interest (this compound). The continuous flow of the inert gas strips the solute from the liquid phase. The concentration of the stripped solute in the outlet gas stream is monitored over time, typically by gas chromatography (GC). The rate of decrease in the solute concentration is related to its Henry's Law constant.

Detailed Methodology:

  • Apparatus Setup: A thermostated cell is used to hold a known volume of the solvent. The cell is equipped with a gas inlet for the stripping gas, a gas outlet connected to a gas chromatograph (GC), a magnetic stirrer, and an injection port for introducing the this compound.

  • Solvent Degassing: The solvent is thoroughly degassed prior to the experiment to remove any dissolved air, which could interfere with the measurements. This can be achieved by sparging with the inert stripping gas or by a freeze-pump-thaw technique.

  • Saturation: A known amount of this compound is injected into the solvent and allowed to dissolve with stirring until equilibrium is reached.

  • Stripping: A constant, known flow rate of the inert gas is passed through the solution. The stirring is maintained to ensure good mass transfer between the liquid and gas phases.

  • Analysis: The concentration of this compound in the effluent gas is measured periodically using a calibrated GC equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

  • Data Analysis: The Henry's Law constant is calculated from the decay of the this compound concentration in the gas phase over time.

Volumetric Method

The volumetric method is a static technique that directly measures the volume of gas absorbed by a known volume of liquid.[5]

Principle: A known volume of degassed liquid is brought into contact with a known volume of the gas at a constant temperature and pressure. The system is allowed to reach equilibrium, and the change in the gas volume is measured. This change corresponds to the amount of gas dissolved in the liquid.

Detailed Methodology: [5]

  • Apparatus: The apparatus consists of a calibrated gas burette connected to a thermostated equilibrium cell containing a magnetic stirrer. The system is connected to a vacuum line and a pressure measurement device.

  • Solvent Preparation: A precise volume of the solvent is introduced into the equilibrium cell and thoroughly degassed.

  • Gas Introduction: A known initial volume of this compound is introduced into the gas burette at a measured pressure and temperature.

  • Equilibration: The gas is then allowed to come into contact with the degassed solvent. The mixture is stirred until the pressure in the system remains constant, indicating that equilibrium has been reached.

  • Measurement: The final volume of the gas in the burette is recorded. The difference between the initial and final gas volumes, after correcting for the vapor pressure of the solvent and any dead volume in the apparatus, gives the volume of this compound dissolved in the solvent.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as mole fraction or Bunsen coefficient.

Gas Chromatographic Method

Gas chromatography can be used not only as a detection method in dynamic techniques but also as a primary tool for solubility measurements.[6][7]

Principle: A gas chromatograph with a column containing the organic solvent as the stationary phase is used. A sample of the gas (this compound) is injected into the column. The retention time of the gas in the column is related to its solubility in the stationary liquid phase.

Detailed Methodology: [8]

  • Column Preparation: A packed or capillary GC column is coated with the non-volatile organic solvent of interest. The exact amount of the solvent in the column must be known.

  • GC Setup: The column is installed in a gas chromatograph with precise temperature and pressure control. An inert carrier gas (e.g., helium) is used.

  • Injection: A small, known amount of this compound gas is injected into the GC.

  • Measurement: The retention time of the this compound peak is measured. The retention time of a non-soluble gas (like the carrier gas itself) is also determined to calculate the adjusted retention time.

  • Calculation: The solubility, often expressed as the partition coefficient or Henry's Law constant, is calculated from the adjusted retention time, the amount of stationary phase (solvent), the column temperature, and the carrier gas flow rate.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent using a gas stripping method coupled with gas chromatography.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis cluster_result Result Solvent Select Organic Solvent Degas Degas Solvent Solvent->Degas Butene Obtain Pure this compound Saturate Saturate Solvent with this compound Butene->Saturate Degas->Saturate Strip Strip this compound with Inert Gas (e.g., N2) Saturate->Strip GC_Analysis Analyze Effluent Gas with Gas Chromatography Strip->GC_Analysis Concentration_Time Plot this compound Concentration vs. Time GC_Analysis->Concentration_Time Calculate_H Calculate Henry's Law Constant (H) Concentration_Time->Calculate_H Solubility_Data Quantitative Solubility Data Calculate_H->Solubility_Data

Caption: Workflow for Gas Stripping Solubility Measurement.

Logical Workflow for Solvent Selection

The choice of an appropriate organic solvent for a specific application involving this compound depends on several factors beyond just solubility. The following diagram outlines a logical process for solvent selection.

solvent_selection cluster_define Define Requirements cluster_screen Screening cluster_evaluate Evaluation cluster_select Selection App Application (e.g., Reaction, Separation) Solubility High this compound Solubility? App->Solubility Conditions Operating Conditions (T, P) Conditions->Solubility Compatibility Chemical Compatibility? Solubility->Compatibility Yes Optimal_Solvent Select Optimal Solvent Safety Safety & Environmental Considerations? Compatibility->Safety Yes Economics Cost & Availability Safety->Economics Acceptable Recovery Solvent Recovery/ Recyclability Economics->Recovery Recovery->Optimal_Solvent

Caption: Logical Flow for Organic Solvent Selection.

This guide provides foundational information on the solubility of this compound in organic solvents. For specific applications, it is recommended to consult the primary literature and perform experimental verification under the relevant process conditions.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Polymerization of 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale polymerization of 1-butene, a key process in the synthesis of polyolefins with diverse applications. The following sections outline procedures for Ziegler-Natta, metallocene, and cationic polymerization, including catalyst preparation, reaction conditions, and polymer characterization.

Introduction

Poly(this compound) is a versatile semi-crystalline thermoplastic known for its excellent creep resistance, high toughness, and flexibility. These properties make it suitable for applications in piping, packaging, and hot-melt adhesives. The microstructure and resulting properties of poly(this compound) are highly dependent on the catalyst system and polymerization conditions employed. This document provides detailed laboratory-scale protocols for the synthesis of poly(this compound) using various catalytic systems.

Safety Precautions

This compound is a highly flammable liquefied gas. [1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coat, and cryogenic gloves, must be worn.[2][3] Ensure that all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can deactivate the catalysts. Solvents and the monomer must be rigorously purified and dried before use.

Ziegler-Natta Catalyzed Polymerization of this compound

Ziegler-Natta catalysts are heterogeneous systems typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst.[4][5] They are widely used for the industrial production of isotactic poly(this compound).

Experimental Protocol

Materials:

  • Catalyst: Titanium trichloride (TiCl₃) or Titanium tetrachloride (TiCl₄)

  • Co-catalyst: Triethylaluminum (TEAL) or Diethylaluminum chloride (DEAC)

  • External Electron Donor (optional): Cyclohexylmethyldimethoxysilane (CMDMS) to enhance isotacticity.

  • Monomer: Polymerization-grade this compound, dried by passing through columns of molecular sieves and de-oxo catalyst.

  • Solvent: Anhydrous hexane or heptane, freshly distilled from a sodium/benzophenone ketyl.

  • Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).

Equipment:

  • A 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a septum.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Temperature-controlled oil bath.

  • Gas flow meter to monitor this compound feed.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried in an oven at 120 °C overnight and then assembled hot under a stream of dry nitrogen. The reactor is then subjected to several vacuum/nitrogen cycles to ensure an inert atmosphere.

  • Charging the Reactor: Under a positive pressure of nitrogen, 100 mL of anhydrous hexane is transferred to the reactor via a cannula. The desired amount of co-catalyst (e.g., TEAL, maintaining a specific Al/Ti molar ratio) and external donor (if used) are then added via syringe.

  • Initiation of Polymerization: The reactor is placed in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 70 °C). This compound is then introduced into the reactor at a constant pressure (e.g., 1.4 bar). The polymerization is initiated by injecting a suspension of the Ziegler-Natta catalyst (e.g., 10 mg of TiCl₃ in 10 mL of hexane) into the reactor.

  • Polymerization: The reaction mixture is stirred vigorously for the desired polymerization time (e.g., 1-2 hours). The consumption of this compound can be monitored using a gas flow meter.

  • Termination and Polymer Isolation: The polymerization is terminated by stopping the this compound feed and injecting 10 mL of acidified methanol to quench the catalyst. The polymer precipitates as a white solid.

  • Purification: The polymer is collected by filtration, washed extensively with methanol and water, and then dried in a vacuum oven at 60 °C to a constant weight.

Data Presentation
Catalyst SystemCo-catalystAl/Ti Molar RatioTemperature (°C)Monomer Pressure (bar)Hydrogen (L)Activity (kg PB/g Ti·h)Isotacticity (%)Mw ( g/mol )PDI
TiCl₃TEAL200701.40.0624.7697550,0003.5
TiCl₃TEAL200701.00.13-81149,5002.49
TiCl₃TEAL200701.40.01--913,0004.29
TiCl₄/MgCl₂TEAL40020--2.856---

Data adapted from reference[6] and[2]. Note that specific values can vary based on the exact catalyst preparation and reaction conditions.

Metallocene-Catalyzed Polymerization of this compound

Metallocene catalysts are organometallic compounds that typically consist of a group 4 transition metal (e.g., zirconium or titanium) sandwiched between two cyclopentadienyl-type ligands.[3] When activated with a co-catalyst, such as methylaluminoxane (MAO), they form highly active single-site catalysts for olefin polymerization, often leading to polymers with narrow molecular weight distributions.[3]

Experimental Protocol

Materials:

  • Metallocene Pre-catalyst: e.g., rac-Me₂Si(Ind)₂ZrCl₂ or rac-Et(Ind)₂ZrCl₂.

  • Co-catalyst/Activator: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%).

  • Monomer: Polymerization-grade this compound, purified as described previously.

  • Solvent: Anhydrous toluene, freshly distilled from a sodium/benzophenone ketyl.

  • Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).

Equipment:

  • A high-pressure stainless-steel autoclave reactor (e.g., 250 mL) equipped with a mechanical stirrer, temperature and pressure sensors, and injection ports.

  • Schlenk line or glovebox.

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried at 120 °C, and then purged with dry nitrogen for at least 1 hour.

  • Catalyst Activation: In a glovebox, the metallocene pre-catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the metallocene solution (maintaining a high Al/Zr molar ratio, e.g., 1000:1) and the mixture is stirred for 10-15 minutes at room temperature to allow for activation.

  • Charging the Reactor: The reactor is charged with 100 mL of anhydrous toluene and then heated to the desired polymerization temperature (e.g., 50 °C). A specific amount of liquid this compound is then transferred to the reactor.

  • Initiation of Polymerization: The pre-activated catalyst solution is injected into the reactor under pressure to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 30-60 minutes) while maintaining a constant temperature. The pressure will decrease as the monomer is consumed.

  • Termination and Isolation: The polymerization is terminated by venting the reactor and injecting acidified ethanol. The polymer is then precipitated, filtered, washed with ethanol, and dried in a vacuum oven.

Data Presentation
Metallocene CatalystTemperature (°C)Mv ( g/mol )
rac-Me₂Si(Ind)₂ZrCl₂5016,000[6][7]
rac-Me₂Si(2-Me-Ind)₂ZrCl₂50381,100[6]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂70111,000[6]

Data adapted from reference[6][7]. Mv denotes viscosity-average molecular weight.

Cationic Polymerization of this compound

Cationic polymerization of this compound is typically initiated by a strong acid or a Lewis acid in the presence of a proton source. This method generally produces atactic poly(this compound) with a lower molecular weight compared to coordination polymerization.

Experimental Protocol

Materials:

  • Initiator: Boron trifluoride etherate (BF₃·OEt₂) or Aluminum trichloride (AlCl₃).

  • Co-initiator (Proton Source): A trace amount of water or an alcohol.

  • Monomer: Polymerization-grade this compound, purified.

  • Solvent: Dichloromethane or another dry, inert solvent.

  • Quenching Agent: Methanol.

Equipment:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a septum, maintained under a dry nitrogen atmosphere.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Reactor Setup: The reaction flask is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Charging the Reactor: 100 mL of dry dichloromethane is added to the flask. This compound is then condensed into the flask.

  • Initiation: A solution of the initiator (e.g., BF₃·OEt₂) in dichloromethane is added dropwise to the stirred monomer solution. The presence of a trace amount of water in the solvent or on the glassware typically serves as the co-initiator.

  • Polymerization: The reaction is typically very fast and is allowed to proceed for a short period (e.g., 10-30 minutes).

  • Termination: The polymerization is terminated by the addition of methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The resulting polymer is then filtered, washed with methanol, and dried under vacuum.

Polymer Characterization

The synthesized poly(this compound) can be characterized by various techniques to determine its molecular weight, molecular weight distribution, tacticity, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the tacticity (isotactic, syndiotactic, atactic) of the polymer chain.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity of the polymer. Poly(this compound) exhibits complex polymorphism, and DSC can be used to study the transformation between different crystalline forms.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis prep_reactor Reactor Assembly & Inert Atmosphere charge_reactor Charge Reactor (Solvent, Co-catalyst) prep_reactor->charge_reactor prep_reagents Reagent Purification (Solvent, Monomer) prep_reagents->charge_reactor set_conditions Set Temperature & Monomer Pressure charge_reactor->set_conditions initiation Inject Catalyst (Initiate Polymerization) set_conditions->initiation polymerization Polymerization Reaction initiation->polymerization termination Terminate Reaction (Quenching Agent) polymerization->termination isolation Polymer Precipitation & Filtration termination->isolation purification Washing & Drying isolation->purification characterization Characterization (GPC, NMR, DSC) purification->characterization

Caption: General experimental workflow for the laboratory-scale polymerization of this compound.

Ziegler-Natta Polymerization Mechanism

G cluster_catalyst Catalyst Active Site cluster_propagation Propagation Steps catalyst Ti Active Site with Alkyl Group (R) coordination This compound Coordination to Ti Center catalyst->coordination π-complex formation insertion Migratory Insertion of This compound into Ti-R Bond coordination->insertion propagation Chain Propagation (New Active Site) insertion->propagation propagation->coordination Next Monomer

Caption: Simplified mechanism of Ziegler-Natta polymerization of this compound.

References

Application Notes and Protocols: Synthesis of Linear Low-Density Polyethylene (LLDPE) Using 1-Butene as a Comonomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the synthesis of Linear Low-Density Polyethylene (LLDPE) using 1-butene as a comonomer, including common industrial processes, the influence of catalysts, and the resulting polymer properties. This document also outlines experimental protocols for the synthesis and characterization of this compound-based LLDPE.

Introduction

Linear Low-Density Polyethylene (LLDPE) is a versatile thermoplastic produced by the copolymerization of ethylene with an α-olefin comonomer.[1] The incorporation of these comonomers, such as this compound, 1-hexene, or 1-octene, introduces short-chain branches into the otherwise linear polyethylene backbone.[2][3] This branching disrupts the crystalline structure of the polymer, leading to a lower density compared to High-Density Polyethylene (HDPE).[1] The type and amount of comonomer are critical in tailoring the final properties of the LLDPE, including its density, crystallinity, and mechanical strength.[2][4]

This compound is a widely used comonomer in LLDPE production due to its cost-effectiveness and straightforward applicability in industrial processes.[5] The resulting ethylene-butene copolymers exhibit a range of desirable properties, making them suitable for various applications, particularly in the packaging industry for films and sheets.[6] This document details the synthesis of LLDPE using this compound, focusing on the underlying chemistry, experimental procedures, and characterization techniques.

LLDPE Synthesis Processes with this compound

The industrial production of LLDPE with this compound as a comonomer is primarily achieved through three main low-pressure polymerization processes: gas-phase, solution-phase, and slurry-phase polymerization.[7][8][9]

2.1. Process Descriptions

A typical industrial process for LLDPE synthesis can be broken down into four main sections: purification and catalyst preparation, reaction, distillation, and finishing.[10]

  • Purification and Catalyst Preparation: The feedstock, including ethylene, this compound, and any solvent (like cyclohexane in the solution process), must be purified to remove impurities such as water and oxygen that can poison the catalyst.[10] The catalysts, commonly Ziegler-Natta or metallocene types, are prepared and handled under inert conditions.[10][11]

  • Reaction: The purified ethylene and this compound are fed into the polymerization reactor along with the catalyst.[10] The polymerization reaction occurs under controlled temperature and pressure.[8] The type of reactor varies with the process (e.g., fluidized bed reactor in the gas-phase process, or a continuous-stirred-tank reactor (CSTR) and tubular reactor in the solution process).[8][10]

  • Distillation/Separation: After the reaction, the unreacted monomers and solvent (if any) are separated from the polymer.[10] This is often achieved through a series of separation vessels and distillation columns.[10] The recovered monomers and solvent are then recycled back to the reactor.[7]

  • Finishing: The molten polymer is mixed with additives, such as antioxidants and processing aids, and then extruded and pelletized to produce the final LLDPE resin.[10]

Below is a generalized workflow for LLDPE synthesis.

LLDPE_Synthesis_Workflow cluster_purification 1. Purification & Catalyst Prep cluster_reaction 2. Polymerization Reaction cluster_separation 3. Separation & Recovery cluster_finishing 4. Finishing Ethylene Ethylene Purification Purification Unit (Removal of H2O, O2) Ethylene->Purification Butene This compound Butene->Purification Solvent Solvent (e.g., Cyclohexane) Solvent->Purification Reactor Polymerization Reactor (Gas, Solution, or Slurry) Purification->Reactor Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reactor Separator Separator Reactor->Separator Recycle Monomer/Solvent Recycle Separator->Recycle Unreacted Monomers & Solvent Extruder Extruder & Pelletizer Separator->Extruder Polymer Recycle->Purification Additives Additives Additives->Extruder LLDPE_Pellets LLDPE Pellets Extruder->LLDPE_Pellets

Generalized workflow for LLDPE synthesis.

Catalysts for this compound Copolymerization

The choice of catalyst is crucial as it significantly influences the polymerization kinetics, comonomer incorporation, and the microstructure of the resulting LLDPE. The two main classes of catalysts used are Ziegler-Natta and metallocene catalysts.

3.1. Ziegler-Natta Catalysts

Ziegler-Natta (ZN) catalysts, typically based on titanium compounds supported on magnesium chloride, are the workhorses of the polyolefin industry.[1][11]

  • Characteristics: ZN catalysts are known for producing LLDPE with a broad comonomer composition distribution, meaning the this compound is not evenly distributed among the polymer chains.[1] This can result in a blend of polymer fractions ranging from HDPE-like (low this compound content) to highly branched, amorphous material (high this compound content).[1]

  • Reactivity: ZN catalysts generally exhibit lower reactivity towards higher α-olefins compared to ethylene.[12] While this compound can be effectively copolymerized, the incorporation of longer α-olefins like 1-hexene and 1-octene is less efficient.[1]

3.2. Metallocene Catalysts

Metallocene catalysts are single-site catalysts that offer better control over the polymer architecture.[3][13]

  • Characteristics: These catalysts lead to a much more uniform incorporation of this compound, resulting in a narrow comonomer composition distribution.[3][14] This uniformity can translate to improved polymer properties.

  • Reactivity: Metallocene catalysts are generally more efficient at incorporating a wider range of α-olefins, including this compound, 1-hexene, and 1-octene.[15] This allows for greater flexibility in tailoring the LLDPE properties.

The relationship between catalyst type and the resulting polymer structure is illustrated below.

Catalyst_Effect cluster_input Inputs cluster_catalyst Catalyst Type cluster_output Resulting LLDPE Structure Ethylene Ethylene ZN_Catalyst Ziegler-Natta Ethylene->ZN_Catalyst Metallocene_Catalyst Metallocene Ethylene->Metallocene_Catalyst Butene This compound Butene->ZN_Catalyst Butene->Metallocene_Catalyst Broad_Distribution Broad Comonomer Distribution ZN_Catalyst->Broad_Distribution Narrow_Distribution Narrow Comonomer Distribution Metallocene_Catalyst->Narrow_Distribution

Influence of catalyst type on comonomer distribution.

Effect of this compound on LLDPE Properties

The incorporation of this compound as a comonomer has a profound impact on the physical and mechanical properties of the resulting LLDPE.

4.1. Density and Crystallinity

The primary role of the this compound comonomer is to introduce short ethyl branches onto the polyethylene backbone.[3] These branches disrupt the regular packing of the polymer chains, which in turn reduces the crystallinity and density of the material.[16] The density of LLDPE is strongly controlled by the comonomer content.[16]

PropertyEffect of Increasing this compound Content
Density Decreases
Crystallinity Decreases
Melting Temperature Decreases[17]

4.2. Mechanical Properties

The changes in crystallinity and microstructure directly affect the mechanical performance of the LLDPE. Generally, LLDPE is known for its high tensile strength and puncture resistance.[2] However, the choice of comonomer also plays a significant role. Studies have shown that LLDPE produced with longer α-olefins like 1-hexene and 1-octene often exhibit superior mechanical properties, such as impact and tear strength, compared to this compound copolymers.[3][5]

PropertyThis compound LLDPE vs. 1-Hexene/1-Octene LLDPE
Tensile Strength at Yield Generally lower for this compound LLDPE[5]
Tensile Strength at Break Generally lower for this compound LLDPE[5]
Elmendorf Tear Strength Generally lower for this compound LLDPE[5]
Spencer Impact Strength Generally lower for this compound LLDPE[5]

4.3. Product Morphology

In slurry polymerization processes, the concentration of this compound can influence the morphology of the final polymer product.[6] At low incorporation levels, the LLDPE is produced as a free-flowing powder.[6] However, as the this compound content increases beyond a certain threshold (e.g., between 4.3% and 5.2% by weight in one study), the product can become sticky due to the dissolution of highly branched, low-molecular-weight chains in the reaction medium.[6]

This compound Content (wt. %)Product Form (in slurry process)
< 4.3%Powder[6]
> 5.2%Sticky[6]

Experimental Protocols

5.1. Slurry-Phase Copolymerization of Ethylene and this compound

This protocol is based on a typical lab-scale slurry polymerization using a Ziegler-Natta catalyst.

Materials:

  • High-purity n-hexane (polymerization medium)

  • Polymerization-grade ethylene

  • Polymerization-grade this compound

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., Triethylaluminium - TEA)

  • Nitrogen for inert atmosphere

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to ensure an inert atmosphere.

  • Solvent and Comonomer Addition: A specific volume of purified n-hexane is introduced into the reactor. A predetermined amount of this compound is then added to the n-hexane.[6]

  • Pressurization and Equilibration: The reactor is pressurized with ethylene to the desired reaction pressure (e.g., 4-12 bar) and heated to the reaction temperature (e.g., 80°C).[6] The system is allowed to equilibrate.

  • Catalyst Injection: The cocatalyst (TEA) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry.

  • Polymerization: The polymerization is allowed to proceed for a set duration, with continuous feeding of ethylene to maintain constant pressure. The reaction temperature is maintained by a cooling jacket.

  • Termination and Product Recovery: The reaction is terminated by venting the ethylene and adding a deactivating agent (e.g., acidified alcohol). The polymer product is then collected by filtration, washed with alcohol, and dried under vacuum.

5.2. Characterization of this compound LLDPE

5.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To determine the weight percentage of incorporated this compound.

  • Procedure: A thin film of the LLDPE sample is prepared by compression molding. The FTIR spectrum is recorded. The peak corresponding to the ethyl branches, typically around 769-772 cm⁻¹, is analyzed.[6] The area under this peak is measured and compared to a calibration curve prepared from standards with known this compound content (determined by ¹³C-NMR) to calculate the weight percent of this compound.[6]

5.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties, such as melting temperature (Tm) and crystallinity.

  • Procedure: A small sample of the polymer is heated, cooled, and then reheated in the DSC instrument at a controlled rate (e.g., 10°C/min). The first heating scan erases the thermal history. The melting temperature is determined from the peak of the endotherm in the second heating scan. The degree of crystallinity can be calculated from the heat of fusion.

5.2.3. Gel Permeation Chromatography (GPC)

  • Objective: To determine the molecular weight and molecular weight distribution (MWD).

  • Procedure: The polymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature. The solution is then injected into the GPC system. The instrument separates the polymer chains based on their size in solution, allowing for the determination of the molecular weight distribution.

Conclusion

The use of this compound as a comonomer in LLDPE synthesis provides a versatile and cost-effective means of producing a wide range of polyethylene products. The choice of catalyst system, whether Ziegler-Natta or metallocene, significantly impacts the distribution of this compound in the polymer chains and, consequently, the final properties of the material. By carefully controlling the polymerization process and the amount of this compound incorporated, researchers and manufacturers can tailor the density, crystallinity, and mechanical properties of LLDPE to meet the demands of various applications, from flexible packaging films to more rigid molded articles. Further research into novel catalyst systems and process optimization continues to expand the performance capabilities of this compound-based LLDPE.

References

Application Notes and Protocols for Gas-Phase Reactions of 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting various gas-phase reactions of 1-butene. The information is intended to guide researchers in setting up experiments, understanding reaction pathways, and analyzing products.

Overview of this compound Gas-Phase Reactions

This compound (C4H8) is a versatile hydrocarbon that undergoes several important gas-phase reactions, including isomerization, oxidation, pyrolysis, and dehydrogenation.[1] These reactions are fundamental in various industrial processes, from the production of valuable chemicals to understanding combustion chemistry. The experimental setup for studying these reactions typically involves a reactor system, a method for feeding and controlling gaseous reactants, and analytical instrumentation for product analysis.

Experimental Setups

The choice of reactor is critical and depends on the specific reaction being studied. Common reactor types for gas-phase reactions of this compound include:

  • Tubular Flow Reactors: Often used for pyrolysis and oxidation studies, allowing for controlled temperature profiles and residence times.[2][3]

  • Fixed-Bed Reactors: Typically employed for catalytic reactions like isomerization and dehydrogenation, where the catalyst is packed in a stationary bed.[4][5]

  • Jet-Stirred Reactors (JSRs): Ideal for studying reaction kinetics, particularly for oxidation, as they provide a well-mixed environment.[6][7][8]

  • Berty Stationary Catalyst Basket Reactor: A type of gradientless reactor used to study intrinsic kinetics, as seen in this compound isomerization over MgO catalysts.[9][10]

A general experimental setup involves reactant gas cylinders, mass flow controllers to regulate gas flow rates, a vaporizer for liquid reactants, the reactor housed in a furnace for temperature control, and a gas chromatograph (GC) for product analysis.[4]

Key Gas-Phase Reactions and Protocols

Isomerization of this compound

The isomerization of this compound to 2-butenes (cis- and trans-) is a significant industrial reaction, often catalyzed by solid acids.

Protocol: Isomerization over a Magnesium Oxide (MgO) Catalyst [9]

  • Catalyst Preparation: Use a commercial MgO catalyst.

  • Reactor Setup: Employ a Berty stationary catalyst basket reactor to ensure a well-mixed reaction environment.[9][10]

  • Reaction Conditions:

    • Pressure: Atmospheric pressure.[9]

    • Temperature: Investigate a range, for example, 350 °C, 400 °C, and 450 °C.[9]

    • Feed Composition: Pure this compound.

    • Weight Hourly Space Velocity (WHSV): Vary the feed flow rate to achieve a WHSV range of 1.05 to 5.47 h⁻¹.[9]

  • Product Analysis: Use an online gas chromatograph (GC) equipped with a suitable column to separate and quantify this compound, cis-2-butene, and trans-2-butene.

  • Data Analysis: The reaction kinetics can be modeled using a Langmuir-Hinshelwood-Hinshelwood-Watson (LHHW) model. This model involves the adsorption of this compound onto the active site, a surface chemical reaction to form 2-butenes, and subsequent desorption of the products.[9]

Quantitative Data: Isomerization of this compound over MgO

ParameterValueReference
Temperature Range350 - 450 °C[9]
PressureAtmospheric[9]
WHSV1.05 - 5.47 h⁻¹[9]
Activation Energy (to trans-2-butene)78.61 kJ mol⁻¹[9]
Activation Energy (to cis-2-butene)61.52 kJ mol⁻¹[9]
Pyrolysis of this compound

Pyrolysis involves the thermal decomposition of this compound in the absence of an oxidizing agent.

Protocol: Flow Reactor Pyrolysis of this compound [2][3]

  • Reactor Setup: Utilize a tubular flow reactor made of quartz, heated by an electric furnace.[2]

  • Reaction Conditions:

    • Pressure: Approximately 0.82 - 0.83 atm.[2][3]

    • Temperature: A wide range can be studied, for example, 535–810 °C.[2]

    • Residence Time: Vary from approximately 0.5 to 5 seconds.[2][3]

    • Feed Composition: Mixtures of this compound diluted in an inert gas like nitrogen (e.g., 4%, 10%, 50% this compound).[3]

  • Product Analysis: The reactor effluent is analyzed using a gas chromatograph to identify and quantify the various pyrolysis products. Good mass closures are essential for accurate data.[3]

  • Key Products: Significant amounts of 1,3-butadiene are produced, along with lighter products and molecular weight growth species like cyclopentadiene, benzene, and toluene.[2][3]

Quantitative Data: Pyrolysis of this compound

ParameterValueReference
Temperature Range535 - 810 °C[2]
Pressure~0.82 atm[2]
Residence Time~0.5 - 2.4 s[2]
Initial Fuel Concentration5 - 50 mol%[2]
Oxidation of this compound

The oxidation of this compound is crucial for understanding its combustion characteristics and for the synthesis of oxygenated chemicals.

Protocol: Jet-Stirred Reactor Oxidation of this compound [8]

  • Reactor Setup: Conduct experiments in a jet-stirred reactor coupled with an analytical system like a time-of-flight molecular beam mass spectrometer with synchrotron vacuum ultraviolet radiation or a gas chromatograph-mass spectrometer.[8]

  • Reaction Conditions:

    • Temperature Range: 550 to 910 K.[8]

    • Pressure: Typically atmospheric.

    • Equivalence Ratio (φ): A very lean condition (e.g., φ = 0.2) can be used to increase the production of oxidation intermediates.[8]

    • Residence Time: For example, 4.0 seconds.[8]

    • Feed Composition: A dilute mixture of this compound (e.g., 1.0%) and oxygen (e.g., 30.0%) in an inert gas like argon (e.g., 69.0%).[8]

  • Product Analysis: The chosen analytical technique should allow for the identification of isomeric structures to provide evidence for various low-temperature reaction pathways.[8]

Quantitative Data: Oxidation of this compound in a JSR

ParameterValueReference
Temperature Range550 - 910 K[8]
Equivalence Ratio (φ)0.2[8]
Residence Time4.0 s[8]
This compound Mole Fraction1.0%[8]
O₂ Mole Fraction30.0%[8]
Argon Mole Fraction69.0%[8]

Visualizations

Experimental Workflow for Gas-Phase Reactions

Experimental_Workflow cluster_reactants Reactant Delivery cluster_control Flow Control cluster_reaction Reaction Zone cluster_analysis Product Analysis Reactant_Gas This compound Cylinder MFC1 Mass Flow Controller 1 Reactant_Gas->MFC1 Diluent_Gas Inert Gas (N2/Ar) Cylinder MFC2 Mass Flow Controller 2 Diluent_Gas->MFC2 Mixing_Chamber Gas Mixing Chamber MFC1->Mixing_Chamber MFC2->Mixing_Chamber Reactor Reactor (e.g., Tubular, Fixed-Bed, JSR) Mixing_Chamber->Reactor Sampling_Valve Sampling Valve Reactor->Sampling_Valve Furnace Furnace Furnace->Reactor Heat GC Gas Chromatograph (GC) Sampling_Valve->GC Detector Detector (FID/MS) GC->Detector Data_System Data Acquisition Detector->Data_System

Caption: A generalized experimental workflow for studying gas-phase reactions of this compound.

Signaling Pathway: LHHW Mechanism for this compound Isomerization

LHHW_Isomerization cluster_gas_phase Gas Phase cluster_surface Catalyst Surface B1_gas This compound (g) B1_ads This compound B1_gas->B1_ads Adsorption cB2_gas cis-2-Butene (g) tB2_gas trans-2-Butene (g) Active_Site Active Site () cB2_ads cis-2-Butene tB2_ads trans-2-Butene B1_ads->Active_Site B1_ads->cB2_ads Surface Reaction B1_ads->tB2_ads Surface Reaction cB2_ads->cB2_gas Desorption tB2_ads->tB2_gas Desorption

Caption: Langmuir-Hinshelwood-Hinshelwood-Watson (LHHW) mechanism for this compound isomerization.

References

Application Note: Quantification of 1-Butene Purity using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butene is a key intermediate in the chemical and pharmaceutical industries, primarily used as a comonomer in the production of various polymers like polyethylene and poly(this compound). The purity of this compound is a critical parameter that can significantly impact the properties and quality of the final products. Therefore, accurate and reliable analytical methods for quantifying this compound purity and its impurities are essential for quality control and process optimization. This application note provides a detailed protocol for the determination of this compound purity using Gas Chromatography with Flame Ionization Detection (GC-FID), a widely accepted and robust technique for this purpose.

Analytical Principle

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In this application, a sample of this compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase is specifically chosen to separate this compound from its potential impurities, such as other C3 and C4 hydrocarbons. As each component elutes from the column, it is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the analyte. By comparing the peak areas of the components in the sample to those of known standards, the concentration of each impurity and the purity of this compound can be accurately determined.

Experimental Protocols

This section details the necessary equipment, reagents, and a step-by-step procedure for the analysis of this compound purity by GC-FID.

Equipment and Materials
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: A PLOT (Porous Layer Open Tubular) column is recommended for the separation of light hydrocarbons. A common choice is an Alumina/Na₂SO₄ PLOT column (e.g., 50 m x 0.32 mm ID, 8 µm film thickness)[1].

  • Gases:

    • Carrier Gas: Nitrogen (N₂) or Helium (He), high purity (99.999%).

    • FID Gases: Hydrogen (H₂) and Air, high purity.

  • Gas Sampling Valves: For reproducible injection of gaseous samples.

  • Syringes: For manual injection if a gas sampling valve is not available.

  • Data Acquisition and Processing Software: To control the GC system and analyze the chromatograms.

  • Calibration Gas Standards: Certified gas mixtures containing known concentrations of this compound and potential impurities.

GC-FID Operating Conditions

The following table summarizes the recommended starting conditions for the GC-FID analysis. These parameters may need to be optimized for specific instruments and applications.

ParameterRecommended Condition
Column Agilent CP-Al₂O₃/Na₂SO₄ PLOT, 50 m x 0.32 mm, 5 µm[1]
Oven Temperature 110 °C (Isothermal)[1]
Injector Split mode, 150 °C[1]
Split Ratio 20:1
Carrier Gas Nitrogen (N₂) at 110 kPa (1.1 bar, 16 psi)[1]
Detector (FID) 200 °C, Air flow: 400 mL/min, H₂ flow: 40 mL/min[1]
Injection Volume 100 µL[1]
Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound purity.

GC_Workflow Sample This compound Sample Injection Gas Sample Injection Sample->Injection Standard Calibration Gas Standard Standard->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas Flow Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Impurities Integration->Quantification Calibration->Quantification Purity Purity Calculation Quantification->Purity

Caption: Workflow for this compound Purity Analysis by GC-FID.

Step-by-Step Protocol
  • System Preparation:

    • Ensure all gas supplies are connected and at the appropriate pressures.

    • Turn on the GC and allow the injector, oven, and detector to reach their setpoint temperatures and stabilize.

    • Condition the column as per the manufacturer's instructions if it is new or has not been used for an extended period.

  • Calibration:

    • Inject the calibration gas standard into the GC system.

    • Record the chromatogram and identify the peaks corresponding to this compound and each impurity based on their retention times.

    • Integrate the peak areas for all identified components.

    • Create a calibration curve for each impurity by plotting the peak area against the known concentration.

  • Sample Analysis:

    • Inject the this compound sample into the GC system using the same conditions as for the calibration standards.

    • Record the chromatogram and identify the peaks.

    • Integrate the peak areas of all components.

  • Data Analysis and Calculation:

    • Using the calibration curves, determine the concentration of each impurity in the this compound sample.

    • The purity of this compound is calculated by subtracting the sum of the concentrations of all impurities from 100%.

    Purity (%) = 100% - Σ(Concentration of each impurity %)

Data Presentation

The following tables summarize typical impurity profiles for polymerization-grade this compound and the performance characteristics of the GC-FID method.

Typical Impurity Profile of Polymerization-Grade this compound
ImpurityTypical Specification
Butanes (n-butane + isobutane) < 0.5%
2-Butene (cis + trans) < 0.5%
Isobutylene < 0.1%
Propane < 0.1%
Propylene < 0.1%
Butadiene < 20 ppm
C5 and heavier hydrocarbons < 100 ppm

Note: Specifications can vary between manufacturers.

Method Validation Data (Based on C2-C4 Hydrocarbon Analysis)

The following data provides an indication of the expected performance of the GC-FID method for light hydrocarbon analysis.

ParameterResult
Linearity (R²) ≥ 0.999 for all components[1]
Repeatability (RSD) < 1.0%[1]
Accuracy (Recovery) Typically within ±2%
Limit of Detection (LOD) Analyte dependent, typically in the low ppm range
Limit of Quantitation (LOQ) Analyte dependent, typically in the mid to high ppm range

Conclusion

The Gas Chromatography with Flame Ionization Detection (GC-FID) method described in this application note is a robust and reliable technique for the quantification of this compound purity. The use of a PLOT capillary column allows for excellent separation of this compound from its critical impurities. Proper method validation, including the assessment of linearity, precision, and accuracy, is crucial for ensuring the quality and reliability of the analytical results. This method is well-suited for routine quality control in research, development, and manufacturing environments where the purity of this compound is a critical parameter.

References

Application Notes and Protocols for Safe Handling and Storage of 1-Butene Cylinders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of 1-Butene cylinders in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of all personnel and the integrity of the research environment.

Properties and Hazards of this compound

This compound is a colorless, extremely flammable liquefied gas with a slightly aromatic odor.[1][2][3] It is crucial to understand its properties and hazards to handle it safely.

1.1 Physical and Chemical Properties

PropertyValue
Chemical Formula C4H8[1]
Molar Mass 56.108 g·mol−1[1]
Boiling Point -6.3 °C (20.7 °F)[4][5]
Melting Point -185.3 °C (-301.5 °F)[1][5]
Flash Point -80 °C (-112 °F)[5]
Autoignition Temperature 385 °C (725 °F)[5][6]
Vapor Density (Air = 1) 1.93 - 2.00[5][6]
Lower Explosive Limit (LEL) 1.6% in air[2][5][7]
Upper Explosive Limit (UEL) 10% in air[5][6]
Solubility in Water Insoluble[4][5]
Appearance Colorless gas[1]
Odor Slightly aromatic[1][2]

1.2 Hazard Identification

This compound presents several significant hazards:

  • Extreme Flammability: It is an extremely flammable gas that can form explosive mixtures with air.[4][6] Vapors are heavier than air and can travel to a source of ignition and flash back.[8][9]

  • Gas Under Pressure: Cylinders contain liquefied gas under pressure and may explode if heated.[6][10]

  • Asphyxiation: In high concentrations, it can act as a simple asphyxiant by displacing oxygen in the air, which can lead to dizziness, unconsciousness, or death.[6][8][10]

  • Frostbite: Contact with the rapidly expanding gas or liquid can cause severe frostbite to the skin and eyes.[8][9][10]

  • Hazardous Polymerization: May undergo hazardous polymerization under certain conditions, such as elevated temperatures.[5][8][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound cylinders.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield.[12][13]
Hand Protection Insulated, chemical-resistant gloves (e.g., Neoprene, Nitrile).[14]
Body Protection Flame-retardant lab coat and chemical-resistant apron.[12]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working in an area with insufficient ventilation or during a leak.[12] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[6][9]
Footwear Closed-toe, chemical-resistant safety shoes.[6][9][12]

Protocols for Safe Handling and Storage

3.1 Receiving and Inspecting Cylinders

  • Verify Cylinder Contents: Ensure the cylinder is clearly labeled as "this compound". Do not rely on the cylinder's color.[15]

  • Inspect for Damage: Visually inspect the cylinder for any signs of damage, such as dents, corrosion, or burns.[16] Do not accept damaged cylinders.

  • Check Valve and Cap: Ensure the valve protection cap is securely in place and that the valve is not damaged.[16][17]

  • Review Safety Data Sheet (SDS): Always read the SDS for this compound before handling the cylinder.[16]

3.2 Cylinder Storage

  • Storage Location: Store cylinders in a well-ventilated, designated area, preferably outdoors in a covered rack.[17][18] Never store cylinders in unventilated areas, basements, or near exits.[18][19][20]

  • Securing Cylinders: Cylinders must be stored in an upright position and secured with chains or straps to a wall or a sturdy support to prevent falling.[15][16][17][20]

  • Separation of Incompatibles: Store this compound cylinders away from oxidizing gases (like oxygen), corrosive materials, and sources of ignition (heat, sparks, open flames).[8][17][21] A minimum distance of 20 feet (6 meters) or a fire-resistant barrier should separate flammable gas cylinders from oxidizing gas cylinders.[16][21][22]

  • Temperature Control: Store cylinders in a cool place, away from direct sunlight and any heat sources, to prevent the pressure inside from increasing to dangerous levels.[8][20][21] Do not expose cylinders to temperatures above 52°C (125°F).[9][15]

  • Full vs. Empty Cylinders: Store full and empty cylinders separately and clearly mark empty cylinders.[16][17][23]

3.3 Transporting Cylinders

  • Use a Cylinder Cart: Always use a suitable cylinder cart with a securing chain or strap to move cylinders, even for short distances.[15][17] Never roll, drag, or slide cylinders.[9][15][17]

  • Keep Valve Cap On: The valve protection cap must be securely in place during transport.[15][17]

  • Regulator Removal: Never move a cylinder with the regulator attached.[15][16]

  • Elevator Safety: When using an elevator, one person should send the secured cylinder and another should receive it at the destination floor. Avoid riding in the elevator with the cylinder.[15]

Experimental Protocol: General Use of this compound Gas

This protocol outlines the general steps for safely using this compound gas from a cylinder in a laboratory experiment.

4.1 Preparation

  • Work Area: Ensure the experiment is conducted in a well-ventilated area, preferably inside a fume hood.[12]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[6][8] Use non-sparking tools.[6][8][9]

  • Leak Detection: Have a combustible gas detector available to check for leaks.

  • Emergency Equipment: Ensure that a fire extinguisher (dry chemical or CO2), safety shower, and eyewash station are readily accessible.[23]

4.2 Procedure

  • Secure the Cylinder: Secure the this compound cylinder in an upright position at the location of use.

  • Install Regulator:

    • Ensure the cylinder valve is closed.

    • Remove the valve protection cap.

    • Inspect the regulator and cylinder valve threads for damage or contamination.

    • Attach the correct regulator designed for flammable gases. Do not use adapters.

    • Tighten the connection using the appropriate wrench. Do not overtighten.

  • Leak Check:

    • Close the regulator outlet valve.

    • Slowly open the cylinder valve.

    • Apply a leak detection solution (e.g., soapy water) to all connections. The formation of bubbles indicates a leak.

    • If a leak is detected, immediately close the cylinder valve, depressurize the regulator, and retighten the connection. If the leak persists, do not use the cylinder and contact the supplier.

  • Purge the System: Before introducing this compound, purge the experimental apparatus with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Introduce this compound:

    • Open the regulator outlet valve to the desired pressure.

    • Slowly open the needle valve on your apparatus to introduce the this compound gas.

    • Monitor the flow rate and pressure throughout the experiment.

  • Shutdown:

    • Close the cylinder valve.

    • Allow the remaining gas in the regulator and lines to be consumed by the experiment or safely vented.

    • Close the regulator outlet valve.

    • Close the needle valve on your apparatus.

    • If the cylinder will not be used again soon, remove the regulator and replace the valve protection cap.

Emergency Procedures

5.1 In Case of a Leak

  • Evacuate: Immediately evacuate the area.[9]

  • Eliminate Ignition Sources: If it is safe to do so, remove all sources of ignition.[6][9]

  • Ventilate: Increase ventilation to the area.

  • Stop the Leak: If it is safe to do so, close the cylinder valve.[9]

  • Leaking Gas Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely, as this could lead to the formation of an explosive mixture.[8][9] Cool the cylinder and surrounding area with a water spray from a safe distance.[9]

5.2 First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][10][24]

  • Skin Contact (Frostbite): For exposure to the liquid or cold gas, immediately warm the affected area with lukewarm water (not to exceed 41°C or 105°F).[9] Do not rub the affected area. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10][24]

Visualizations

Safe_Handling_and_Storage_Workflow cluster_receiving Receiving cluster_storage Storage cluster_transport Transport cluster_use In Use Receive Receive Cylinder Inspect Inspect for Damage & Correct Label Receive->Inspect SDS Review SDS Inspect->SDS Store Store in Designated Area SDS->Store Secure Secure Upright Store->Secure Separate Separate Incompatibles Secure->Separate CapOn Ensure Valve Cap is On Separate->CapOn Cart Use Cylinder Cart CapOn->Cart NoRegulator Remove Regulator Cart->NoRegulator SecureUse Secure at Point of Use NoRegulator->SecureUse Regulator Attach & Leak Check Regulator SecureUse->Regulator Use Use in Ventilated Area Regulator->Use Shutdown Proper Shutdown Procedure Use->Shutdown Shutdown->Store Return to Storage

Caption: Workflow for safe handling and storage of this compound cylinders.

Experimental_Workflow cluster_prep Preparation cluster_setup Cylinder Setup cluster_procedure Experimental Procedure cluster_shutdown Shutdown PrepArea Prepare Ventilated Work Area Ignition Eliminate Ignition Sources PrepArea->Ignition PPE Don Appropriate PPE Ignition->PPE Secure Secure Cylinder PPE->Secure AttachReg Attach Regulator Secure->AttachReg LeakCheck Perform Leak Check AttachReg->LeakCheck Purge Purge System with Inert Gas LeakCheck->Purge IntroduceGas Introduce this compound Purge->IntroduceGas Monitor Monitor Flow and Pressure IntroduceGas->Monitor CloseValve Close Cylinder Valve Monitor->CloseValve Vent Vent System Safely CloseValve->Vent RemoveReg Remove Regulator & Cap Cylinder Vent->RemoveReg

Caption: General experimental workflow for using this compound gas.

References

Application Notes and Protocols: 1-Butene as a Precursor for Butanone and Butylene Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Butene, a readily available C4 olefin, serves as a versatile precursor in the chemical industry for the synthesis of valuable oxygenated compounds, including butanone (methyl ethyl ketone, MEK) and butylene oxide (1,2-epoxybutane). Butanone is a widely used industrial solvent and a key intermediate in various chemical processes.[1][2][3] Butylene oxide is a crucial building block for the production of polymers, plasticizers, surfactants, and pharmaceuticals.[4][5][6] This document provides detailed application notes and experimental protocols for the production of butanone and butylene oxide from this compound, summarizing key quantitative data and illustrating reaction pathways and workflows.

Part 1: Production of Butanone from this compound

The primary industrial method for the direct conversion of this compound to butanone is the Wacker-type oxidation process.[7][8][9][10] An alternative, though more energy-intensive, two-step method involves the hydration of this compound to 2-butanol, followed by dehydrogenation.[2][11]

Wacker-Tsuji Oxidation of this compound

The Wacker-Tsuji oxidation allows for the direct, one-step conversion of this compound to butanone using a palladium-based catalyst system with a co-catalyst, typically a copper salt, to reoxidize the palladium.[12][13][14]

Reaction: CH₃CH₂CH=CH₂ + ½ O₂ → CH₃CH₂COCH₃

Catalyst System: Palladium(II) chloride (PdCl₂) and Copper(II) chloride (CuCl₂) are commonly used.[14]

Reaction Mechanism: The catalytic cycle involves the oxidation of the alkene by Pd(II), followed by the oxidation of the resulting Pd(0) by Cu(II), and finally the reoxidation of Cu(I) by molecular oxygen.[13]

Quantitative Data for Butanone Production via Wacker Oxidation:

Catalyst SystemTemperature (°C)Pressure (MPa)This compound Conversion (%)Butanone Selectivity (%)Butanone Yield (%)Reference
PdCl₂/CuCl₂90-1201.0-2.0~95-~88[10]
Pd + H₁₂P₃Mo₁₈V₇O₈₅ (HPA-7')30-70--97.5-[15]
Li-modified Pd-Cu/Al₂O₃---92-[11]
Experimental Protocol: Wacker-Tsuji Oxidation of this compound (Lab Scale)

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Oxygen or air

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Prepare the aqueous catalyst solution by dissolving PdCl₂ and CuCl₂ in deionized water, acidified with a small amount of HCl.

  • Charge the high-pressure reactor with the catalyst solution.

  • Pressurize the reactor with this compound to the desired partial pressure.

  • Pressurize the reactor with oxygen or air to the desired total pressure.

  • Heat the reactor to the target temperature (e.g., 90-120°C) while stirring vigorously to ensure good gas-liquid mass transfer.[10]

  • Maintain the reaction at a constant temperature and pressure. Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Separate the organic phase containing butanone from the aqueous catalyst solution.

  • The butanone can be purified by distillation.

Workflow for Butanone Production via Wacker Oxidation:

Wacker_Process_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_separation Separation & Purification PdCl2 PdCl₂ Catalyst_Solution Aqueous Catalyst Solution PdCl2->Catalyst_Solution CuCl2 CuCl₂ CuCl2->Catalyst_Solution H2O_HCl H₂O / HCl H2O_HCl->Catalyst_Solution Reactor High-Pressure Reactor Catalyst_Solution->Reactor Separation Phase Separation Reactor->Separation Butene_In This compound Butene_In->Reactor O2_In Oxygen/Air O2_In->Reactor Distillation Distillation Separation->Distillation Organic Phase Catalyst_Recycle Catalyst Recycle Separation->Catalyst_Recycle Aqueous Phase Butanone_Out Pure Butanone Distillation->Butanone_Out

Caption: Workflow for the production of butanone from this compound via the Wacker oxidation process.

Catalytic Cycle of the Wacker Process:

Wacker_Cycle PdCl4 [PdCl₄]²⁻ Pd_complex [PdCl₃(C₄H₈)]⁻ PdCl4->Pd_complex + C₄H₈ - Cl⁻ Intermediate1 [PdCl₂(OH)(C₄H₈)]⁻ Pd_complex->Intermediate1 + H₂O - Cl⁻ Intermediate2 Butanone-Pd Complex Intermediate1->Intermediate2 Pd0 Pd(0) Intermediate2->Pd0 → Butanone + 2HCl + 2Cl⁻ Pd0->PdCl4 + 2CuCl₂ + 2Cl⁻ - 2CuCl CuCl2 2CuCl₂ CuCl 2CuCl CuCl->CuCl2 + ½O₂ + 2HCl - H₂O O2 ½O₂ + 2HCl

Caption: Catalytic cycle for the Wacker oxidation of this compound to butanone.

Part 2: Production of Butylene Oxide from this compound

The synthesis of butylene oxide from this compound is primarily achieved through epoxidation. Several industrial processes are employed, including the chlorohydrin process, oxidation with peroxy acids, and direct oxidation using various catalysts.[16]

Epoxidation of this compound

The direct epoxidation of this compound with an oxidizing agent is a common route to butylene oxide.

Reaction: CH₃CH₂CH=CH₂ + [O] → CH₃CH₂CH(O)CH₂

Oxidizing Agents:

  • Hypochlorite (in the chlorohydrin process)[16]

  • Peroxyacetic acid[16]

  • Cumene hydroperoxide (CHP)[16]

  • Hydrogen peroxide (H₂O₂)[16]

  • Molecular oxygen[16]

Quantitative Data for Butylene Oxide Production:

ProcessOxidizing AgentCatalystTemperature (°C)Pressure (MPa)This compound Conversion (%)Butylene Oxide Selectivity (%)Reference
CHP ProcessCumene HydroperoxideTiO₂/SiO₂--≥99.4≥99.0[16]
Hydrogen Peroxide EpoxidationHydrogen Peroxide-1000.5-8.5->99[16]
Direct OxidationOxygen/AirPyrrole synthetic metal salt50-1600.05-3.5->95[16]
Epoxidation with H₂O₂Hydrogen PeroxideTitanium Silicalite (TS-1)400.1->98[17]
Experimental Protocol: Epoxidation of this compound with H₂O₂ over a TS-1 Catalyst (Lab Scale)

This protocol is based on the epoxidation of this compound using hydrogen peroxide as the oxidant and a titanium silicalite (TS-1) catalyst in a trickle bed reactor.[17][18][19]

Materials:

  • This compound

  • Hydrogen peroxide (aqueous solution, e.g., 30 wt%)

  • Methanol (solvent)

  • Titanium Silicalite (TS-1) catalyst

  • Trickle bed reactor

  • High-performance liquid chromatography (HPLC) pump

  • Gas flow controllers

  • Back pressure regulator

Procedure:

  • Pack the trickle bed reactor with the TS-1 catalyst.

  • Establish a continuous flow of the liquid phase (a solution of hydrogen peroxide in methanol) through the reactor using an HPLC pump.

  • Introduce a continuous flow of gaseous this compound into the reactor using a mass flow controller.

  • Set the reactor temperature (e.g., 40°C) and pressure (e.g., 1 bar) using a temperature controller and a back pressure regulator.[17]

  • Allow the reaction to reach a steady state.

  • Collect the liquid effluent from the reactor.

  • Analyze the products in the liquid phase by gas chromatography (GC) to determine the conversion of this compound and the selectivity to butylene oxide.

Epoxidation_Workflow cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Product Separation Butene_In This compound Gas Reactor Trickle Bed Reactor (TS-1 Catalyst) Butene_In->Reactor H2O2_In H₂O₂ Solution Liquid_Feed Liquid Feed H2O2_In->Liquid_Feed Solvent_In Methanol Solvent_In->Liquid_Feed Liquid_Feed->Reactor Separation Gas-Liquid Separator Reactor->Separation Purification Purification Separation->Purification Liquid Product Unreacted_Out Unreacted Reactants Separation->Unreacted_Out Gas Phase Butylene_Oxide_Out Butylene Oxide Purification->Butylene_Oxide_Out

Caption: General reaction pathway for the epoxidation of this compound to butylene oxide.

References

Application Notes and Protocols for 1-Butene Polymerization using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 1-butene utilizing Ziegler-Natta (Z-N) catalysts. This document is intended to guide researchers in the synthesis and characterization of poly(this compound), a thermoplastic with notable applications owing to its excellent creep resistance, high tear strength, and flexibility.

Introduction to Ziegler-Natta Catalysis for this compound Polymerization

Ziegler-Natta catalysts have been instrumental in the commercial production of polyolefins, including isotactic poly(this compound).[1] These catalyst systems, typically heterogeneous and based on titanium compounds supported on magnesium chloride, in conjunction with an organoaluminum co-catalyst, facilitate the stereospecific polymerization of α-olefins like this compound.[2][3] The performance of the catalyst and the properties of the resulting polymer are highly dependent on the catalyst preparation method, polymerization conditions, and the presence of internal and external electron donors.[4][5]

The general mechanism involves the coordination and subsequent insertion of the this compound monomer into the transition metal-carbon bond of the active site.[6] This process allows for the formation of long polymer chains with controlled stereochemistry, leading to materials with desirable physical and mechanical properties.

Experimental Protocols

Preparation of a High-Activity MgCl₂-Supported Ziegler-Natta Catalyst

This protocol describes the preparation of a fourth-generation Ziegler-Natta catalyst supported on magnesium chloride, suitable for this compound polymerization.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Toluene (anhydrous)

  • n-Heptane (anhydrous)

  • Internal Electron Donor (e.g., Di-n-butyl phthalate - DNBP or 9,9-bis(methoxymethyl)fluorene - BMMF)[4][5]

  • Triethylaluminum (TEAL) as co-catalyst

  • External Electron Donor (e.g., Diisobutyldimethoxysilane - DIBDMS)[5]

Procedure:

  • Support Preparation: Anhydrous MgCl₂ is ball-milled for an extended period (e.g., 100 hours) to increase the surface area and create defects in the crystal structure.

  • Titanation:

    • The activated MgCl₂ support is suspended in an excess of TiCl₄ in a reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon).

    • The internal electron donor (e.g., DNBP) is added to the suspension. The mixture is heated to a specific temperature (e.g., 80-100°C) and stirred for a defined period (e.g., 2 hours).

    • The solid catalyst is then washed multiple times with hot toluene and subsequently with n-heptane to remove unreacted TiCl₄ and other byproducts.

    • The resulting solid catalyst is dried under vacuum.

Slurry Polymerization of this compound

This protocol outlines a typical slurry polymerization process for this compound in a batch reactor.

Materials:

  • Prepared Ziegler-Natta catalyst

  • Triethylaluminum (TEAL) solution in n-heptane

  • External Electron Donor (e.g., DIBDMS) solution in n-heptane

  • This compound (polymerization grade)

  • n-Heptane (anhydrous, as polymerization medium)

  • Hydrogen (as a chain transfer agent to control molecular weight, optional)

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen to remove oxygen and moisture.

  • Charging the Reactor:

    • Anhydrous n-heptane is introduced into the reactor.

    • The desired amount of TEAL solution and external electron donor solution are added to the reactor and stirred.

    • The Ziegler-Natta catalyst is then introduced into the reactor as a slurry in n-heptane.

  • Polymerization:

    • The reactor is heated to the desired polymerization temperature (e.g., 20-70°C).[5]

    • This compound is then fed into the reactor to a specific pressure, and this pressure is maintained throughout the polymerization.

    • If used, hydrogen is introduced into the reactor.

    • The polymerization is allowed to proceed for a set duration (e.g., 1-4 hours).

  • Termination and Polymer Recovery:

    • The polymerization is terminated by venting the unreacted this compound and adding a quenching agent (e.g., acidified ethanol).

    • The resulting polymer is collected by filtration, washed with ethanol and water to remove catalyst residues, and then dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and tacticity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity of the polymer.[7]

  • ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To determine the isotacticity of the polymer by analyzing the stereochemical sequence of the monomer units in the polymer chain.[8]

Quantitative Data Summary

The following tables summarize the effect of various polymerization parameters on the activity of the Ziegler-Natta catalyst and the properties of the resulting poly(this compound).

Catalyst System (Internal Donor)Al/Ti Molar RatioPolymerization Temp. (°C)Catalyst Activity (kg PB / (g cat·h))Isotacticity (%)Reference
TiCl₄/DNBP/MgCl₂40020-High[4][5]
TiCl₄/BMMF/MgCl₂400202.856-[4][5]
TiCl₄/MgCl₂ (no donor)40020LowerLower[5]

Table 1: Effect of Internal Electron Donor on Catalyst Activity and Polymer Isotacticity.

External DonorDonor/Ti Molar RatioPolymerization Temp. (°C)Catalyst Activity (kg PB / (g cat·h))Isotacticity (%)Reference
DIBDMS520-97.18[5]
None020HigherLower[5]

Table 2: Effect of External Electron Donor on Polymer Isotacticity.

Catalyst Conc. (mg/mL)Al/Ti Molar RatioPolymerization Temp. (°C)Catalyst Activity (kg PB / (g cat·h))Reference
0.05400202.856[5]

Table 3: Effect of Catalyst Concentration and Al/Ti Ratio on Catalyst Activity.

Visualizations

Ziegler_Natta_Polymerization_Workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Slurry Polymerization cluster_characterization Polymer Characterization MgCl2 Anhydrous MgCl₂ BallMill Ball Milling MgCl2->BallMill ActivatedMgCl2 Activated MgCl₂ BallMill->ActivatedMgCl2 Titanation Titanation ActivatedMgCl2->Titanation TiCl4 TiCl₄ + Internal Donor TiCl4->Titanation Washing Washing & Drying Titanation->Washing ZNCatalyst Z-N Catalyst Washing->ZNCatalyst Reactor Reactor ZNCatalyst->Reactor Polymerization Polymerization Reactor->Polymerization Solvent n-Heptane Solvent->Reactor CoCatalyst TEAL + External Donor CoCatalyst->Reactor Monomer This compound Monomer->Polymerization Termination Termination Polymerization->Termination Polymer Poly(this compound) Termination->Polymer GPC GPC (Mw, Mn, PDI) Polymer->GPC DSC DSC (Tm, Crystallinity) Polymer->DSC NMR ¹³C-NMR (Isotacticity) Polymer->NMR

Caption: Experimental workflow for this compound polymerization.

Ziegler_Natta_Mechanism ActiveSite [Ti]-R Coordination Coordination ActiveSite->Coordination π-complex formation Monomer This compound Monomer->Coordination Insertion Insertion Coordination->Insertion Migratory Insertion Propagation Propagated Chain [Ti]-(CH(Et)-CH₂)-R Insertion->Propagation Propagation->Coordination Next Monomer

Caption: Simplified mechanism of Ziegler-Natta polymerization.

References

Application Note: High-Resolution Separation of Butene Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed methodologies for the separation of four key butene isomers: 1-butene, trans-2-butene, cis-2-butene, and isobutylene, utilizing gas chromatography (GC). Given their similar boiling points and structural characteristics, the effective separation and quantification of these light hydrocarbons present a significant analytical challenge. The protocols described herein leverage Porous Layer Open Tubular (PLOT) and packed columns to achieve baseline separation, crucial for accurate analysis in various industrial and research applications, including polymer production and synthetic rubber manufacturing.

Introduction

Butene isomers are fundamental building blocks in the chemical industry. The accurate determination of their purity and composition is essential for process control and quality assurance. Gas chromatography is the premier analytical technique for this purpose, offering high-resolution separation capabilities. The choice of the stationary phase is a critical parameter in achieving the desired selectivity among these closely related compounds.[1] This document outlines optimized GC methods and provides the necessary protocols for reproducible and reliable results.

Experimental Protocols

Two primary methods are detailed below, one employing a PLOT column for high-resolution separation and another using a packed column, which is also a common approach.

Method 1: High-Resolution Separation using a PLOT Column

This method is ideal for achieving baseline separation of all four butene isomers.

Instrumentation and Conditions:

ParameterSpecification
Gas Chromatograph Any standard GC system equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)
Column Supel-Q PLOT, 30 m x 0.53 mm ID, 30 µm average thickness[1]
Carrier Gas Helium or Hydrogen[2]
Injector Temperature 150 °C[3]
Detector Temperature 200 °C (FID)[3]
Oven Program Isothermal at 110 °C[3]
Injection Mode Split[4]
Data System Chromatography data acquisition and processing software

Procedure:

  • Sample Preparation: Gaseous samples can be introduced using a gas sampling valve. Liquid samples should be diluted in an appropriate volatile solvent.

  • Injection: Inject the sample onto the column using the specified split ratio to avoid column overload.

  • Data Acquisition: Start the data acquisition at the time of injection.

  • Analysis: Identify the peaks based on their retention times, which should be established by running individual standards. Quantify the isomers using peak areas.

Method 2: Separation using a Packed Column

This method provides a robust alternative for the separation of C4 unsaturates.

Instrumentation and Conditions:

ParameterSpecification
Gas Chromatograph Standard GC system with FID
Column Carbopack C/0.19% picric acid, packed column[5]
Carrier Gas Nitrogen, 8 mL/min[6]
Injector Temperature 250 °C[7]
Detector Temperature 250 °C (FID)[7]
Oven Program Isothermal at 50 °C[6]
Injection Mode Direct injection for gaseous samples
Data System Chromatography data acquisition and processing software

Procedure:

  • Sample Preparation: Ensure the sample is free from particulates.

  • Injection: Introduce a known volume of the gaseous sample.

  • Data Acquisition: Begin data collection upon injection.

  • Analysis: Perform peak identification and quantification as described in Method 1.

Data Presentation

The following table summarizes typical retention data for the separation of butene isomers using a packed column with o-nitrophenetole on Celite at 25°C.[8]

CompoundRetention Time (min)Relative Retention Ratio (this compound = 1.00)
This compound4.631.00
trans-2-Butene-1.35
cis-2-Butene-1.56

Note: Specific retention times for trans-2-butene and cis-2-butene were not provided in the source material, only their retention ratios relative to this compound.

Experimental Workflow and Logic

The general workflow for the gas chromatographic analysis of butene isomers is depicted in the following diagram. This process includes sample introduction, separation in the analytical column, detection of the eluted components, and subsequent data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography System cluster_analysis Data Analysis Sample Gaseous Sample Injector Injector Sample->Injector Introduction Column GC Column (PLOT or Packed) Injector->Column Separation Detector Detector (FID/TCD) Column->Detector Detection DataSystem Data Acquisition & Processing Detector->DataSystem Signal Results Results (Quantification) DataSystem->Results Analysis

GC analysis workflow for butene isomers.

The logical relationship for achieving successful separation is based on the differential partitioning of the isomers between the mobile phase (carrier gas) and the stationary phase within the column. The choice of stationary phase is paramount, as its polarity and surface characteristics determine the degree of interaction with each isomer, leading to differences in retention times and enabling their separation.[9]

Conclusion

The gas chromatographic methods detailed in this application note, utilizing both PLOT and packed columns, offer robust and reliable separation of the four primary butene isomers.[1] The selection of the appropriate column and operating conditions is contingent upon the specific analytical requirements, including the sample matrix and the presence of other hydrocarbons. By following the outlined protocols, researchers can achieve accurate and reproducible quantification of butene isomers.

References

Application Notes and Protocols for Material Compatibility with Liquid 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of material compatibility when handling liquid 1-Butene. The information is intended to guide researchers and professionals in selecting appropriate materials for storage, transport, and experimental setups to ensure safety and maintain the purity of the product.

Introduction to this compound

This compound is a colorless, flammable liquefied petroleum gas.[1] As a reactive alpha-olefin, it is used in the synthesis of various polymers, such as polybutene-1 (PB-1) and as a comonomer in the production of certain types of polyethylene.[2] Due to its chemical nature and physical properties, careful consideration of material compatibility is crucial to prevent equipment failure, leakage, and potential hazards. Incompatible materials can lead to corrosion, swelling, embrittlement, and ultimately, a loss of containment.

Material Compatibility Data

The selection of appropriate materials for handling liquid this compound is critical for maintaining system integrity and safety. The following tables summarize the compatibility of various metals, polymers, and elastomers with liquid this compound. The quantitative data presented is illustrative and intended to provide a general guideline. Actual performance can vary based on specific conditions such as temperature, pressure, and the presence of impurities. It is strongly recommended to conduct specific testing for critical applications.

Table 1: Metal Compatibility with Liquid this compound

MaterialCommon DesignationsCorrosion Rate (mm/year) - IllustrativeCorrosion Rate (mpy) - IllustrativeNotes
Carbon SteelAISI 1010, A516< 0.05< 2Generally suitable for storage and piping, but susceptible to corrosion in the presence of water and other contaminants.[3][4][5]
Stainless Steel 304/304LUNS S30400/S30403< 0.01< 0.5Excellent resistance to corrosion by this compound under most conditions.[6][7]
Stainless Steel 316/316LUNS S31600/S31603< 0.01< 0.5Offers superior resistance, especially if chlorides or other corrosive contaminants are present.[6][7]
Aluminume.g., 60610.05 - 0.52 - 20Use with caution. Compatibility can be conditional and may depend on the specific alloy and presence of moisture.[8]
Copper and Copper Alloyse.g., Brass, Bronze> 1.0> 40Generally not recommended due to poor compatibility.[9]
Zinc> 1.0> 40Not recommended for use with this compound.

Table 2: Polymer and Elastomer Compatibility with Liquid this compound

MaterialCommon Trade NamesVolume Swell (%) - IllustrativePermeation Rate (g/m²/day) - IllustrativeNotes
PolytetrafluoroethyleneTeflon®< 1< 5Excellent chemical resistance and very low permeability.[10][11][12][13][14]
Fluorinated Ethylene PropyleneFEP< 2< 10Similar to PTFE with good resistance.
Perfluoroalkoxy AlkanePFA< 2< 10Similar to PTFE with good resistance.
FluoroelastomerViton®, FKM1 - 510 - 50Excellent resistance to hydrocarbons, making it a suitable choice for seals and O-rings.[15][16][17][18][19]
Nitrile RubberBuna-N, NBR5 - 1550 - 150Good resistance to petroleum-based fluids, but swelling can occur.[20][21][22][23]
Ethylene Propylene Diene MonomerEPDM> 30> 200Generally not recommended due to significant swelling in hydrocarbon fluids.[24][25]
Neoprene> 20> 150Moderate to poor resistance; significant swelling can be expected.[24]
PolypropylenePP10 - 20100 - 200May show some swelling and degradation.
Polyvinyl ChloridePVC> 30> 200Not recommended for direct contact with liquid hydrocarbons.[26]

Experimental Protocols

The following are generalized protocols for testing the compatibility of materials with liquid this compound. These are based on established industry standards such as those from ASTM and NACE.

Protocol for Corrosion Testing of Metals

This protocol is based on the principles of ASTM G31 "Standard Guide for Laboratory Immersion Corrosion Testing of Metals" and NACE TM0172 "Test Method for Corrosion."

Objective: To determine the corrosion rate of a metal specimen when fully immersed in liquid this compound.

Materials:

  • Metal coupons of the material to be tested (e.g., 25mm x 50mm x 3mm).

  • Liquid this compound, research grade.

  • Pressurized vessel constructed of a known highly resistant material (e.g., Stainless Steel 316L).

  • High-precision balance (±0.1 mg).

  • Cleaning solvents (e.g., acetone, isopropanol).

  • Desiccator.

  • Temperature control system for the pressure vessel.

Procedure:

  • Specimen Preparation: a. Measure the dimensions of the metal coupons to the nearest 0.01 mm. b. Clean the coupons with a suitable solvent to remove any oil, grease, or dirt. c. Abrade the surfaces with a fine-grit abrasive paper to a uniform finish. d. Re-clean with solvent, dry, and weigh to the nearest 0.1 mg. e. Store in a desiccator until use.

  • Test Setup: a. Place the prepared coupon in the pressure vessel. The coupon should be electrically isolated from the vessel walls. b. Seal the pressure vessel. c. Evacuate the vessel to remove air and moisture. d. Introduce liquid this compound into the vessel, ensuring the coupon is fully submerged. e. Pressurize the vessel with an inert gas (e.g., nitrogen) if necessary to maintain this compound in a liquid state at the test temperature.

  • Exposure: a. Maintain the vessel at a constant temperature (e.g., ambient or a specified operating temperature) for a predetermined duration (e.g., 30, 60, or 90 days).

  • Post-Exposure Analysis: a. Depressurize and safely vent the this compound from the vessel. b. Remove the metal coupon. c. Visually inspect and photograph the coupon for any signs of corrosion. d. Clean the coupon to remove corrosion products according to standard procedures (e.g., ASTM G1). e. Dry and re-weigh the coupon to the nearest 0.1 mg.

  • Calculation of Corrosion Rate: The corrosion rate in mm/year can be calculated using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10^4)

    • W = mass loss in grams

    • A = surface area of the coupon in cm²

    • T = exposure time in hours

    • D = density of the metal in g/cm³

Protocol for Swelling and Degradation Testing of Polymers and Elastomers

This protocol is based on the principles of ASTM D471 "Standard Test Method for Rubber Property—Effect of Liquids."

Objective: To determine the percentage of volume swell and changes in physical properties of a polymer or elastomer specimen after immersion in liquid this compound.

Materials:

  • Polymer or elastomer specimens of a standard size.

  • Liquid this compound, research grade.

  • Pressurized vessel.

  • High-precision balance (±0.1 mg).

  • Hardness tester (durometer).

  • Tensile testing machine.

Procedure:

  • Specimen Preparation: a. Cut specimens to a standard size. b. Measure the initial mass in air and in a liquid of known density (e.g., distilled water) to determine the initial volume. c. Measure initial properties such as hardness and tensile strength.

  • Test Setup and Exposure: a. Place the specimens in the pressure vessel. b. Follow the same procedure as for metal corrosion testing to introduce and maintain the liquid this compound at the desired temperature and pressure for a specified duration.

  • Post-Exposure Analysis: a. Safely remove the specimens from the vessel. b. Quickly blot the specimens dry and measure their mass in air and in the reference liquid to determine the final volume. c. Measure the final hardness and tensile strength.

  • Calculations: a. Volume Swell (%): Volume Swell = [((Final Volume - Initial Volume) / Initial Volume) × 100] b. Change in Hardness (%): Change in Hardness = [((Final Hardness - Initial Hardness) / Initial Hardness) × 100] c. Change in Tensile Strength (%): Change in Tensile Strength = [((Final Tensile Strength - Initial Tensile Strength) / Initial Tensile Strength) × 100]

Diagrams

MaterialSelectionProcess start Start: Material Selection for Liquid this compound Service requirements Define Operating Conditions (Temperature, Pressure, Duration) start->requirements initial_screening Initial Screening: Consult Compatibility Charts (Metals, Polymers, Elastomers) requirements->initial_screening metal_path Metal Selection initial_screening->metal_path For structural components polymer_path Polymer/Elastomer Selection initial_screening->polymer_path For seals, gaskets, liners corrosion_test Perform Corrosion Testing (e.g., ASTM G31) metal_path->corrosion_test swelling_test Perform Swelling & Degradation Testing (e.g., ASTM D471) polymer_path->swelling_test analyze_corrosion Analyze Corrosion Rate and Visual Inspection corrosion_test->analyze_corrosion analyze_swelling Analyze Volume Swell, Hardness, and Tensile Strength Change swelling_test->analyze_swelling pass_corrosion Corrosion Rate Acceptable? analyze_corrosion->pass_corrosion pass_swelling Swelling & Degradation Acceptable? analyze_swelling->pass_swelling fail Material Not Suitable. Re-evaluate or Select Alternative. pass_corrosion->fail No select_material Select Material for Application pass_corrosion->select_material Yes pass_swelling->fail No pass_swelling->select_material Yes fail->initial_screening

Caption: Flowchart for material selection for liquid this compound service.

ExperimentalSetup cluster_0 Pressurized System cluster_1 Control and Monitoring vessel High-Pressure Vessel (e.g., Stainless Steel) specimen Material Specimen (Metal or Polymer) liquid Liquid this compound pressure_transducer Pressure Transducer vessel->pressure_transducer outlet Vent/Outlet vessel->outlet temp_control Temperature Control Unit (Heating/Cooling Jacket) temp_control->vessel regulates temperature inlet This compound Inlet inlet->vessel

Caption: Diagram of a typical experimental setup for compatibility testing.

Incompatible Materials

It is crucial to avoid contact between liquid this compound and the following materials:

  • Strong oxidizing agents: This includes chlorates, nitrates, and peroxides, which can react violently.[27]

  • Halogens: Such as chlorine and bromine.

  • Acids: Strong acids can initiate hazardous reactions.[21]

  • Oxygen: Mixtures of this compound and air can be flammable and explosive.[28]

Conclusion

The selection of materials for handling liquid this compound requires careful consideration of the potential for corrosion, swelling, and chemical attack. For metallic components, stainless steels (304L, 316L) are generally the preferred choice. For sealing applications, fluoroelastomers like Viton® and inert polymers such as PTFE demonstrate excellent compatibility. It is imperative that for any critical application, the materials are tested under conditions that closely mimic the intended operational environment. The protocols provided herein offer a framework for conducting such essential compatibility testing.

References

Application Notes and Protocols: Synthesis of Specialty Chemicals from 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various specialty chemicals using 1-butene as a key starting material. The information compiled herein is intended to serve as a comprehensive resource for laboratory-scale synthesis and process development.

Oxidation of this compound to Maleic Anhydride

Maleic anhydride is a versatile intermediate used in the production of unsaturated polyester resins, lubricants, and agricultural chemicals. The vapor-phase oxidation of this compound over a vanadium-phosphorus oxide (VPO) catalyst is a common industrial route.

Reaction Pathway: Oxidation of this compound

Oxidation This compound This compound Maleic Anhydride Maleic Anhydride This compound->Maleic Anhydride Oxidation Oxygen Oxygen Oxygen->Maleic Anhydride VPO Catalyst VPO Catalyst VPO Catalyst->Maleic Anhydride Byproducts Byproducts Maleic Anhydride->Byproducts CO, CO2, H2O

Caption: Oxidation of this compound to maleic anhydride.

Quantitative Data: Oxidation of this compound
CatalystTemperature (°C)Pressure (bar)This compound Conversion (%)Maleic Anhydride Selectivity (%)Reference
VPO4101.34951[1]
VPON/AN/A< 8653-65[1]
VPON/AN/AN/A48[1]
Experimental Protocol: Synthesis of Maleic Anhydride

Objective: To synthesize maleic anhydride from this compound via vapor-phase oxidation.

Materials:

  • This compound (high purity)

  • Compressed air

  • Vanadium-phosphorus oxide (VPO) catalyst

  • Quartz tube reactor

  • Furnace with temperature controller

  • Gas flow controllers

  • Condenser and collection flask

  • Gas chromatograph (GC) for analysis

Catalyst Preparation (VPO): A common method involves the reduction of V₂O₅ in an organic medium followed by the addition of phosphoric acid. The resulting precursor is then calcined. For detailed preparation, refer to specific literature on VPO catalyst synthesis.

Procedure:

  • Pack a quartz tube reactor with the VPO catalyst.

  • Place the reactor in a tube furnace and connect gas lines for this compound and air, controlled by mass flow controllers.

  • Heat the reactor to the desired reaction temperature (e.g., 400-450°C) under a flow of inert gas.

  • Introduce a feed stream of this compound and air into the reactor. A typical feed composition is 1-2% this compound in air.

  • The total pressure is typically maintained near atmospheric pressure for laboratory-scale synthesis.

  • The reactor effluent is passed through a condenser cooled with cold water to collect the crude maleic anhydride.

  • Non-condensable gases are vented or passed through a trap.

  • Analyze the product composition using a gas chromatograph to determine the conversion of this compound and the selectivity to maleic anhydride.

Hydroformylation of this compound to Valeraldehyde

Hydroformylation, or the oxo process, converts alkenes to aldehydes. The hydroformylation of this compound yields n-valeraldehyde and its isomer, 2-methylbutyraldehyde. The ratio of these isomers (n/i ratio) is a critical parameter, with n-valeraldehyde often being the desired product for applications in plasticizers and synthetic lubricants.

Reaction Pathway: Hydroformylation of this compound

Hydroformylation This compound This compound n-Valeraldehyde n-Valeraldehyde This compound->n-Valeraldehyde Hydroformylation (linear) 2-Methylbutyraldehyde 2-Methylbutyraldehyde This compound->2-Methylbutyraldehyde Hydroformylation (branched) Syngas CO + H2 Syngas->n-Valeraldehyde Syngas->2-Methylbutyraldehyde Rh-Phosphine Catalyst Rh-Phosphine Catalyst Rh-Phosphine Catalyst->n-Valeraldehyde Rh-Phosphine Catalyst->2-Methylbutyraldehyde

Caption: Hydroformylation of this compound to aldehydes.

Quantitative Data: Hydroformylation of this compound
Catalyst SystemTemperature (°C)Pressure (bar)n/i RatioThis compound Conversion (%)Reference
Rh(acac)(CO)₂ / PPh₂(NC₄H₄)50-804-10 (syngas)HighN/A[2]
Rh-based70-10010-30Varies with ligandN/A[3]
HRh(CO)(PPh₃)₃80-130< 50High n-selectivityN/A[4]
Experimental Protocol: Synthesis of Valeraldehyde

Objective: To synthesize valeraldehyde from this compound via hydroformylation with high regioselectivity towards the linear isomer.

Materials:

  • This compound (high purity)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Organophosphine ligand (e.g., triphenylphosphine)

  • High-pressure autoclave reactor with stirring

  • Solvent (e.g., toluene)

  • Gas chromatograph (GC) for analysis

Catalyst Preparation (in situ): The active rhodium-phosphine complex is typically formed in situ.

Procedure:

  • Charge the autoclave reactor with the rhodium precursor, the organophosphine ligand, and the solvent under an inert atmosphere.

  • Seal the reactor and purge several times with synthesis gas.

  • Pressurize the reactor with synthesis gas to the desired pressure (e.g., 10-30 bar).

  • Heat the reactor to the reaction temperature (e.g., 80-120°C) with stirring.

  • Introduce a known amount of liquid this compound into the reactor.

  • Maintain the reaction at a constant temperature and pressure for the desired reaction time (e.g., 2-6 hours). The pressure can be maintained by feeding synthesis gas as it is consumed.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Collect the liquid product and analyze it by GC to determine the conversion of this compound and the ratio of n-valeraldehyde to 2-methylbutyraldehyde.

Oligomerization of this compound to Linear Alpha-Olefins

The oligomerization of this compound can produce a range of higher olefins. Dimerization to form C₈ olefins, particularly linear octenes, is of significant interest for the production of plasticizer alcohols and as comonomers.

Reaction Pathway: Dimerization of this compound

Dimerization 2x this compound 2x this compound Linear Octenes Linear Octenes 2x this compound->Linear Octenes Dimerization Branched Octenes Branched Octenes 2x this compound->Branched Octenes Dimerization Catalyst Catalyst Catalyst->Linear Octenes Catalyst->Branched Octenes

Caption: Dimerization of this compound to octenes.

Quantitative Data: Oligomerization of this compound
Catalyst SystemTemperature (°C)This compound Conversion (%)Linear Octene Selectivity (%)Reference
Carbon-supported Cobalt OxideN/A10-2978-84[5]
Ni(COD)₂ / hfacac70-80N/A75-83 (yield)[6]
Allylic Nickel Complexes / hfacacMildN/A70[6]
Experimental Protocol: Synthesis of Linear Octenes

Objective: To dimerize this compound to produce linear octenes.

Materials:

  • This compound (high purity)

  • Catalyst system (e.g., carbon-supported cobalt oxide or a nickel-based homogeneous catalyst)

  • Fixed-bed reactor or a stirred autoclave

  • Solvent (if using a homogeneous catalyst, e.g., toluene)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure for Heterogeneous Catalysis (Fixed-Bed Reactor):

  • Load the catalyst into a fixed-bed reactor.

  • Activate the catalyst as required (e.g., by heating under an inert gas flow).

  • Introduce liquid this compound into the reactor at the desired flow rate, temperature, and pressure.

  • Collect the liquid product from the reactor outlet.

  • Analyze the product mixture by GC-MS to identify and quantify the different C₈ isomers.[7]

Procedure for Homogeneous Catalysis (Autoclave):

  • Prepare the catalyst solution by dissolving the nickel precursor and ligand in a suitable solvent inside the autoclave under an inert atmosphere.[6]

  • Introduce liquid this compound into the sealed and purged reactor.

  • Heat the reactor to the desired temperature with stirring.

  • After the reaction period, cool the reactor and collect the product mixture.

  • Analyze the products by GC-MS.

Metathesis of this compound with Ethylene to Propylene

Olefin metathesis is a powerful reaction for the redistribution of alkylidene fragments. The cross-metathesis of this compound (after isomerization to 2-butene) with ethylene is an important route to produce propylene, a key building block for the chemical industry.

Reaction Pathway: Metathesis for Propylene Production

Metathesis cluster_0 Isomerization cluster_1 Metathesis This compound This compound 2-Butene 2-Butene This compound->2-Butene Propylene Propylene 2-Butene->Propylene Ethylene Ethylene Ethylene->Propylene Catalyst Catalyst Catalyst->2-Butene Catalyst->Propylene

Caption: Metathesis of this compound and ethylene to propylene.

Quantitative Data: Metathesis of this compound and Ethylene
CatalystTemperature (°C)Pressure (psig)Propylene Selectivity (%)Reference
Tungsten oxide on silica250-40050-450>96[8][9]
W/SBA-15450N/Aup to 68.6
Re/AlMCM-41(60)200-250N/A>40
Experimental Protocol: Synthesis of Propylene

Objective: To produce propylene from the metathesis of this compound and ethylene.

Materials:

  • This compound

  • Ethylene

  • Metathesis catalyst (e.g., tungsten oxide on silica)

  • Fixed-bed reactor

  • Gas flow controllers

  • Gas chromatograph (GC) for online analysis

Procedure:

  • Load the catalyst into a fixed-bed reactor.

  • Activate the catalyst in situ by heating under a flow of inert gas.

  • Introduce a gaseous feed mixture of this compound and ethylene at the desired ratio and flow rate.

  • Maintain the reactor at the specified temperature (e.g., 300-450°C) and pressure.

  • The product stream is analyzed online using a GC to determine the conversion of reactants and the selectivity to propylene.

Friedel-Crafts Alkylation of Benzene with this compound

The alkylation of benzene with this compound produces sec-butylbenzene, an intermediate in the production of phenol and methyl ethyl ketone (MEK). This reaction is typically catalyzed by a solid acid catalyst, such as a zeolite.

Reaction Pathway: Friedel-Crafts Alkylation

Alkylation Benzene Benzene sec-Butylbenzene sec-Butylbenzene Benzene->sec-Butylbenzene Alkylation This compound This compound This compound->sec-Butylbenzene Zeolite Catalyst Zeolite Catalyst Zeolite Catalyst->sec-Butylbenzene

Caption: Friedel-Crafts alkylation of benzene with this compound.

Quantitative Data: Benzene Alkylation with this compound
CatalystTemperature (°C)Pressure (MPa)Benzene/Olefin Molar Ratiosec-Butylbenzene Selectivity (%)Reference
Novel Molecular Sieve100-2801.0-6.02-20High
USY Zeolite1203.08High (product purity)
Experimental Protocol: Synthesis of sec-Butylbenzene

Objective: To synthesize sec-butylbenzene by the alkylation of benzene with this compound.

Materials:

  • Benzene

  • This compound

  • Solid acid catalyst (e.g., USY zeolite)

  • High-pressure fixed-bed reactor

  • Liquid and gas feed pumps

  • Product collection system

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the zeolite catalyst by calcining at a high temperature (e.g., 450°C).

  • Load the activated catalyst into the fixed-bed reactor.

  • Heat the reactor to the desired temperature (e.g., 100-280°C) under pressure with a flow of inert gas.

  • Introduce a liquid feed of benzene and this compound at the desired molar ratio and space velocity.

  • Maintain the reaction under pressure (e.g., 1.0-6.0 MPa).

  • The liquid product is collected, and samples are periodically taken for GC analysis to determine the conversion and selectivity.

Hydration of this compound to 2-Butanol

The acid-catalyzed hydration of this compound follows Markovnikov's rule to produce 2-butanol (sec-butanol), an important solvent and chemical intermediate.

Reaction Pathway: Hydration of this compound

Hydration This compound This compound 2-Butanol 2-Butanol This compound->2-Butanol Hydration Water Water Water->2-Butanol Acid Catalyst Acid Catalyst Acid Catalyst->2-Butanol

Caption: Acid-catalyzed hydration of this compound to 2-butanol.

Quantitative Data: Hydration of this compound

Data on direct hydration of this compound at the lab scale is less commonly published with detailed quantitative tables. The reaction is often demonstrated in educational settings. Commercial processes utilize solid acid catalysts under supercritical conditions.

Experimental Protocol: Synthesis of 2-Butanol

Objective: To synthesize 2-butanol from this compound via acid-catalyzed hydration.

Materials:

  • This compound (gas or liquefied)

  • Aqueous sulfuric acid (e.g., 50-65 wt%) or a solid acid catalyst (e.g., Amberlyst resin)

  • High-pressure reactor or a gas dispersion tube for bubbling gas through the acid

  • Separatory funnel

  • Distillation apparatus

Procedure (using aqueous acid):

  • Place the aqueous sulfuric acid in a suitable reaction vessel that can be cooled.

  • Bubble this compound gas through the stirred, cooled acid solution. The reaction is exothermic and should be controlled.

  • After the reaction is complete (as indicated by the cessation of gas uptake), the reaction mixture will form two layers.

  • Separate the upper organic layer, which contains 2-butanol and some byproducts.

  • Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the 2-butanol by fractional distillation.

  • Analyze the product by GC and NMR to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity 1-Butene Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 1-Butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low this compound Purity After Extractive Distillation Incorrect solvent-to-feed ratio.Optimize the solvent-to-feed ratio. A common starting point is a 7.9:1 ratio when using acetonitrile and water as the solvent.[1][2]
Inefficient solvent.Ensure the chosen solvent effectively alters the relative volatility of the components. Solvents like acetonitrile (ACN), dimethylformamide (DMF), and N-methyl pyrrolidine (NMP) are commonly used.[3][4] For separating this compound from n-butane, a mixture of acetonitrile and water has been shown to be effective.[2]
Sub-optimal column conditions (pressure, temperature, reflux ratio).Adjust the operating conditions of the distillation columns. For the extractive distillation column, top and bottom pressures of around 450 kPa and 630 kPa, respectively, with a reflux ratio of 5.0 have been reported.[2] For the solvent recovery column, top and bottom pressures of 200 kPa and 260 kPa with a reflux ratio of 4.0 may be used.[2]
Adsorbent Fouling or Low Adsorption Capacity Presence of reactive impurities (e.g., dienes, acetylenes).Pre-treat the feed stream to remove highly reactive species. This can involve selective hydrogenation to convert butadiene to linear butenes.[5]
Inappropriate adsorbent material.Select an adsorbent with high selectivity for this compound. Modified X or Y type zeolite molecular sieves (e.g., barium or potassium modified) are effective for liquid-phase adsorption.[6] Metal-Organic Frameworks (MOFs) like Co2(m-dobdc) and Ni2(m-dobdc) have also shown high selectivity for this compound.[7][8]
Incorrect regeneration of the adsorbent.Ensure complete desorption of this compound and removal of any co-adsorbed impurities from the adsorbent bed. Desorption can be achieved by lowering the pressure or raising the temperature.[9]
Incomplete Separation of Butene Isomers Close boiling points of butene isomers.Employ techniques that exploit differences other than boiling points, such as selective adsorption or extractive distillation.[1][7] this compound and n-butane, for example, have very close boiling points (-6.3°C and -1°C, respectively), making simple distillation difficult.[1][4]
Formation of azeotropes.The addition of a suitable solvent in extractive distillation can break azeotropes by altering the relative volatility of the components.
Product Contamination with Solvent Inefficient solvent recovery.Optimize the operating conditions of the solvent recovery column to ensure complete separation of the solvent from the purified this compound.[2]
Entrainment of solvent in the vapor phase.Ensure proper design and operation of the distillation column trays or packing to minimize liquid entrainment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound stream?

A1: Crude C4 streams typically contain a mixture of saturated and unsaturated hydrocarbons. Common impurities include other butene isomers (isobutene, cis-2-butene, trans-2-butene), butanes (n-butane, isobutane), and more reactive compounds like butadiene and acetylenes.[5][10] For use in polymerization, the isobutene content in high-purity this compound should be less than 2000 ppm.[5]

Q2: Which purification technique is most suitable for achieving high-purity ( >99%) this compound?

A2: Both extractive distillation and adsorption can achieve high purity levels. Extractive distillation, using solvents like acetonitrile/water or NMP, is a widely used industrial method capable of producing this compound with a purity of 99% or higher.[2][4] Adsorption processes using selective adsorbents like modified zeolites or certain MOFs can also yield high-purity this compound, with reported purities exceeding 99%.[6]

Q3: How can I analyze the purity of my this compound sample?

A3: Gas chromatography (GC) is the standard method for analyzing the purity of this compound and quantifying impurities. A capillary column, such as an HP-Al2O3/S PLOT column, can effectively separate various hydrocarbon impurities.[11]

Q4: What is the role of a solvent in extractive distillation for this compound purification?

A4: In extractive distillation, a high-boiling point solvent is introduced to the mixture to alter the relative volatility of the components.[1] The solvent interacts differently with the various components, making the separation of close-boiling compounds like this compound and n-butane easier and more economical.[4]

Q5: Can Metal-Organic Frameworks (MOFs) be used for this compound purification?

A5: Yes, certain MOFs have shown great promise for the selective adsorption of this compound. For example, Co2(m-dobdc) and Ni2(m-dobdc) exhibit high selectivity for this compound over other butene isomers, which can be attributed to the high charge density of the open metal sites within their structures.[7][8]

Experimental Protocols

Protocol 1: Purification of this compound by Extractive Distillation

This protocol describes a laboratory-scale extractive distillation process for separating this compound from a mixture containing n-butane, using acetonitrile and water as the solvent.

Materials:

  • Feed mixture (e.g., 80% this compound, 20% n-butane)

  • Solvent: Acetonitrile (ACN) and water mixture

  • Extractive distillation column (e.g., 70 theoretical plates)

  • Solvent recovery column (e.g., 15 theoretical plates)

  • Pumps, reboilers, condensers, and control instrumentation

Methodology:

  • Feed Preparation: Prepare the feed mixture of this compound and n-butane.

  • Extractive Distillation Column Setup:

    • Set the top pressure to 450 kPa and the bottom pressure to 630 kPa.[2]

    • Set the reflux ratio to 5.0.[2]

    • Introduce the feed stream at an appropriate stage (e.g., above stage 40).[2]

    • Introduce the solvent (ACN/water) at a higher stage (e.g., above stage 5).[2] The recommended feed-to-solvent ratio is approximately 1:7.9.[2]

  • Operation:

    • Heat the reboiler to initiate vaporization.

    • The overhead product from this column will be n-butane-rich.

    • The bottom product will be a mixture of this compound and the solvent.

  • Solvent Recovery Column Setup:

    • Feed the bottom product from the extractive distillation column to the solvent recovery column (e.g., above stage 10).[2]

    • Set the top pressure to 200 kPa and the bottom pressure to 260 kPa.[2]

    • Set the reflux ratio to 4.0.[2]

  • Product Recovery:

    • The overhead product from the solvent recovery column is high-purity this compound (e.g., 99% pure).[2]

    • The bottom product is the solvent mixture, which can be recycled back to the extractive distillation column.[2]

Protocol 2: Selective Adsorption of this compound using Molecular Sieves

This protocol outlines a liquid-phase adsorption method for purifying this compound from a C4 hydrocarbon mixture.

Materials:

  • C4 feed stream containing this compound and other isomers/butanes.

  • Adsorbent: Barium or potassium modified X or Y type zeolite molecular sieves.[6]

  • Desorbing agent: Hexane or cyclohexane mixture.[6]

  • Adsorption column.

  • Distillation columns for desorbing agent separation.

Methodology:

  • Adsorption Step:

    • Pack the adsorption column with the selected molecular sieve adsorbent.

    • Pass the liquid C4 feed stream through the column. This compound will be selectively adsorbed onto the molecular sieve.

  • Desorption Step:

    • Once the adsorbent is saturated with this compound, stop the feed flow.

    • Introduce the desorbing agent (hexane or cyclohexane) into the column to displace the adsorbed this compound.[6]

  • Product Separation:

    • Two liquid streams will be generated: one containing a mixture of this compound and the desorbing agent, and the other containing the remaining C4 components and the desorbing agent.[6]

    • Use distillation to separate the desorbing agent from both streams. The purified this compound is collected, and the desorbing agent can be recycled.[6] An extraction efficiency of up to 92% with a product purity of over 99% has been reported for this type of process.[6]

Data Presentation

Table 1: Extractive Distillation Operating Conditions and Purity

ParameterExtractive Distillation ColumnSolvent Recovery ColumnReference
Top Pressure 450 kPa200 kPa[2]
Bottom Pressure 630 kPa260 kPa[2]
Number of Trays 7015[2]
Reflux Ratio 5.04.0[2]
Feed Tray 4010[2]
Solvent Feed Tray 5N/A[2]
Achieved this compound Purity -99%[2]

Table 2: Adsorbent Materials for this compound Purification

AdsorbentTechniqueSelectivityReference
Barium/Potassium modified X/Y zeoliteLiquid-phase adsorptionHigh for this compound from C4 mixture[6]
Co2(m-dobdc) / Ni2(m-dobdc) (MOFs)Gas/Liquid-phase adsorptionHigh for this compound over 2-butene isomers[7][8]

Visualizations

Extractive_Distillation_Workflow Feed C4 Feed (this compound + n-Butane) ED_Column Extractive Distillation Column Feed->ED_Column Solvent Solvent (ACN + Water) Solvent->ED_Column SR_Column Solvent Recovery Column ED_Column->SR_Column Bottoms (this compound + Solvent) nButane_Product n-Butane Product ED_Column->nButane_Product Overhead Butene_Product High-Purity This compound Product SR_Column->Butene_Product Overhead Recycled_Solvent Recycled Solvent SR_Column->Recycled_Solvent Bottoms Recycled_Solvent->Solvent

Caption: Extractive distillation workflow for this compound purification.

Adsorption_Purification_Workflow cluster_adsorption Adsorption Cycle cluster_desorption Desorption & Recovery Cycle Adsorption Adsorption Column (Molecular Sieve) Effluent This compound Depleted Effluent Adsorption->Effluent Desorption Adsorption Column (Saturated) Feed Liquid C4 Feed Feed->Adsorption Desorbent Desorbing Agent (Hexane) Desorbent->Desorption Product_Mix This compound + Desorbent Desorption->Product_Mix Distillation Distillation Product_Mix->Distillation Butene_Product High-Purity This compound Distillation->Butene_Product Recycled_Desorbent Recycled Desorbent Distillation->Recycled_Desorbent

Caption: Adsorption-desorption workflow for this compound purification.

References

Technical Support Center: Inhibiting Isomerization of 1-Butene to 2-Butene During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of 1-butene to the more thermodynamically stable 2-butene during storage. Uncontrolled isomerization can lead to impurities in starting materials, affecting reaction outcomes and product purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in a laboratory setting.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound that may lead to isomerization.

Issue Possible Cause(s) Recommended Action(s)
Increased levels of 2-butene detected in this compound stock after a short storage period. Elevated Storage Temperature: Isomerization is accelerated by heat. Even room temperature can be sufficient to initiate the process.[1]Store this compound cylinders in a cool, well-ventilated area, ideally below 25°C (77°F). Avoid direct sunlight and proximity to heat sources.[2]
Presence of Acidic Impurities: Trace amounts of acids on the internal surfaces of the cylinder or in the this compound itself can catalyze isomerization.Use high-purity this compound from reputable suppliers. Consider the use of acid scavengers, such as basic alumina or molecular sieves, in the storage vessel if compatible with the application. For liquid-phase storage, consider adding a small amount of a non-reactive amine-based scavenger.
Presence of Radical Initiators: Peroxides, formed by reaction with trace oxygen, can initiate radical-mediated isomerization.Ensure storage cylinders are properly sealed and purged with an inert gas like nitrogen to minimize oxygen content. Avoid introducing any potential radical sources.
Inconsistent reaction yields when using this compound from the same cylinder over time. Progressive Isomerization: The concentration of this compound is decreasing over time as it converts to 2-butene, altering the stoichiometry of your reaction.Regularly test the purity of the this compound stock, especially for long-term studies. Implement a "first-in, first-out" inventory system for cylinders. For critical applications, consider using a fresh cylinder or purifying the this compound before use.
Discoloration or polymer formation in the this compound cylinder or transfer lines. Presence of Reactive Impurities (e.g., Butadiene): Butadiene can act as a catalyst poison in some reactions and can also lead to oligomerization and coke formation, which may promote isomerization.Use this compound with low butadiene content. If butadiene is a known contaminant, it may need to be removed through purification techniques before storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the isomerization of this compound to 2-butene?

A1: The primary driving force is thermodynamics. 2-Butene is more stable than this compound due to hyperconjugation, where the alkyl groups attached to the double-bonded carbons help to stabilize the molecule.[3][4] The trans-isomer of 2-butene is the most stable form.[3]

Q2: At what rate does isomerization occur during storage?

Q3: What are potential chemical inhibitors that can be added to this compound to prevent isomerization?

A3: While specific inhibitors for this compound storage are not widely documented for general use, principles from related chemistries suggest two main types of inhibitors:

  • Radical Inhibitors: Phenolic compounds, such as butylated hydroxytoluene (BHT) or hydroquinone, are commonly used to inhibit radical-initiated reactions. These compounds can scavenge free radicals that may form in the presence of trace oxygen and initiate isomerization.

  • Acid Scavengers: If acidic impurities are a concern, small amounts of non-nucleophilic bases or acid scavengers can be used. Amine compounds or solid scavengers like basic alumina can neutralize trace acids that would otherwise catalyze isomerization. The choice of scavenger must be carefully considered to ensure it does not interfere with downstream applications.

Q4: How does pressure affect the stability of this compound during storage?

A4: this compound is typically stored as a liquefied gas under pressure. While pressure itself does not directly inhibit the chemical isomerization pathway, maintaining a positive pressure with an inert gas like nitrogen is crucial to prevent the ingress of air (oxygen), which can lead to the formation of peroxides and initiate radical-driven isomerization.

Q5: How can I verify the purity of my this compound and quantify the amount of 2-butene?

A5: The most common and effective method for analyzing the purity of this compound and quantifying its isomers is Gas Chromatography with a Flame Ionization Detector (GC-FID). A capillary column, such as one with an alumina-based stationary phase (e.g., Al2O3/Na2SO4 PLOT), provides excellent separation of C4 hydrocarbons.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Storage Cylinders

Objective: To determine the rate of isomerization of this compound to 2-butene under specific storage conditions over time.

Materials:

  • Cylinder of high-purity this compound.

  • Gas sampling bags or cylinders.

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column for C4 hydrocarbon analysis.

  • Calibration gas mixture containing known concentrations of this compound, cis-2-butene, and trans-2-butene.

  • Temperature-controlled storage area.

Procedure:

  • Initial Analysis (Time = 0):

    • Carefully take an initial gas sample from the this compound cylinder following all safety precautions for handling flammable liquefied gases.

    • Analyze the sample using a validated GC-FID method (see Protocol 2) to determine the initial concentrations of this compound, cis-2-butene, and trans-2-butene. This serves as your baseline.

  • Storage:

    • Store the this compound cylinder in a designated, temperature-controlled environment. For an accelerated study, a slightly elevated but safe temperature (e.g., 40°C) can be used. For real-time stability, store at the intended long-term storage temperature (e.g., 20-25°C).

  • Periodic Sampling and Analysis:

    • At predetermined time intervals (e.g., weekly for accelerated studies, monthly for real-time studies), carefully draw a gas sample from the cylinder.

    • Analyze the sample using the same GC-FID method to quantify the concentrations of this compound and its isomers.

  • Data Analysis:

    • Plot the concentration of this compound, cis-2-butene, and trans-2-butene as a function of time.

    • Calculate the rate of isomerization based on the decrease in this compound concentration and the corresponding increase in 2-butene concentrations.

Protocol 2: Quantitative Analysis of Butene Isomers by GC-FID

Objective: To separate and quantify this compound, cis-2-butene, and trans-2-butene in a gas sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A PLOT (Porous Layer Open Tubular) column suitable for light hydrocarbon separation, such as an Agilent CP-Al2O3/Na2SO4 (50 m x 0.32 mm, 5 µm film thickness) or similar.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless inlet, operated in split mode.

  • Oven Temperature Program: Isothermal at a temperature that provides good resolution of the C4 isomers (e.g., 110°C), or a temperature ramp if other components are present.

  • Detector Temperature: Typically 250°C.

  • Injector Temperature: Typically 150-200°C.

Procedure:

  • Calibration:

    • Inject a known volume of the calibration gas mixture containing this compound, cis-2-butene, and trans-2-butene.

    • Record the retention times and peak areas for each component.

    • Generate a calibration curve for each isomer by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the same volume of the gas sample from the this compound cylinder into the GC.

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks corresponding to this compound, cis-2-butene, and trans-2-butene based on their retention times from the calibration run.

    • Determine the concentration of each isomer in the sample by comparing their peak areas to the calibration curves.

Visualizations

Isomerization_Pathway cluster_stability Relative Stability This compound This compound Transition State Transition State This compound->Transition State Δ (Heat) or Catalyst Low Low cis-2-Butene cis-2-Butene Transition State->cis-2-Butene trans-2-Butene trans-2-Butene Transition State->trans-2-Butene Medium Medium High High

Caption: Isomerization pathway from this compound to the more stable 2-butene isomers.

Troubleshooting_Flowchart start High 2-Butene Content Detected check_temp Check Storage Temperature start->check_temp high_temp Is Temperature Elevated? check_temp->high_temp reduce_temp Relocate to a Cooler Area (<25°C) high_temp->reduce_temp Yes check_impurities Analyze for Impurities (Acids, Peroxides, Butadiene) high_temp->check_impurities No reduce_temp->check_impurities impurities_present Are Impurities Present? check_impurities->impurities_present use_scavengers Consider Inhibitors/Scavengers or Use a New Cylinder impurities_present->use_scavengers Yes monitor_purity Implement Regular Purity Testing impurities_present->monitor_purity No

Caption: Troubleshooting workflow for addressing this compound isomerization.

Experimental_Workflow start Start Stability Study initial_analysis Time=0 Analysis (GC-FID) start->initial_analysis storage Store Cylinder at Controlled Temperature initial_analysis->storage periodic_sampling Periodic Sampling storage->periodic_sampling periodic_sampling->storage Continue Storage gc_analysis GC-FID Analysis periodic_sampling->gc_analysis data_analysis Data Analysis and Rate Calculation gc_analysis->data_analysis end End of Study data_analysis->end

Caption: Workflow for conducting a stability study of this compound.

References

Technical Support Center: Optimizing 1-Butene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1-butene hydroformylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Catalyst & Reaction Setup

Q1: What are the most common catalyst systems for this compound hydroformylation?

A1: The most prevalent and highly efficient catalysts are rhodium-based, often used with phosphine ligands to enhance activity and selectivity.[1][2] A common active catalyst is a hydridocarbonyl coordination complex of rhodium modified with a ligand like triphenylphosphine (TPP).[2] Cobalt-based catalysts are also used as a more cost-effective alternative, though they typically require higher pressures and temperatures.[3][4][5]

Q2: I'm observing low conversion of this compound. What are the potential causes and solutions?

A2: Low conversion can stem from several factors:

  • Catalyst Deactivation: The catalyst may have deactivated over time.[6] Consider catalyst regeneration protocols, which can involve oxidation, removal of phosphine oxidation products, and treatment with syngas.[6]

  • Impure Feedstock: Impurities in the this compound or syngas feed can poison the catalyst.[7] Sulfur compounds, even at ppm levels, are known catalyst poisons.[7] It is crucial to analyze the purity of your feedstock using techniques like Gas Chromatography (GC).[7]

  • Suboptimal Reaction Conditions: The temperature, pressure, or stirring rate may not be optimal. Ensure adequate mixing to overcome mass transfer limitations. For a rhodium-phosphine system, temperatures around 100°C and pressures of 2.5 MPa have been shown to be effective.[8]

  • Insufficient Catalyst Concentration: The catalyst loading might be too low for the desired reaction rate.

Q3: How can I improve the regioselectivity towards the linear aldehyde (n-pentanal) over the branched aldehyde (2-methylbutanal)?

A3: Achieving a high n/iso (normal-to-iso) ratio is a common goal. Several factors influence this selectivity:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky phosphine ligands and diphosphite ligands like Biphephos are known to favor the formation of the linear aldehyde.[1][9] The ligand-to-rhodium ratio also plays a significant role; a higher ratio often increases the yield of n-pentanal.[10][11]

  • Syngas Composition and Pressure: A higher partial pressure of carbon monoxide (CO) can favor linear aldehyde formation. However, increasing total pressure can sometimes diminish the yield of the linear product.[10][11] The H₂/CO ratio should be optimized, with a 1:1 ratio being a common starting point.[1][12]

  • Temperature: The effect of temperature on the n/iso ratio can be system-dependent. While some studies report it as practically independent,[10][11] others have found that higher temperatures (e.g., 80°C) can lead to higher n/iso values.[13]

Q4: My catalyst seems to have deactivated. What are the common causes and can it be regenerated?

A4: Catalyst deactivation is a significant issue, especially in continuous processes. Common causes include the formation of inactive rhodium clusters or the degradation of ligands.[6][14] Regeneration is often possible. One documented process for a deactivated rhodium-phosphine catalyst system involves:

  • Oxidation of the catalyst system.

  • Removal of the resulting phosphine oxidation products.

  • Regeneration of the active catalyst by treatment with syngas, aqueous extraction, and the addition of fresh phosphine ligands.[6]

Side Reactions & Product Purity

Q5: I'm observing significant isomerization of this compound to 2-butene. How can I minimize this?

A5: Isomerization is a common side reaction, especially with rhodium catalysts.[15] While some catalyst systems are designed to hydroformylate internal olefins,[9] minimizing isomerization is often desired if this compound is the intended substrate. The reaction temperature can have a significant positive effect on the isomerization reaction.[15] Therefore, operating at the lowest effective temperature can help reduce the rate of isomerization relative to hydroformylation.

Q6: Besides isomerization, what other side reactions should I be aware of?

A6: Other potential side reactions include:

  • Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane (butane). This is more common with certain catalyst systems and at higher hydrogen partial pressures.[16]

  • Aldol Condensation: The aldehyde products can undergo subsequent aldol condensation reactions, leading to the formation of higher molecular weight byproducts.[16][17] This can be a cause of catalyst deactivation.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on this compound hydroformylation, providing a baseline for optimizing experimental conditions.

Table 1: Optimized Reaction Conditions for High Conversion and Selectivity with a Rh-PPh₃ Catalyst System. [8]

ParameterOptimized Value
Temperature100°C
Pressure2.5 MPa
Stirring Rate200 r/min
Reaction Time3.5 h
Catalyst Conc. ([Cat])1.25 mmol/L
Molar Ratio [PPh₃]/[Rh]600
Result
This compound Conversion86.84%
n/iso Ratio10.98
Turnover Frequency (TOF)237.48 h⁻¹

Table 2: Influence of Key Parameters on this compound Hydroformylation. [10][11][13][15]

Parameter VariedEffect on Conversion/ActivityEffect on n/iso Ratio (Linear Selectivity)
Temperature Generally increases with temperature (e.g., 70-125°C).[10][15]Can be independent of temperature in some systems,[10][11] while in others, higher temperatures (e.g., 80°C) improve it.[13]
Total Pressure Activity generally increases with pressure.Increasing total pressure can diminish the yield of the linear aldehyde.[10][11]
Ligand-to-Metal Ratio Influences overall activity.An increasing ratio significantly favors the formation of the linear aldehyde (n-pentanal).[10][11]
Syngas (H₂/CO) Ratio Optimal ratio is typically around 1:1.[1][12]Higher CO partial pressure can favor linear product formation.

Experimental Protocols

General Protocol for Lab-Scale this compound Hydroformylation in a Batch Reactor

This protocol describes a typical experiment using a rhodium-based catalyst.

1. Materials & Equipment:

  • Reactor: High-pressure autoclave reactor (e.g., 100-500 mL) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure transducer.[8]

  • Catalyst Precursor: e.g., Rh(acac)(CO)₂ or another suitable rhodium salt.[12]

  • Ligand: e.g., Triphenylphosphine (PPh₃) or other specialized phosphine/phosphite ligand.[8]

  • Solvent: A high-boiling point, inert solvent such as toluene, or using one of the aldehyde products (e.g., n-pentanal) as the solvent.[8][9]

  • Reactants: this compound (high purity), Carbon Monoxide (CO), and Hydrogen (H₂).

  • Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for analyzing products.[7]

2. Catalyst Preparation (in-situ):

  • Ensure the autoclave is clean and dry. Purge the reactor several times with an inert gas (e.g., Nitrogen or Argon).

  • Add the solvent to the reactor.

  • Add the rhodium precursor and the phosphine ligand to the solvent under an inert atmosphere. The ligand-to-metal ratio is a critical parameter to control (e.g., [L]/[Rh] ratio of 13 or higher).[13]

  • Seal the reactor.

3. Reaction Procedure:

  • Pressurize and purge the reactor with syngas (H₂/CO, typically 1:1 ratio) 2-3 times to remove the inert gas.

  • Pressurize the reactor to the desired initial syngas pressure (e.g., 1.0-3.0 MPa).[10][11]

  • Begin stirring and heat the reactor to the target temperature (e.g., 70-100°C).[10][11]

  • Once the temperature and pressure are stable, introduce a known amount of liquid this compound into the reactor.

  • Maintain a constant total pressure throughout the reaction by feeding syngas from a reservoir as it is consumed.

  • Monitor the reaction progress by observing the rate of syngas uptake. Liquid samples can be carefully withdrawn at intervals for real-time analysis.

4. Product Analysis:

  • After the desired reaction time, cool the reactor to room temperature.

  • Carefully vent the remaining syngas.

  • Analyze the liquid product mixture using Gas Chromatography (GC). Use an internal standard for accurate quantification of reactants and products (n-pentanal, 2-methylbutanal, unreacted this compound, and any side products like butanes or 2-butene).

  • Calculate the this compound conversion, selectivity for each aldehyde, and the n/iso ratio.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Clean & Purge Reactor (Inert Atmosphere) p2 Add Solvent, Rh Precursor, & Ligand p1->p2 r1 Seal Reactor & Purge with Syngas p2->r1 Proceed to Reaction r2 Pressurize & Heat to Setpoints (e.g., 100°C, 2.5 MPa) r1->r2 r3 Inject this compound r2->r3 r4 Run Reaction for Set Time (e.g., 3.5h) r3->r4 a1 Cool & Vent Reactor r4->a1 Reaction Complete a2 Sample Liquid Product a1->a2 a3 Analyze via GC a2->a3 a4 Calculate Conversion, Selectivity, n/iso Ratio a3->a4

Caption: General experimental workflow for this compound hydroformylation in a batch reactor.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Experiment Start issue Poor Result? (e.g., Low Conversion, Low Selectivity) start->issue c1 Feedstock Impurity? issue->c1 Yes end_node Optimized Reaction issue->end_node No c2 Suboptimal Conditions? (T, P, Ratio) c1->c2 If Pure s1 Analyze Feedstock (GC) & Purify if Needed c1->s1 c3 Catalyst Deactivated? c2->c3 If Optimal s2 Adjust T, P, Syngas Ratio, or Ligand/Rh Ratio c2->s2 s3 Regenerate or Replace Catalyst c3->s3 s1->start Retry Experiment s2->start Retry Experiment s3->start Retry Experiment

Caption: Troubleshooting workflow for common issues in this compound hydroformylation.

References

Troubleshooting common issues in 1-Butene polymerization reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during 1-butene polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst-Related Issues

Q1: My polymerization reaction has low or no monomer conversion. What are the likely causes related to the catalyst?

A1: Low or no conversion is often linked to catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: Impurities in the monomer or solvent (e.g., water, oxygen, polar compounds) can poison the catalyst, rendering it inactive. Ensure all reactants and the reactor environment are thoroughly purified and inert.

  • Incorrect Catalyst Preparation or Activation: The catalyst may not have been prepared or activated correctly. Review the preparation and activation protocol to ensure all steps were followed precisely. For instance, with Ziegler-Natta catalysts, the molar ratio of the co-catalyst (e.g., triethylaluminum) to the titanium compound is critical. For metallocene catalysts, the activation with an aluminoxane (like MAO) or a borate is a crucial step.[1]

  • Catalyst Deactivation Over Time: The active catalyst species may be inherently unstable under the reaction conditions and degrade over the course of the polymerization. This can be influenced by temperature and the presence of certain chemical species.[2]

Q2: My reaction starts but stops before completion. What could be causing this premature termination?

A2: A reaction that initiates but then stalls is a classic sign of catalyst deactivation during the polymerization process. Potential causes include:

  • Gradual Catalyst Decomposition: The active catalyst sites may slowly decompose due to thermal instability at the reaction temperature.

  • Formation of Inactive Species: The catalyst can undergo reactions that convert it into an inactive form. For example, in some metallocene systems, the formation of certain π-allyl species or dimethylalane complexes can lead to deactivation.[2]

  • Exhaustion of Co-catalyst/Activator: The co-catalyst or activator may be consumed by impurities or side reactions, leading to a halt in the generation of active catalytic sites.

Q3: How can I measure the activity of my polymerization catalyst?

A3: Catalyst activity is typically measured by the amount of polymer produced per unit of catalyst over a specific time under controlled conditions. A general protocol is provided in the "Experimental Protocols" section below.

Section 2: Reactor Operation and Control

Q4: I am experiencing significant temperature fluctuations and runaway reactions in my reactor. How can I improve temperature control?

A4: Poor temperature control is a critical issue in polymerization as it is a highly exothermic process. Uncontrolled temperature can lead to off-spec polymer and potentially hazardous runaway reactions.

  • Improve Heat Removal: Ensure the reactor's cooling system is functioning optimally. Check the coolant flow rate and temperature. Fouling on the reactor walls can severely impede heat transfer.

  • Optimize Agitation: Inadequate mixing can lead to localized hot spots. Ensure the agitator speed is sufficient to maintain a uniform temperature throughout the reactor.

  • Control Monomer Feed Rate: A high monomer feed rate can lead to a rapid increase in the rate of polymerization and heat generation. Controlling the monomer feed can help manage the reaction rate.

  • Implement Advanced Control Systems: For precise temperature control, consider implementing Proportional-Integral-Derivative (PID) or Model Predictive Control (MPC) systems.

Q5: My reactor is showing signs of fouling. What causes this and how can it be prevented?

A5: Reactor fouling is the accumulation of unwanted polymer deposits on the reactor walls, agitator, and other internal surfaces.[3] This can reduce heat transfer efficiency, decrease the effective reactor volume, and lead to off-spec product.[4]

  • Causes: Fouling is often caused by the precipitation of low-molecular-weight polymers or the formation of polymer gels in stagnant zones within the reactor.[5] High temperatures near the reactor walls can also accelerate polymer deposition.

  • Prevention and Mitigation:

    • Optimize Reaction Conditions: Fine-tuning the temperature, pressure, and monomer concentration can minimize the formation of fouling precursors.

    • Improve Reactor Design and Mixing: Eliminating dead zones where the polymer can accumulate is crucial. Proper agitator design and speed are key.

    • Anti-Fouling Coatings: Applying specialized coatings to the reactor's internal surfaces can prevent polymer adhesion.

    • Regular Cleaning: Implement a regular cleaning schedule to remove any accumulated deposits.

Q6: I'm having trouble maintaining a stable pressure in the reactor. What are the common causes and solutions?

A6: Pressure fluctuations can affect reaction kinetics and polymer properties.

  • Causes:

    • Inconsistent monomer feed rate.

    • Leaks in the reactor system.

    • Temperature variations affecting the vapor pressure of the reactants.

    • Issues with the pressure regulation system (e.g., faulty valves or sensors).

  • Solutions:

    • Ensure a steady and controlled monomer feed.

    • Perform regular leak checks on the reactor system.

    • Maintain stable temperature control.

    • Calibrate and maintain the pressure control instrumentation.

Section 3: Product Quality and Consistency

Q7: The molecular weight of my poly(this compound) is not within the target range. How can I adjust it?

A7: The molecular weight of poly(this compound) is a critical property that can be controlled by several process parameters:

  • Temperature: Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the polymer.[6]

  • Hydrogen Concentration: Hydrogen is a common chain transfer agent in olefin polymerization. Increasing the hydrogen concentration will decrease the polymer's molecular weight.[7][8]

  • Catalyst and Co-catalyst Concentration: The concentration of the catalyst and co-catalyst can influence the rates of chain propagation and chain transfer, thereby affecting the molecular weight. The specific effect can vary depending on the catalyst system.

  • Monomer Concentration: Higher monomer concentrations generally lead to higher molecular weights.

Q8: The polydispersity index (PDI) of my polymer is too broad. How can I achieve a narrower molecular weight distribution?

A8: A broad PDI indicates a wide range of polymer chain lengths, which can negatively impact material properties.

  • Catalyst Type: Single-site catalysts, such as metallocenes, are known for producing polymers with a narrow molecular weight distribution (PDI ≈ 2) compared to multi-site Ziegler-Natta catalysts.[9]

  • Reactor Conditions: Non-uniform conditions within the reactor (e.g., temperature or monomer concentration gradients) can lead to a broader PDI. Ensuring excellent mixing is crucial.

  • Catalyst Deactivation: If the catalyst deactivates over the course of the reaction, it can lead to a broadening of the molecular weight distribution.

Q9: My poly(this compound) has inconsistent crystallinity. What factors influence this?

A9: The crystallinity of poly(this compound) affects its mechanical properties. Inconsistent crystallinity can arise from:

  • Comonomer Incorporation: The presence and distribution of comonomers along the polymer chain can disrupt the crystal structure, leading to lower crystallinity.[10][11][12][13]

  • Stereoregularity: The tacticity of the polymer chain, controlled by the catalyst, is a primary determinant of its ability to crystallize.

  • Crystallization Conditions: The pressure and cooling rate during the solidification of the polymer can influence the resulting crystalline phase and overall crystallinity.[14]

  • Molecular Weight: Molecular weight can also have an effect on the crystallization behavior.[15][16]

Data Presentation: Process Parameter Effects on Poly(this compound) Properties

Table 1: Influence of Key Process Parameters on Poly(this compound) Properties

ParameterEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Effect on Crystallinity
Temperature Increasing temperature generally decreases Mw.[6]Can broaden PDI if temperature gradients exist.Can influence the rate of crystallization and the resulting crystalline form.[16]
Pressure Higher crystallization pressure can favor the formation of different crystalline phases (e.g., Form I').[14]Minimal direct effect on PDI.Significantly impacts the crystalline phase formed upon solidification.[14]
Catalyst Conc. Varies with catalyst system; can influence chain initiation and termination rates.Can affect PDI, especially with Ziegler-Natta catalysts.Primarily affects the polymer's microstructure (tacticity), which in turn determines crystallinity.
Hydrogen Conc. Increasing hydrogen concentration significantly decreases Mw.[7][8]Can sometimes narrow the PDI by promoting chain transfer.Indirect effect through changes in molecular weight.
Comonomer Conc. Increasing comonomer concentration generally decreases Mw.[7][11]Can broaden the PDI due to variations in comonomer incorporation.Increasing comonomer content disrupts the polymer chain regularity, leading to lower crystallinity.[11][13]

Experimental Protocols

Protocol 1: Determination of Catalyst Activity in this compound Polymerization

Objective: To quantify the activity of a catalyst for this compound polymerization.

Materials and Equipment:

  • Pressurized polymerization reactor with temperature and pressure control, and an agitator.

  • High-purity this compound monomer.

  • Purified solvent (e.g., toluene, heptane).

  • Catalyst and co-catalyst/activator.

  • Inert gas supply (e.g., nitrogen or argon).

  • Standard laboratory glassware, syringes, and cannulas for handling air-sensitive compounds.

  • Analytical balance.

  • Quenching agent (e.g., acidified methanol).

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with an inert gas to remove air and moisture.

  • Solvent and Monomer Addition: Add the desired amount of purified solvent to the reactor. Pressurize the reactor with this compound to the desired partial pressure and allow the system to equilibrate at the set temperature with agitation.

  • Catalyst Injection: Prepare the catalyst and co-catalyst/activator solution in a glovebox or under an inert atmosphere. Inject a precisely measured amount of the catalyst system into the reactor to initiate the polymerization.

  • Polymerization: Maintain a constant temperature and this compound pressure for a predetermined reaction time. Monitor the monomer consumption if possible.

  • Quenching: Stop the reaction by injecting a quenching agent (e.g., methanol with a small amount of HCl).

  • Polymer Isolation: Depressurize the reactor and collect the polymer slurry. Filter the polymer and wash it several times with fresh solvent and then with the quenching agent to remove any catalyst residues.

  • Drying: Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Calculation of Activity:

    • Weigh the dried polymer.

    • Calculate the catalyst activity using the following formula: Activity = (mass of polymer produced in grams) / [(moles of transition metal in catalyst) * (reaction time in hours) * (monomer pressure in bar)]

Protocol 2: Molecular Weight and PDI Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound).

Materials and Equipment:

  • High-temperature GPC system equipped with a refractive index (RI) detector.

  • GPC columns suitable for polyolefins (e.g., packed with crosslinked polystyrene-divinylbenzene gel).

  • Solvent for mobile phase (e.g., 1,2,4-trichlorobenzene, TCB) containing an antioxidant (e.g., butylated hydroxytoluene, BHT).

  • Polymer sample.

  • Calibration standards (e.g., narrow PDI polystyrene or polyethylene standards).

  • Vials with caps.

  • Heating block or oven for sample dissolution.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the poly(this compound) sample (e.g., 5-10 mg) into a vial. Add the required volume of the mobile phase solvent.

  • Dissolution: Heat the vial in an oven or heating block at a high temperature (e.g., 140-160 °C) with gentle agitation until the polymer is completely dissolved. This may take 30-60 minutes.

  • GPC System Setup: Set up the GPC system with the appropriate mobile phase, flow rate (e.g., 1 mL/min), and column and detector temperature (e.g., 140-150 °C).

  • Calibration: Inject a series of narrow PDI polymer standards of known molecular weights to create a calibration curve (log M vs. elution volume).

  • Sample Analysis: Inject the dissolved poly(this compound) sample into the GPC system.

  • Data Analysis: The GPC software will use the calibration curve to calculate the Mn, Mw, and PDI of the sample from the resulting chromatogram.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity of poly(this compound).

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans and lids.

  • Crimper for sealing pans.

  • Polymer sample.

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the poly(this compound) sample (e.g., 5-10 mg) into an aluminum DSC pan and seal it with a lid.

  • DSC Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 180-200 °C) at a controlled rate (e.g., 10 °C/min). This is done to erase the sample's previous thermal history.

    • Cooling Scan: Cool the sample from the melt to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min). This will show the crystallization peak (Tc).

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to observe the melting peak (Tm) of the recrystallized material.

  • Data Analysis:

    • The DSC software will plot heat flow versus temperature.

    • The peak of the endothermic curve on the second heating scan corresponds to the melting temperature (Tm).

    • The peak of the exothermic curve on the cooling scan corresponds to the crystallization temperature (Tc).

    • The degree of crystallinity can be calculated by dividing the measured heat of fusion (ΔHf) from the second heating scan by the theoretical heat of fusion for 100% crystalline poly(this compound).

Visualizations

Troubleshooting_Workflow Start Problem: Low/No Conversion Check_Catalyst Check Catalyst Preparation & Activation Start->Check_Catalyst Check_Purity Verify Monomer & Solvent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Pressure) Start->Check_Conditions Protocol_OK Protocol Followed? Check_Catalyst->Protocol_OK Purity_OK Impurities Present? Check_Purity->Purity_OK Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Solution1 Solution: Re-prepare Catalyst Protocol_OK->Solution1 No End Problem Resolved Protocol_OK->End Yes Solution2 Solution: Purify Reactants Purity_OK->Solution2 Yes Purity_OK->End No Solution3 Solution: Optimize Conditions Conditions_OK->Solution3 No Conditions_OK->End Yes

Caption: Troubleshooting workflow for low or no monomer conversion.

Catalyst_Deactivation_Pathway Active_Catalyst Active Catalyst Site Poisoned_Catalyst Poisoned Catalyst (Inactive) Active_Catalyst->Poisoned_Catalyst Degraded_Catalyst Thermally Degraded Catalyst (Inactive) Active_Catalyst->Degraded_Catalyst Inactive_Complex Inactive Complex Formation Active_Catalyst->Inactive_Complex Impurities Impurities (Water, Oxygen) Impurities->Poisoned_Catalyst Thermal_Stress High Temperature Thermal_Stress->Degraded_Catalyst Side_Reactions Side Reactions Side_Reactions->Inactive_Complex

Caption: Common pathways for catalyst deactivation in polymerization.

Product_Property_Relationships Temp Temperature Mw Molecular Weight Temp->Mw - PDI PDI Temp->PDI Pressure Pressure Crystallinity Crystallinity Pressure->Crystallinity +/- H2_Conc [H2] H2_Conc->Mw - Comonomer_Conc [Comonomer] Comonomer_Conc->Mw - Comonomer_Conc->Crystallinity - Mw->Crystallinity

Caption: Logical relationships between process parameters and polymer properties.

References

Identifying and removing impurities from C4 refinery streams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C4 Refinery Stream Analysis. This guide provides detailed troubleshooting information, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in identifying and removing impurities from C4 hydrocarbon streams.

Frequently Asked Questions (FAQs)

Q1: What are C4 refinery streams and what are their common components?

A1: C4 refinery streams are complex mixtures of hydrocarbons containing four carbon atoms per molecule. These streams are byproducts of processes like steam cracking and fluid catalytic cracking (FCC).[1] The exact composition varies, but they typically contain valuable components such as butadiene and various butene isomers (isobutene, 1-butene, 2-butene), alongside saturated butanes (n-butane and isobutane).[2]

Q2: What are the most common impurities found in C4 streams?

A2: Common impurities that can interfere with downstream processes or product quality include:

  • Acetylenic Compounds: These include vinylacetylene (VAC), ethylacetylene (ETAC), and methylacetylene (MAC).[3]

  • 1,3-Butadiene: While a valuable product in itself, it can act as an impurity in streams where specific butene isomers are desired. It is highly reactive and can form polymers.[4]

  • Heavier Hydrocarbons: Residual hydrocarbons with five or more carbon atoms (C5+) are often present.[5]

  • Basic Impurities: Compounds like ammonia and amines can be present and are detrimental to acidic catalysts used in processes like MTBE synthesis.[6]

Q3: Why is it challenging to separate components in a C4 stream?

A3: The primary challenge lies in the very close boiling points and low relative volatilities of the different C4 isomers.[7] This makes separation by conventional distillation difficult and energy-intensive. Additionally, some components can form azeotropes (mixtures that boil at a constant temperature), further complicating separation by distillation.[7]

Q4: What are the principal industrial methods for purifying C4 streams?

A4: The most common industrial methods are:

  • Extractive Distillation: This is a widely used technique that involves adding a solvent to alter the relative volatilities of the C4 components, making them easier to separate.[7]

  • Selective Hydrogenation: This process is used to remove highly unsaturated compounds like acetylenes and butadiene by converting them into more valuable butenes.[3][4]

  • Adsorptive Separation: This method uses solid adsorbents, such as molecular sieves (zeolites), to selectively remove impurities based on molecular size and polarity.[7][8]

Impurity Identification: Experimental Protocol

Protocol: Analysis of C4 Hydrocarbon Impurities by Gas Chromatography (GC)

This protocol outlines a standard method for the separation and quantification of hydrocarbon impurities in C4 streams using a Gas Chromatograph with a Flame Ionization Detector (FID). This method is particularly effective for analyzing volatile hydrocarbons.[9]

1. Objective: To identify and quantify impurities such as acetylenes and other C4/C5 hydrocarbons in a C4 refinery stream.

2. Apparatus and Materials:

  • Gas Chromatograph (GC): An Agilent 6820 GC or equivalent, equipped with a split/splitless capillary inlet and a Flame Ionization Detector (FID).[9]

  • Column: A porous layer open tubular (PLOT) column is recommended for superior separation of C4 isomers. An Agilent HP-PLOT AL2O3 “M” deactivated column (50 m) is suitable.[9]

  • Gas Handling: A 6-port gas-sampling valve for accurate injection of gaseous samples.[9]

  • Carrier Gas: Helium, high purity.[9]

  • Detector Gases: Hydrogen and Air, high purity.

  • Calibration Standards: Certified gas mixtures containing known concentrations of target analytes (e.g., vinylacetylene, 1,3-butadiene, isobutene, this compound, etc.).

3. Gas Chromatograph Operating Conditions:

ParameterValue
Inlet Split/Splitless
Inlet Temperature200 °C
Split Ratio100:1
Column HP-PLOT AL2O3 “M” (50 m x 0.53 mm x 15 µm)
Oven Program
Initial Temperature50 °C
Hold Time5 minutes
Ramp Rate10 °C/min
Final Temperature200 °C
Hold Time10 minutes
Carrier Gas Helium
Flow Rate5.0 mL/min
Detector (FID)
Temperature250 °C
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He) Flow25 mL/min

Note: These conditions are a starting point and may require optimization based on the specific instrument and sample composition.

4. Procedure:

  • System Preparation: Ensure the GC is leak-free and that all gas supplies are set to the correct pressures. Condition the column according to the manufacturer's instructions.

  • Calibration:

    • Inject a known volume of each calibration standard gas mixture using the gas sampling valve.

    • Record the chromatograms and identify the retention time for each component.

    • Generate a calibration curve for each impurity by plotting peak area versus concentration.

  • Sample Analysis:

    • Ensure the C4 stream sample is in the gas phase. If it is a pressurized liquid, use a suitable vaporizer.

    • Flush the sample loop of the gas sampling valve with the C4 sample.

    • Inject the sample onto the GC column and start the data acquisition.

  • Data Analysis:

    • Identify the impurities in the sample chromatogram by comparing their retention times to those from the calibration standards.

    • Quantify the concentration of each impurity by using the peak area and the corresponding calibration curve.

Data Presentation

Table 1: Physical Properties of Common C4 Components and Impurities

This table highlights the close boiling points of various components in a typical C4 stream, illustrating the challenge for separation by simple distillation.[7]

ComponentFormulaMolecular Weight ( g/mol )Boiling Point (°C)
IsobutaneC₄H₁₀58.12-11.7
n-ButaneC₄H₁₀58.12-0.5
IsobuteneC₄H₈56.11-6.9
This compoundC₄H₈56.11-6.3
trans-2-ButeneC₄H₈56.110.9
cis-2-ButeneC₄H₈56.113.7
1,3-ButadieneC₄H₆54.09-4.4
VinylacetyleneC₄H₄52.085.1
EthylacetyleneC₄H₆54.098.1
Table 2: Comparison of C4 Stream Purification Techniques
TechniqueTargeted ImpuritiesAdvantagesDisadvantages & Troubleshooting Points
Extractive Distillation 1,3-Butadiene, other close-boiling isomersHigh efficiency for butadiene removal; mature and widely used technology.[7]Requires handling large volumes of solvent; potential for foaming and equipment fouling.[7]
Adsorptive Separation Water, polar compounds, specific isomersHigh selectivity; can operate at lower temperatures than distillation.[7][8]Adsorbent deactivation due to coking or poisoning; requires regeneration cycles.[2]
Selective Hydrogenation Acetylenes, Dienes (e.g., 1,3-Butadiene)Converts impurities into valuable products (butenes); high selectivity is achievable with modern catalysts.[3][10]Risk of catalyst deactivation; potential for over-hydrogenation to butanes, reducing product value.[4][11]

Troubleshooting Guides

Adsorptive Separation (Molecular Sieves)

Q: Problem: My molecular sieve unit is showing a rapid decrease in separation performance and shorter cycle times. What is the cause?

A: This is a classic sign of adsorbent deactivation. The most common causes are coke formation (carbonaceous deposits blocking pores) or poisoning of the active sites by other impurities in the feed stream.[2]

Q: How can I resolve adsorbent deactivation?

A: The solution is to perform a regeneration cycle. A typical Temperature Swing Adsorption (TSA) regeneration process involves heating the adsorbent bed to vaporize and remove the adsorbed components.[2][12]

  • Heating: The bed is heated by purging with a hot, inert carrier gas (like nitrogen). For molecular sieves used with C4 streams, regeneration temperatures are typically in the range of 200-315°C.[12] This heat provides the energy needed to desorb the impurities.

  • Cooling: After the heating step, the bed must be cooled down to its operating temperature before being put back online. This is usually done by purging with the same carrier gas, but without heating.[13]

Q: My regeneration process doesn't seem to be effective. What should I check?

A: Ineffective regeneration can be due to several factors:

  • Insufficient Temperature: The regeneration temperature may not be high enough to desorb all the impurities. Verify that the bed is reaching the target temperature (e.g., 200-315°C).[12]

  • Poor Purge Gas Flow: The flow rate of the regeneration gas might be too low, leading to channeling and incomplete purging of the desorbed impurities.[2] Ensure the flow is sufficient to avoid this.

  • Contaminated Purge Gas: The gas used for regeneration must be dry and free of contaminants that could poison the adsorbent.

Distillation

Q: Problem: The pressure drop across my distillation column has increased sharply, and the product purity is low. What's happening?

A: These symptoms strongly suggest a condition known as "flooding".[14] Flooding occurs when an excessive vapor flow rate causes liquid to be carried upwards in the column, overwhelming the trays or packing.[15] This leads to poor vapor-liquid contact and a significant drop in separation efficiency.[14]

Q: How can I troubleshoot column flooding?

A: To resolve flooding, you need to reduce the vapor velocity. Check and adjust the following:

  • Reboiler Heat Input: Reduce the heat input to the reboiler to decrease the rate of vaporization.

  • Feed Rate: A sudden increase in the feed rate can lead to flooding. Ensure it is within the design parameters.

  • Reflux Rate: High reflux rates can contribute to the liquid load. Adjust the reflux ratio as needed.[14]

Q: Problem: Liquid is leaking through the trays in my column, leading to poor separation. What is this issue called and how can I fix it?

A: This phenomenon is known as "weeping" and is caused by insufficient vapor flow.[15] The pressure exerted by the rising vapor is too low to hold the liquid on the tray, allowing it to leak through the perforations. To fix weeping, you must increase the vapor flow rate by carefully increasing the reboiler heat input.[15]

Selective Hydrogenation

Q: Problem: I am observing a loss of catalyst activity and a decrease in the conversion of acetylenes.

A: Catalyst deactivation in selective hydrogenation units is often caused by the formation of polymers or "coke" on the catalyst surface.[4] Acetylenic and diolefinic compounds, particularly 1,3-butadiene, are highly reactive and can polymerize under reaction conditions, blocking the catalyst's active sites.[4]

Q: How can I prevent catalyst deactivation in my selective hydrogenation process?

A: Preventing deactivation involves optimizing operating conditions and catalyst selection:

  • Control Reaction Temperature: Operate within the recommended temperature range for your catalyst. Excessively high temperatures can accelerate coking and polymerization reactions.

  • Manage Hydrogen-to-Impurity Ratio: Maintain the correct stoichiometric ratio of hydrogen to the impurities being removed. Insufficient hydrogen can lead to incomplete conversion and side reactions.

  • Select the Right Catalyst: Modern catalysts are designed for high selectivity and stability. For example, promoted Pd/Al₂O₃ catalysts can be tailored to minimize unwanted side reactions like isomerization or over-hydrogenation to butane.[10]

Visualizations

G cluster_input Start: Crude Feed cluster_process Purification Process cluster_output End: Purified Product cluster_waste Byproducts start Crude C4 Stream (Butanes, Butenes, Impurities) hydrogenation Selective Hydrogenation (Remove Acetylenes) start->hydrogenation distillation Extractive Distillation (Remove Butadiene) hydrogenation->distillation adsorption Adsorption Unit (Final Polishing / Isomer Sep.) distillation->adsorption impurities Impurity Streams (Butadiene, C5+) distillation->impurities end_node High-Purity C4 Product (e.g., this compound) adsorption->end_node

Caption: General workflow for the purification of a C4 refinery stream.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Obtain Gaseous C4 Sample valve Load Sample into Gas Sampling Valve sample->valve inject Inject Sample onto Column valve->inject separate Separation in PLOT Column (Temperature Program) inject->separate detect Detection by FID separate->detect chromatogram Record Chromatogram detect->chromatogram identify Identify Peaks by Comparing Retention Times chromatogram->identify quantify Quantify Impurities Using Calibration Curves identify->quantify

Caption: Experimental workflow for impurity analysis by Gas Chromatography (GC).

G cluster_checks Troubleshooting Steps problem Problem: Decreased Separation Performance cause Probable Cause: Adsorbent Deactivation problem->cause check_temp Is Regeneration Temperature Sufficient? (e.g., 200-315°C) cause->check_temp Initiate Checks check_flow Is Purge Gas Flow Rate Adequate? check_temp->check_flow If Yes solution Solution: Perform Optimized Regeneration Cycle check_temp->solution If No, Adjust Temp check_gas Is Purge Gas Clean and Dry? check_flow->check_gas If Yes check_flow->solution If No, Increase Flow check_gas->solution If Yes check_gas->solution If No, Change Source

Caption: Troubleshooting flowchart for molecular sieve adsorbent deactivation.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 1-Butene Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during 1-butene processes. The following information is designed to help identify and resolve common issues related to catalyst performance and longevity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound processes?

A1: Catalyst deactivation in this compound processes, such as isomerization, dimerization, and metathesis, can stem from several mechanisms:

  • Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface is a common issue.[1][2] These deposits physically block active sites and pores, leading to a loss of activity.[1] In processes like skeletal isomerization, butene itself can be a precursor to coke species that deactivate strong acid sites.[3]

  • Poisoning: Impurities in the reactant feed or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][4] Common poisons for catalysts used in olefin reactions include sulfur compounds, water, oxygen, and compounds containing nitrogen or phosphorus.[1][5]

  • Sintering (Thermal Degradation): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger crystals.[1][6] This process, known as sintering, results in a decrease in the active surface area and a subsequent loss of catalytic activity.[1][6]

  • Structural Changes: For some catalysts, the reaction environment can lead to changes in the catalyst's structure. For instance, water can cause the sintering of isolated active species into an inactive crystalline phase.[7][8]

Q2: My reaction starts but then the conversion rate drops off significantly. What is the likely cause?

A2: A reaction that initiates but then stalls is a classic sign of catalyst deactivation occurring during the reaction.[9] This can be attributed to:

  • Gradual Catalyst Decomposition: The active catalytic species may be slowly degrading over time due to thermal instability or reaction with impurities.[9]

  • Progressive Coke Formation: Carbonaceous deposits can gradually build up on the catalyst surface, blocking active sites.[2]

  • Product Inhibition: The products of the reaction may adsorb onto the catalyst's active sites, preventing further reactant molecules from accessing them.[9]

Q3: I am observing a change in product selectivity over time. What could be the reason?

A3: A shift in product selectivity is a strong indicator of catalyst deactivation. For example, in butene isomerization, the deactivation of certain active sites can alter the reaction pathway, favoring one isomer over another.[3] This can also be caused by the formation of coke, which can modify the catalyst's surface properties and pore structure.[10]

Q4: Can a deactivated catalyst be regenerated?

A4: In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism and the type of catalyst.[2]

  • Coke Removal: Catalysts deactivated by coking can often be regenerated by controlled oxidation (burning off the coke in a stream of air or oxygen-containing gas).[2][11]

  • Hydrogen Treatment: For some catalysts, treatment with hydrogen at elevated temperatures can restore activity by removing certain types of deposits or by redispersing sintered metal particles.[12][13]

  • Solvent Washing: In some instances, washing the catalyst with a suitable solvent can remove adsorbed poisons or soluble coke precursors.[14]

It is important to note that regeneration may not always restore the catalyst to its initial activity and selectivity.[8]

Troubleshooting Guides

Problem 1: Low or No Initial Activity

Possible CauseTroubleshooting StepRationale
Inactive Catalyst Ensure the catalyst was properly activated according to the manufacturer's or literature protocol. Use a fresh batch of catalyst.Many catalysts require a specific activation procedure (e.g., reduction, calcination) to become catalytically active. Improper activation will result in poor performance.
Catalyst Poisoning Analyze the this compound feed and any solvents for common poisons such as sulfur, water, or oxygen-containing compounds.[15] Purify the feed stream if necessary.Poisons can strongly adsorb to and deactivate the catalyst's active sites even at very low concentrations.[4][16]
Incorrect Reaction Conditions Verify that the reaction temperature, pressure, and flow rates are within the optimal range for the specific catalyst and process.Catalytic reactions are highly sensitive to reaction conditions. Deviations from the optimal parameters can lead to low activity.
Mass Transfer Limitations Ensure proper mixing in the reactor to minimize external mass transfer limitations. For porous catalysts, consider the possibility of internal diffusion limitations.If reactants cannot efficiently reach the active sites, the observed reaction rate will be lower than the intrinsic rate.[11]

Problem 2: Rapid Catalyst Deactivation

Possible CauseTroubleshooting StepRationale
Severe Coking Lower the reaction temperature. Introduce a co-feed of hydrogen or an inert gas.High temperatures and high hydrocarbon partial pressures can accelerate coke formation.[3] Hydrogen can help to suppress coke formation.[3]
Feed Impurities Implement or improve the purification of the this compound feed to remove catalyst poisons.Continuous exposure to even trace amounts of poisons will lead to a rapid decline in catalyst activity.[16]
Thermal Degradation (Sintering) Operate at the lowest possible temperature that still provides an acceptable reaction rate.High temperatures can cause irreversible sintering of the catalyst, leading to a permanent loss of active surface area.[1][6]

Problem 3: Unsuccessful Catalyst Regeneration

Possible CauseTroubleshooting StepRationale
Incomplete Coke Removal Optimize the regeneration temperature, oxygen concentration, and duration. Characterize the regenerated catalyst to confirm coke removal.Insufficient regeneration conditions may not completely remove the carbonaceous deposits, leaving some active sites blocked.[11]
Irreversible Sintering Characterize the catalyst before and after regeneration to assess changes in metal particle size or surface area.If significant sintering has occurred, regeneration by coke burn-off will not restore the lost active surface area.[1]
Irreversible Poisoning Identify the poison and determine if a specific chemical treatment can remove it without damaging the catalyst.Some poisons form very strong chemical bonds with the active sites and cannot be removed by standard regeneration procedures.[4][5]
Structural Change of the Catalyst Use characterization techniques like XRD to check for changes in the catalyst's crystalline structure.Some catalysts can undergo irreversible phase changes during reaction or regeneration, leading to a loss of activity.[7][8]

Quantitative Data on Catalyst Performance

The following table summarizes typical data related to catalyst performance and deactivation in this compound processes. Note that specific values can vary significantly depending on the catalyst, process, and operating conditions.

ParameterTypical Value/RangeProcessCatalyst TypeReference
Initial this compound Conversion>90%Skeletal IsomerizationFerrierite (FER)[17]
This compound Conversion after 200h~80%Skeletal IsomerizationFerrierite (FER)[17]
Isobutene Selectivity (initial)50 - 92%Skeletal IsomerizationFerrierite (FER)[18]
Isobutene Selectivity (after 6h)73 - 96%Skeletal IsomerizationFerrierite (FER)[18]
Coke Content on Spent Catalyst~5 wt%Skeletal IsomerizationFerrierite (FER)[14]
This compound Conversion~87%Oxidative DehydrogenationStructured Catalyst[19]
Butadiene Selectivity~91%Oxidative DehydrogenationStructured Catalyst[19]

Experimental Protocols

Protocol 1: Catalyst Activity Testing for this compound Isomerization

Objective: To determine the conversion and selectivity of a catalyst for the isomerization of this compound.

Apparatus:

  • Fixed-bed reactor system (e.g., stainless steel tube).

  • Mass flow controllers for gases (this compound, inert gas like N₂ or Ar).

  • Temperature controller and furnace.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Load a known amount of the catalyst into the reactor.

  • Activate the catalyst in-situ according to the required procedure (e.g., heating under a flow of inert gas or a reducing gas).

  • Set the reactor to the desired reaction temperature (e.g., 350-450 °C for MgO catalyst).[20]

  • Introduce a feed stream of this compound diluted with an inert gas at a specific weight hourly space velocity (WHSV).[20]

  • Allow the reaction to reach a steady state.

  • Analyze the reactor effluent using an online GC to determine the composition of the product stream (this compound, cis-2-butene, trans-2-butene, and any byproducts).

  • Calculate the this compound conversion and the selectivity to each product.

  • Monitor the conversion and selectivity over time to assess catalyst stability.

Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Characterization

Objective: To characterize the amount and nature of coke deposited on a spent catalyst.

Apparatus:

  • TPO system with a quartz reactor.

  • Temperature controller.

  • Mass flow controller for an oxidizing gas mixture (e.g., 5% O₂ in He).

  • Detector for evolved gases (e.g., a thermal conductivity detector or a mass spectrometer to detect CO₂).

Procedure:

  • Place a known amount of the spent catalyst in the TPO reactor.

  • Heat the catalyst in a flow of inert gas to a desired starting temperature to remove any physisorbed species.

  • Switch the gas flow to the oxidizing mixture.

  • Ramp the temperature at a constant rate (e.g., 10 °C/min).

  • Monitor the concentration of CO₂ (and/or CO) in the effluent gas as a function of temperature.

  • The amount of CO₂ evolved is proportional to the amount of coke on the catalyst. The temperature at which CO₂ evolves can provide information about the nature of the coke.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst Coking Coking/Fouling Active_Catalyst->Coking Coke Deposition Poisoning Poisoning Active_Catalyst->Poisoning Impurity Adsorption Sintering Sintering Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in this compound processes.

Troubleshooting_Workflow Start Low Catalyst Performance Check_Initial_Activity Is initial activity low? Start->Check_Initial_Activity Check_Deactivation_Rate Is deactivation rapid? Check_Initial_Activity->Check_Deactivation_Rate No Troubleshoot_Activation Troubleshoot Catalyst Activation & Feed Purity Check_Initial_Activity->Troubleshoot_Activation Yes Troubleshoot_Coking_Poisoning Investigate Coking and Poisoning Check_Deactivation_Rate->Troubleshoot_Coking_Poisoning Yes Troubleshoot_Sintering Assess Thermal Degradation (Sintering) Check_Deactivation_Rate->Troubleshoot_Sintering No Regenerate Attempt Catalyst Regeneration Troubleshoot_Activation->Regenerate Troubleshoot_Coking_Poisoning->Regenerate Troubleshoot_Sintering->Regenerate

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

Regeneration_Cycle Fresh_Catalyst Fresh/Regenerated Catalyst Reaction This compound Process Fresh_Catalyst->Reaction Spent_Catalyst Deactivated Catalyst Reaction->Spent_Catalyst Deactivation Regeneration Regeneration (e.g., Oxidation, H2 Treatment) Spent_Catalyst->Regeneration Regeneration->Fresh_Catalyst Activity Restored

References

Managing pressure and temperature for safe 1-Butene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing pressure and temperature during reactions involving 1-Butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas that poses several significant hazards.[1][2] It can form explosive mixtures with air and oxidizing agents.[1][2][3] The gas is stored under pressure and may explode if heated.[1][4][5] As a gas heavier than air, it can accumulate in low-lying areas, displacing oxygen and causing rapid suffocation.[1][4] Direct contact with the rapidly expanding gas or liquefied this compound can cause frostbite or cold burns.[1][2][4]

Q2: What are the recommended storage and handling conditions for this compound cylinders?

A2: Cylinders should be stored upright in a well-ventilated, fireproof area, with the valve protection cap securely in place to prevent falling.[4][6] The storage temperature should not exceed 125°F (52°C).[1][4] Protect cylinders from sunlight and physical damage.[1][5] Keep containers away from heat, sparks, open flames, and other ignition sources, and post "No Smoking" signs in storage and use areas.[1][5][6] Use only explosion-proof equipment and non-sparking tools when handling this compound.[1]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: A risk assessment should determine the necessary PPE. Generally, safety glasses or goggles are recommended, especially when there is a risk of contact with the liquid form.[7] Insulated gloves should be worn to protect against frostbite from the liquefied gas.[6] For gas, protective clothing is not typically required, but for the liquid, cold-insulating clothing is appropriate.[7] In case of high vapor concentrations or potential leaks in enclosed spaces, a self-contained breathing apparatus (SCBA) may be necessary.[6][8]

Q4: How can I prevent a runaway reaction when working with this compound?

A4: Preventing runaway reactions involves careful control of reaction parameters. Ensure that the cooling system is adequate to handle the heat generated by the exothermic reaction.[9][10] Use precise temperature and pressure monitoring and control systems.[9] Avoid improper mixing of reactants and ensure that operating procedures, including reactant ratios and addition rates, are strictly followed.[9] It is also crucial to have a properly sized emergency venting and shutdown system in place.[9][11]

Q5: What should I do in case of a this compound leak?

A5: In the event of a leak, immediately evacuate the area and eliminate all ignition sources if it is safe to do so.[1][4] Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely, as this could create an explosive reignition hazard.[1][2] Shut off the gas flow if possible.[1] Ventilate the area to disperse the gas.[1] Approach the suspected leak area with caution, and use a self-contained breathing apparatus if necessary.[1][4]

Data Presentation: Physical and Safety Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₈[1]
Boiling Point -6.3 °C[3]
Melting Point -185.3 °C[3]
Vapor Pressure 1910 mm Hg at 20°C[3]
Vapor Density (Air=1) 2.00[3]
Critical Temperature 146.6 °C[12]
Critical Pressure 4.023 MPa (40.2 bar)[12][13]
Lower Flammability Limit (LFL) 1.6% in Air
Upper Flammability Limit (UFL) 10.0% in Air
Autoignition Temperature 385 °C
Storage Temperature Limit < 52 °C (125 °F)[1][4]

Experimental Protocols

General Protocol for a Lab-Scale this compound Polymerization Reaction

This protocol outlines the fundamental steps for conducting a this compound reaction with an emphasis on safety. Specific quantities, catalysts, and reaction times will vary based on the experimental goals.

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment covering all potential hazards, including flammability, high pressure, and chemical reactivity.

  • Ensure all necessary PPE (safety goggles, insulated gloves, lab coat) is available and worn.

  • Work in a well-ventilated fume hood or designated area equipped with gas detectors.

  • Verify that the reactor is rated for the intended pressure and temperature and that all safety features (pressure relief valve, emergency shutdown) are functional.

2. Reactor Setup and Inerting:

  • Assemble the pressure reactor and all associated tubing and monitoring equipment according to the manufacturer's instructions.

  • Perform a leak test on the entire system using an inert gas (e.g., nitrogen or argon) at a pressure slightly above the planned operating pressure.

  • Once the system is confirmed to be leak-free, purge the reactor multiple times with the inert gas to remove all oxygen and moisture.

3. Introduction of Reactants:

  • Introduce the solvent and catalyst into the reactor under an inert atmosphere.

  • Begin stirring and bring the reactor to the desired initial temperature.

  • Introduce this compound gas into the reactor at a controlled rate using a mass flow controller.

  • Continuously monitor the internal temperature and pressure of the reactor.

4. Reaction Monitoring and Control:

  • Maintain the desired reaction temperature using the reactor's heating/cooling system. Be prepared for an exothermic reaction and have a cooling plan ready.

  • Keep the pressure within the predetermined safe operating limits by controlling the this compound feed rate.

  • Log temperature, pressure, and gas flow data throughout the experiment.

5. Reaction Termination and Shutdown:

  • Stop the flow of this compound to the reactor.

  • Allow the reactor to cool to room temperature. For exothermic reactions, this may require active cooling.

  • Once cooled, carefully and slowly vent the excess pressure through a suitable scrubbing or capture system.

  • Purge the reactor with an inert gas before opening.

6. Product Recovery and Waste Disposal:

  • Safely transfer the reactor contents for workup and analysis.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Visual Guides

Diagram: Troubleshooting Pressure and Temperature Excursions```dot

G

Caption: Logical flow for conducting a safe this compound experiment.

References

Technical Support Center: Preventing Runaway Reactions in 1-Butene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing and managing runaway reactions during the polymerization of 1-butene, a critical process in the production of various polymers. The following information is designed to address specific issues you may encounter during your experiments, offering troubleshooting guides and frequently asked questions in a user-friendly format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of runaway reactions in this compound polymerization.

Q1: What is a runaway reaction in the context of this compound polymerization?

A1: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[1] This leads to a rapid increase in temperature and pressure within the reactor, which can result in equipment failure, explosion, and the release of hazardous materials.[2][3] In this compound polymerization, which is an exothermic process, a runaway reaction can be initiated by several factors that disrupt the delicate balance between heat generation and heat removal.

Q2: What are the primary causes of a runaway this compound polymerization reaction?

A2: The main causes can be broadly categorized as:

  • Inadequate Temperature Control: Failure of the cooling system is a primary contributor. This can be due to a loss of cooling water, fouling of heat exchanger surfaces, or insufficient cooling capacity for the reaction scale.[2][4]

  • Incorrect Reagent Charging: Errors in the amount or rate of addition of reactants, such as the monomer (this compound) or the catalyst components (e.g., Ziegler-Natta catalysts), can lead to an unexpectedly high reaction rate.[3]

  • Catalyst Activity Issues: The activity of Ziegler-Natta catalysts can be highly sensitive to impurities and preparation methods.[5] An overly active catalyst batch or the presence of contaminants that activate the catalyst can significantly increase the polymerization rate.

  • Agitation Failure: Inadequate mixing can lead to localized "hot spots" where the reaction rate is much higher, initiating a runaway that propagates through the reactor.[3]

  • Process Deviations: Uncontrolled changes in reaction parameters like pressure, monomer concentration, or catalyst concentration can disrupt the reaction equilibrium and lead to a thermal runaway.[6]

Q3: What are the early warning signs of an impending runaway reaction?

A3: Key indicators to monitor closely include:

  • A sudden, unexplained increase in reactor temperature that deviates from the set profile.

  • A rapid rise in reactor pressure.

  • An increase in the cooling medium's outlet temperature, indicating a higher heat load from the reactor.

  • Changes in the physical properties of the reaction mixture, such as increased viscosity.

  • Unusual noises from the reactor, such as boiling or rumbling.

Q4: What immediate actions should be taken if a runaway reaction is suspected?

A4: A swift and decisive response is crucial. The primary goal is to stop the reaction and bring the system to a safe state. Immediate actions include:

  • Emergency Shutdown: Initiate the emergency shutdown procedure for the reactor system.[7]

  • Stop Monomer and Catalyst Feed: Immediately cease the addition of this compound and all catalyst components.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If available, activate any emergency cooling systems.[3]

  • Inject a Short-Stopping Agent: Introduce a chemical inhibitor or "short-stopper" to rapidly terminate the polymerization reaction.

  • Vent Pressure Safely: If the pressure continues to rise to dangerous levels, controlled venting through a designated relief system may be necessary to prevent a catastrophic failure.[8]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for troubleshooting common issues that can lead to runaway reactions in this compound polymerization.

Troubleshooting Guide 1: Unexpected Temperature Excursion
Symptom Possible Cause Troubleshooting Steps
Rapid, uncontrolled increase in reactor temperature. 1. Cooling system failure: Loss of coolant flow, pump failure, heat exchanger fouling.1.1. Immediately verify coolant flow and pressure. Check for any alarms related to the cooling system.1.2. If flow is compromised, switch to a backup cooling system if available.1.3. If no backup is available, proceed to emergency shutdown and quenching.
2. Excessive catalyst activity: Incorrect catalyst preparation, presence of activators.2.1. Stop catalyst feed immediately.2.2. Inject a catalyst poison or short-stopping agent as per the emergency protocol.
3. Incorrect monomer feed rate: Higher than specified this compound concentration.3.1. Stop the this compound feed immediately.3.2. Verify the feed rate settings and calibration of the flowmeter.
4. Agitator failure: Broken shaft, motor failure, leading to poor heat transfer.4.1. Check the agitator motor's power draw and listen for unusual noises.4.2. If agitation has failed, initiate emergency shutdown as heat removal is severely compromised.
Troubleshooting Guide 2: Rapid Pressure Increase
Symptom Possible Cause Troubleshooting Steps
Sudden and continuous rise in reactor pressure. 1. Runaway reaction: Uncontrolled temperature increase leading to vaporization of this compound and solvent.1.1. Follow all steps in Troubleshooting Guide 1 for temperature excursion.1.2. Prepare for emergency pressure relief if the pressure approaches the vessel's safety limit.
2. Blocked vent line: Obstruction in the reactor's vent or relief system.2.1. Check the status of all vent valves to ensure they are not inadvertently closed.2.2. If a blockage is suspected and pressure is critically high, evacuate the area and follow the site's emergency response plan.
3. Inert gas supply failure: Loss of inert gas pressure leading to a partial pressure drop that is then rapidly compensated by monomer vaporization.3.1. Verify the inert gas supply pressure and flow.3.2. Restore inert gas flow if it is safe to do so.

Section 3: Quantitative Data

Understanding the thermal properties of the reactants and products is crucial for designing safe polymerization processes.

Table 1: Thermal Properties of this compound and Polybutene-1

PropertyThis compound (Monomer)Polybutene-1 (Polymer)
Heat of Polymerization (ΔH_p) -20.0 kcal/mol (-83.7 kJ/mol)[9]N/A
Specific Heat Capacity (Cp) Liquid (294-378 K): ~2.3 J/g·K[10]Solid: ~1.9 J/g·K
Gas (300 K): ~1.5 J/g·K[10]
Thermal Conductivity N/A0.22 W/(m·K)

Section 4: Experimental Protocols

This section outlines key experimental protocols for preventing and managing runaway reactions. These are general guidelines and should be adapted to your specific experimental setup and institutional safety policies.

Protocol 4.1: Standard Procedure for Quenching a this compound Polymerization Reaction (Emergency Stop)

This protocol describes the emergency procedure for rapidly terminating a Ziegler-Natta catalyzed this compound polymerization.

Materials:

  • Quenching Agent: Methanol is a commonly used agent for poisoning Ziegler-Natta catalysts.[9][11] Other potential agents include water, carbon monoxide, and carbon dioxide, though their effectiveness and the safety of their use depend on the specific catalyst system and reaction conditions.[8]

  • Pressurized injection system for the quenching agent.

Procedure:

  • Initiate Emergency Shutdown: Activate the reactor's emergency stop sequence, which should automatically stop all reactant feeds and maximize cooling.[4]

  • Prepare Quenching Agent: Ensure the quenching agent injection system is pressurized and ready for immediate use. The amount of quenching agent should be predetermined based on the catalyst quantity. A typical starting point for methanol is a molar ratio of methanol to the titanium component of the catalyst of at least 10:1 to ensure rapid and complete deactivation.

  • Inject Quenching Agent: Inject the quenching agent into the reactor as quickly as possible. The injection should be directed into a well-mixed region of the reactor to ensure rapid dispersion.

  • Monitor Reaction Parameters: Continuously monitor the reactor temperature and pressure. A successful quench will be indicated by a rapid decrease in temperature and stabilization of pressure.

  • Maintain Cooling and Agitation: Continue to cool and agitate the reactor contents to dissipate any residual heat and ensure the quenching agent is fully dispersed.

  • Safe Reactor Venting: Once the reaction is confirmed to be terminated and the temperature is under control, the reactor can be safely depressurized and vented according to standard procedures.

Section 5: Visualizations

Diagram 1: Logical Flow for Troubleshooting a Temperature Excursion

Troubleshooting_Temperature_Excursion start Temperature Excursion Detected check_cooling Check Cooling System start->check_cooling cooling_ok Cooling System OK? check_cooling->cooling_ok stop_feeds Stop Monomer & Catalyst Feeds cooling_ok->stop_feeds No check_agitation Check Agitator cooling_ok->check_agitation Yes emergency_shutdown Initiate Full Emergency Shutdown stop_feeds->emergency_shutdown agitation_ok Agitation OK? check_agitation->agitation_ok agitation_ok->stop_feeds No inject_quench Inject Short-Stopping Agent agitation_ok->inject_quench Yes monitor Monitor T & P inject_quench->monitor safe_state Reactor in Safe State monitor->safe_state

Caption: Troubleshooting workflow for a temperature excursion event.

Diagram 2: Layers of Protection for Preventing Runaway Reactions

Layers_of_Protection cluster_0 Prevention Layers cluster_1 Mitigation Layers Process_Design Inherently Safer Design BPC_System Basic Process Control System (BPCS) Alarms Critical Alarms & Operator Intervention SIS Safety Instrumented System (SIS) (e.g., Emergency Shutdown) Relief_System Pressure Relief Devices Containment Physical Containment Emergency_Response Emergency Response Plan

Caption: Layers of protection against runaway polymerization reactions.

References

Leak detection and emergency procedures for 1-Butene gas

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, leak detection, and emergency procedures for 1-Butene gas.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (or 1-Butylene) is a colorless, flammable liquefied gas with a slight aromatic odor.[1] Its primary hazards are its extreme flammability and its potential to form explosive mixtures with air.[2] As a gas, it can also displace oxygen and cause rapid suffocation. Direct contact with the liquid form can cause frostbite.[3]

Q2: Is the this compound in my laboratory odorized?

A2: It is unlikely. While fuel gases like natural gas and LPG are odorized with mercaptans to aid in leak detection, high-purity gases for laboratory and industrial use, such as this compound, are typically supplied in a non-odorized state.[4] Therefore, you should not rely on your sense of smell to detect a leak.

Q3: What are the immediate signs of a this compound leak?

A3: Besides the potential for a very faint aromatic smell, a significant leak of liquefied this compound may be visible as a white cloud of vapor. A hissing sound from a cylinder or equipment is also a primary indicator of a leak. You should also be alert to the activation of any installed gas detectors.

Q4: What personal protective equipment (PPE) should I wear when working with this compound?

A4: Recommended PPE includes safety glasses with side shields or goggles, flame-retardant and anti-static protective clothing, and insulating gloves when handling cylinders or in situations where contact with the liquid is possible.[5] In case of a leak or emergency, a self-contained breathing apparatus (SCBA) should be used.[6]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound gas.

PropertyValue
Chemical Formula C₄H₈[7][8]
Molar Mass 56.11 g/mol [2]
Boiling Point -6.3 °C (20.7 °F)[2]
Melting Point -185.3 °C (-301.5 °F)[8]
Lower Explosive Limit (LEL) 1.6% by volume in air
Upper Explosive Limit (UEL) 10.0% by volume in air
Autoignition Temperature 360 °C (680 °F)[7]
Vapor Density (Air = 1) 1.93 (Heavier than air)
ACGIH TLV-TWA (8-hour) 250 ppm
Odor Threshold "Gas-house" odor at moderate concentrations[9]

Troubleshooting Guide: Leak Detection

Issue: Suspected this compound Leak, but the source is not obvious.

Solution: Utilize instrumental methods for leak detection. Do not attempt to locate a leak by smell alone.

Methodologies:

  • Handheld Gas Detectors: Employ a portable gas detector suitable for flammable hydrocarbons. Move the detector slowly around potential leak points such as cylinder valves, regulators, tubing connections, and equipment seals.

  • Leak Detection Solution: For accessible connections, a non-reactive leak detection fluid (e.g., soapy water) can be applied. The formation of bubbles will indicate the exact location of a leak.

Experimental Protocols: Leak Detection Instruments

Catalytic Bead Combustible Gas Detectors

Principle of Operation: These sensors contain a small, heated catalyst-coated bead. When a combustible gas like this compound comes into contact with the bead, it oxidizes, causing a change in resistance that is proportional to the gas concentration.[10] These detectors require oxygen to function correctly.[9]

Experimental Protocol:

  • Calibration:

    • Perform a "zero" calibration in a clean air environment, free of any combustible gases.

    • For span calibration, use a certified calibration gas. While methane is a common calibration gas for these sensors, for improved accuracy with this compound, a correction factor must be applied. The correction factor for this compound is approximately 1.6 to 1.9 when calibrated with methane.[11]

    • Procedure: If the detector is calibrated with methane and reads 10% LEL in a this compound environment, the actual concentration is approximately 10% LEL * 1.6 = 16% LEL.[11]

    • Alternatively, calibrate directly with a known concentration of this compound in air. A common calibration concentration is 25% to 75% of the full-scale reading.[9]

  • Leak Detection:

    • Turn on the detector in a clean-air environment and allow it to stabilize.

    • Slowly move the sensor probe around potential leak sources.

    • Since this compound is heavier than air, pay close attention to lower elevations and enclosed spaces where the gas may accumulate.

Infrared (IR) Gas Detectors

Principle of Operation: IR detectors work on the principle that hydrocarbon gases absorb infrared radiation at specific wavelengths.[12] The detector measures the amount of IR light absorbed by the gas, which is proportional to its concentration.[13] These detectors are not susceptible to poisoning by other chemicals and can operate in low-oxygen environments.[14]

Experimental Protocol:

  • Setup and Zeroing:

    • Ensure the detector's optical path is clean and unobstructed.

    • Perform a zero calibration in a hydrocarbon-free atmosphere. Using nitrogen for zeroing is recommended for IR sensors.[9]

  • Leak Detection:

    • For point detectors, move the sensor head to the areas of suspected leaks.

    • For open-path detectors, ensure the transmitter and receiver are properly aligned.

    • The typical response time for an IR detector is fast, often within 5-10 seconds to reach 90% of the final reading.[13]

Photoionization Detectors (PIDs)

Principle of Operation: PIDs use a high-energy ultraviolet (UV) lamp to ionize gas molecules. The resulting charged ions create a current that is proportional to the concentration of the gas.[3][4] PIDs are very sensitive to a wide range of volatile organic compounds (VOCs), including this compound.

Experimental Protocol:

  • Calibration:

    • PIDs are typically calibrated with isobutylene.[3]

    • To measure this compound, a correction factor must be applied. The correction factor for this compound is approximately 0.90 when calibrated with isobutylene.[15]

    • Procedure: If a PID calibrated with isobutylene reads 10 ppm in a this compound atmosphere, the actual concentration is 10 ppm * 0.90 = 9 ppm.

    • Zero the instrument in a VOC-free atmosphere before use.[5]

  • Leak Detection:

    • Allow the instrument to warm up according to the manufacturer's instructions.

    • Move the probe slowly and deliberately around potential leak sources.

    • Be aware that high humidity can affect PID readings.[5]

Emergency Procedures for this compound Gas Leak

In the event of a this compound gas leak, follow these procedures calmly and efficiently.

Diagram of Emergency Response Workflow:

EmergencyResponse Start Leak Suspected Assess_Situation Assess the Situation (Size of leak, location) Start->Assess_Situation Small_Leak Is the leak small and manageable? Assess_Situation->Small_Leak Stop_Leak If trained and safe, stop the leak. (e.g., close cylinder valve) Small_Leak->Stop_Leak Yes Evacuate_Immediate Evacuate the immediate area Small_Leak->Evacuate_Immediate No Ventilate Increase ventilation to the area. (Open windows, use fume hood) Stop_Leak->Ventilate Monitor_Air Monitor air with gas detector Ventilate->Monitor_Air End_Safe Area is Safe Monitor_Air->End_Safe Isolate_Area Isolate the affected area Evacuate_Immediate->Isolate_Area Evacuate_Building Large or uncontrollable leak: Activate building fire alarm Emergency_Services Call Emergency Services and Campus Safety Evacuate_Building->Emergency_Services Isolate_Area->Evacuate_Building Provide_Info Provide details to responders: Gas type, location, quantity Emergency_Services->Provide_Info End_Unsafe Await Professional Response Provide_Info->End_Unsafe

Caption: Workflow for responding to a this compound gas leak.

Immediate Actions for ANY Leak:
  • Stop all work immediately.

  • Extinguish all nearby ignition sources. This includes open flames, hot surfaces, and non-explosion-proof electrical equipment.

  • Do not operate any electrical switches.

For a SMALL, Controllable Leak:
  • If you are trained and it is safe to do so, attempt to stop the flow of gas (e.g., by closing the cylinder valve).

  • Increase ventilation in the area by opening windows and doors, and ensure local exhaust ventilation (like a fume hood) is operating.

  • Use a handheld gas detector to monitor the concentration of this compound in the air.

  • Once the leak is stopped and the area is ventilated, continue to monitor the air until concentrations return to background levels.

For a LARGE or Uncontrollable Leak:
  • Evacuate the area immediately.

  • If the leak is significant, activate the building's fire alarm to initiate a full building evacuation.

  • From a safe location, call your institution's emergency number and provide the following information:

    • Your name and location.

    • The name of the gas (this compound).

    • The location of the leak.

    • An estimate of the size of the leak.

  • Do not re-enter the area until it has been declared safe by emergency personnel.

First Aid Procedures for this compound Exposure

Diagram of First Aid Response:

FirstAid Exposure_Occurs Exposure to this compound Exposure_Type Type of Exposure? Exposure_Occurs->Exposure_Type Inhalation Inhalation Exposure_Type->Inhalation Inhalation Skin_Contact Skin Contact (Liquid) Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact (Liquid) Exposure_Type->Eye_Contact Eyes Remove_Fresh_Air Move victim to fresh air Inhalation->Remove_Fresh_Air Warm_Frostbite Immediately warm frostbitten area with lukewarm water (not to exceed 41°C/105°F) Skin_Contact->Warm_Frostbite Flush_Eyes Immediately flush eyes with water for at least 15 minutes Eye_Contact->Flush_Eyes Keep_Warm Keep victim warm and at rest Remove_Fresh_Air->Keep_Warm Monitor_Breathing Monitor breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Keep_Warm->Monitor_Breathing Seek_Medical_Attention Seek immediate medical attention Monitor_Breathing->Seek_Medical_Attention Remove_Clothing Remove contaminated clothing while showering with warm water Warm_Frostbite->Remove_Clothing Remove_Clothing->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention

Caption: First aid procedures for this compound exposure.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • Keep the person warm and at rest.

    • If breathing is difficult, trained personnel should administer oxygen.

    • If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[3]

  • Skin Contact (with liquid this compound):

    • The liquid can cause frostbite.

    • Immediately warm the affected area with lukewarm water, not exceeding 41°C (105°F).

    • In case of extensive exposure, remove contaminated clothing while showering with warm water.

    • Seek immediate medical attention.[3]

  • Eye Contact (with liquid this compound):

    • Immediately flush the eyes with plenty of water for at least 15 minutes.

    • Seek immediate medical attention.

References

Technical Support Center: Ethylene Dimerization for 1-Butene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective dimerization of ethylene to 1-butene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the ethylene dimerization process.

Issue 1: Low Conversion of Ethylene

Symptoms: The consumption of ethylene is significantly lower than expected, resulting in a low yield of this compound.

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst may not have been activated properly or has deactivated.

    • Solution: Ensure the cocatalyst (e.g., triethylaluminum - TEA, methylaluminoxane - MAO) is added in the correct molar ratio to the primary catalyst.[1] Verify the purity and handling of the catalyst and cocatalyst, as they can be sensitive to air and moisture. For heterogeneous catalysts, ensure proper pretreatment steps, such as calcination, have been followed.

  • Incorrect Reaction Temperature: The reaction temperature may be outside the optimal range for the specific catalyst system.

    • Solution: Gradually increase the reaction temperature in increments. For some titanium-based catalysts, increasing the temperature up to 60°C can enhance ethylene conversion. However, be aware that excessively high temperatures can lead to catalyst deactivation and increased polymer formation.[1]

  • Insufficient Ethylene Pressure: Low ethylene pressure can lead to reduced monomer concentration in the reaction medium.

    • Solution: Increase the ethylene pressure. The reaction rate is often dependent on the ethylene concentration.[2]

  • Poor Mass Transfer: Inefficient stirring can limit the contact between ethylene gas and the catalyst in the liquid phase.

    • Solution: Increase the stirring speed to improve the dissolution of ethylene in the solvent.[1]

Issue 2: Poor Selectivity to this compound (High Levels of Isomers or Oligomers)

Symptoms: The product mixture contains significant amounts of 2-butene, hexenes, or higher oligomers, reducing the purity of the desired this compound.

Possible Causes and Solutions:

  • Catalyst System: The chosen catalyst or the molar ratio of its components may not be optimal for this compound selectivity.

    • Solution:

      • Homogeneous Catalysts: Adjust the molar ratio of the modifier (e.g., THF) to the titanium catalyst. Increasing the THF/Ti molar ratio from 2 to 4 has been shown to increase this compound selectivity.[1] The addition of a promoter, such as 1,2-dichloroethane (EDC), can also significantly improve selectivity by modifying the active species.[1]

      • Heterogeneous Catalysts: The pore structure and active site environment of heterogeneous catalysts, like metal-organic frameworks (MOFs), play a crucial role.[3][4][5] The choice of support and the method of catalyst preparation can influence selectivity.

  • High Reaction Temperature: Elevated temperatures can promote isomerization of this compound to the more thermodynamically stable 2-butene and favor the formation of higher oligomers.[1][4]

    • Solution: Decrease the reaction temperature. While this might slightly reduce the conversion rate, it can significantly enhance selectivity towards this compound.

  • Extended Reaction Time: Longer reaction times can lead to secondary reactions, including isomerization and oligomerization of the this compound product.

    • Solution: Optimize the reaction time. Monitor the product distribution over time to determine the point at which this compound selectivity is maximized.

Issue 3: Formation of Polymers (Fouling)

Symptoms: Observation of solid polymer formation in the reactor, which can lead to blockages and catalyst encapsulation.

Possible Causes and Solutions:

  • High Temperature and Pressure: These conditions can favor ethylene polymerization, especially with certain catalyst systems.[1]

    • Solution: Reduce the reaction temperature and pressure.

  • Catalyst Composition: The nature of the catalyst and the cocatalyst can influence the propensity for polymer formation.

    • Solution: The addition of a promoter like 1,2-dichloroethane (EDC) to a Ti-based catalyst system has been shown to remarkably decrease the amount of polymer byproduct.[1] Modifiers like dicyclopentyldimethoxysilane (DCPDS) have also been effective in reducing polymer formation.[2][6]

  • High Ethylene Concentration: A high concentration of ethylene can increase the rate of polymerization relative to dimerization.

    • Solution: While maintaining sufficient pressure for the reaction, avoid excessively high ethylene concentrations if polymer formation is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for ethylene dimerization to this compound?

A1: Both homogeneous and heterogeneous catalysts are employed.

  • Homogeneous catalysts are widely used in industrial processes like the AlphaButol process, which typically utilizes a titanium-based catalyst system, such as titanium tetrabutoxide (Ti(OC4H9)4) with triethylaluminum (TEA) as a cocatalyst.[1][7] Nickel-based homogeneous catalysts are also common.[7]

  • Heterogeneous catalysts offer advantages in terms of catalyst separation and reuse.[8] Examples include nickel-exchanged zeolites, mesoporous silica, and more recently, metal-organic frameworks (MOFs) which have shown high activity and selectivity.[3][4][5][8]

Q2: What is the role of a cocatalyst or activator?

A2: A cocatalyst, such as triethylaluminum (TEA) or methylaluminoxane (MAO), is essential for activating the primary transition metal catalyst (e.g., titanium or nickel). It typically functions by alkylating the metal center and generating the active catalytic species.[1]

Q3: How do modifiers and promoters enhance the reaction?

A3:

  • Modifiers , like tetrahydrofuran (THF), can coordinate to the metal center and influence its electronic and steric properties, thereby improving the selectivity towards this compound.[1]

  • Promoters , such as 1,2-dichloroethane (EDC), can interact with the catalyst components to increase the number of active sites and enhance both activity and selectivity, while also reducing the formation of undesirable byproducts like polymers.[1]

Q4: What is the generally accepted mechanism for ethylene dimerization?

A4: The most widely accepted mechanism is the Cossee-Arlman mechanism.[9][10] This mechanism involves the insertion of ethylene molecules into a metal-hydride or metal-alkyl bond, followed by a β-hydride elimination step to release the this compound product and regenerate the active catalyst.

Q5: What analytical techniques are used to analyze the products of ethylene dimerization?

A5: Gas chromatography (GC) is the primary technique used to analyze the gaseous and liquid products.[1][6] A flame ionization detector (FID) is commonly used for quantifying the hydrocarbon products. For detailed structural analysis of oligomers, techniques like gas chromatography-mass spectrometry (GC-MS) can be employed.[10]

Data Presentation

Table 1: Effect of Reaction Temperature on Catalyst Performance (Ti(OC4H9)4/TEA/THF/EDC System)

Temperature (°C)Ethylene Conversion (%)This compound Selectivity (%)Polymer Weight (g)
5085.295.10.8
5588.596.21.2
6090.194.52.5
6587.392.84.1

Reaction conditions: ethylene pressure: 22 bar, stirrer speed: 900 rpm, reaction time: 30 min, solvent: n-heptane, Ti(IV)/Al/THF/EDC molar ratios=1:4:4:5. (Data synthesized from information presented in[1])

Table 2: Influence of THF/Ti Molar Ratio on Catalyst Performance

THF/Ti Molar RatioEthylene Conversion (%)This compound Selectivity (%)
282.193.5
385.494.8
488.596.2
586.995.3

Reaction conditions: reaction temperature: 55 °C, ethylene pressure: 22 bar, stirrer speed: 900 rpm, reaction time: 30 min, solvent: n-heptane, Ti(IV)/Al/EDC molar ratios=1:4:5. (Data synthesized from information presented in[1])

Experimental Protocols

Protocol 1: Homogeneous Catalysis of Ethylene Dimerization using a Ti-based System

1. Materials:

  • Titanium tetrabutoxide (Ti(OC4H9)4)

  • Triethylaluminum (TEA) (as a solution in a hydrocarbon solvent)

  • Tetrahydrofuran (THF)

  • 1,2-dichloroethane (EDC) (optional promoter)

  • n-heptane (solvent)

  • Ethylene (high purity)

  • Nitrogen (for inert atmosphere)

2. Reactor Setup:

  • A high-pressure stainless-steel reactor (e.g., Buchi reactor) equipped with a magnetic stirrer, temperature and pressure controllers, gas inlet and outlet ports, and a sampling port.[1]

  • The reactor should be thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

3. Experimental Procedure:

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add n-heptane to the reactor.

  • Introduce the desired amounts of the catalyst components in the following order: THF, EDC (if used), Ti(OC4H9)4, and finally TEA. The molar ratios of these components should be carefully controlled.

  • Reaction Initiation: Seal the reactor and start the stirrer. Pressurize the reactor with ethylene to the desired pressure.

  • Heat the reactor to the set reaction temperature.

  • Reaction Monitoring: Maintain a constant ethylene pressure throughout the reaction by feeding ethylene as it is consumed. Monitor the reaction temperature and stirrer speed.

  • Reaction Termination and Product Analysis: After the desired reaction time, stop the heating and ethylene feed. Cool the reactor to room temperature and carefully vent the excess ethylene.

  • Collect liquid and gas samples from the reactor for analysis by gas chromatography (GC) to determine the ethylene conversion and product selectivity.

Visualizations

Ethylene_Dimerization_Pathway cluster_catalyst Catalyst Active Site cluster_reaction Reaction Steps cluster_products Products Active_Catalyst [M]-H (Active Hydride Species) Ethylene_Coordination Ethylene Coordination Active_Catalyst->Ethylene_Coordination Insertion_1 First Ethylene Insertion Ethylene_Coordination->Insertion_1 Intermediate_1 [M]-CH2CH3 Insertion_1->Intermediate_1 Ethylene_Coordination_2 Second Ethylene Coordination Intermediate_1->Ethylene_Coordination_2 Insertion_2 Second Ethylene Insertion Ethylene_Coordination_2->Insertion_2 Intermediate_2 [M]-CH2CH2CH2CH3 Insertion_2->Intermediate_2 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_2->Beta_Hydride_Elimination Beta_Hydride_Elimination->Active_Catalyst Catalyst Regeneration 1_Butene This compound Beta_Hydride_Elimination->1_Butene Ethylene_1 Ethylene Ethylene_1->Ethylene_Coordination Ethylene_2 Ethylene Ethylene_2->Ethylene_Coordination_2

Caption: Cossee-Arlman mechanism for ethylene dimerization.

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Drying, N2 Purge) Start->Reactor_Prep Reagent_Addition Addition of Solvent, Catalyst Components Reactor_Prep->Reagent_Addition Reaction_Conditions Set Reaction Conditions (Pressure, Temperature, Stirring) Reagent_Addition->Reaction_Conditions Run_Reaction Run Dimerization Reaction Reaction_Conditions->Run_Reaction Quench_Reaction Quench Reaction & Cool Down Run_Reaction->Quench_Reaction Product_Sampling Product Sampling (Gas & Liquid) Quench_Reaction->Product_Sampling Analysis GC Analysis Product_Sampling->Analysis Data_Processing Data Processing (Conversion, Selectivity) Analysis->Data_Processing End End Data_Processing->End

Caption: A typical experimental workflow for ethylene dimerization.

Troubleshooting_Guide Problem Low this compound Yield? Check_Conversion Is Ethylene Conversion Low? Problem->Check_Conversion Check_Selectivity Is this compound Selectivity Low? Check_Conversion->Check_Selectivity No Solution_Conversion Increase Temp/Pressure Check Catalyst Activity Check_Conversion->Solution_Conversion Yes Solution_Selectivity Adjust Temp/Time Modify Catalyst System Check_Selectivity->Solution_Selectivity Yes Check_Polymer Polymer Formation? Check_Selectivity->Check_Polymer No End Process Optimized Solution_Conversion->End Solution_Selectivity->End Solution_Polymer Reduce Temp/Pressure Add Promoter/Modifier Check_Polymer->Solution_Polymer Yes Check_Polymer->End No Solution_Polymer->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

Comparative Reactivity of 1-Butene versus 2-Butene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the relative reactivity of 1-butene and 2-butene in key chemical transformations, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the reactivity of this compound and 2-butene, two isomeric alkenes of significant interest in chemical synthesis and industrial processes. Understanding their differential reactivity is crucial for researchers, scientists, and professionals in drug development for predicting reaction outcomes, optimizing reaction conditions, and designing selective synthetic routes. This document summarizes quantitative data, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms to facilitate a deeper understanding of the chemical behavior of these butene isomers.

Executive Summary

Structurally, this compound is a terminal alkene, while 2-butene is an internal alkene existing as two geometric isomers: cis-2-butene and trans-2-butene. The position of the double bond profoundly influences the stability and, consequently, the reactivity of these molecules. In general, 2-butene is thermodynamically more stable than this compound due to hyperconjugation, where the alkyl groups attached to the sp² hybridized carbons of the double bond donate electron density, thus stabilizing the system.[1][2] Among the 2-butene isomers, trans-2-butene is more stable than cis-2-butene due to reduced steric strain between the methyl groups.

This difference in stability is a key determinant of their reactivity. Less stable alkenes, having higher ground-state energy, generally exhibit greater reactivity in addition reactions. Therefore, this compound is typically more reactive than 2-butene in reactions such as hydrogenation, halogenation, and hydrohalogenation. This guide will delve into the specifics of these reactions, providing quantitative data where available.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data comparing the properties and reactivity of this compound and 2-butene.

Table 1: Thermodynamic Properties and Hydrogenation Data

PropertyThis compoundcis-2-Butenetrans-2-Butene
Heat of Formation (gas, 298.15 K, kJ/mol)-0.1-6.7-10.9
Heat of Hydrogenation (gas, kJ/mol)-126.8-119.7-115.5

Note: Heats of hydrogenation are exothermic, and a more negative value indicates a less stable alkene.

Table 2: Comparative Reactivity in Oxidation (Ignition Delay Times)

FuelTemperature Range (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (ms)Relative Reactivity
This compound700 - 120010 - 500.5, 1.0, 2.0ShortestMost Reactive
trans-2-Butene700 - 120010 - 500.5, 1.0, 2.0IntermediateLess reactive than this compound

Source: Experimental data from shock tube and rapid compression machine studies.[3][4] A shorter ignition delay time corresponds to higher reactivity.

Comparative Reactivity in Key Reactions

Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond to form the corresponding alkane, butane. The reaction is typically carried out in the presence of a metal catalyst such as palladium, platinum, or nickel.

Reactivity: The rate of hydrogenation is inversely related to the stability of the alkene. As this compound is the least stable of the butene isomers, it exhibits the highest reactivity in catalytic hydrogenation.[5] Among the 2-butene isomers, the less stable cis isomer reacts faster than the trans isomer.

Product: All three butene isomers yield the same product, n-butane, upon complete hydrogenation.

Halogenation (e.g., Bromination)

Halogenation involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form a dihaloalkane.

Reactivity: Similar to hydrogenation, the more electron-rich and less stable double bond of this compound is generally more reactive towards electrophilic attack by halogens compared to 2-butene.

Product and Mechanism:

  • This compound reacts with bromine to form 1,2-dibromobutane.

  • 2-Butene reacts with bromine to form 2,3-dibromobutane. The stereochemistry of the product depends on the isomer of 2-butene used. The reaction proceeds through a cyclic bromonium ion intermediate, which leads to anti-addition of the bromine atoms.[6][7]

    • cis-2-Butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[7]

    • trans-2-Butene yields meso-2,3-dibromobutane.[7]

Hydrohalogenation (e.g., Hydrobromination)

Hydrohalogenation is the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond.

Reactivity and Regioselectivity:

  • This compound: The reaction of this compound with HBr is regioselective and follows Markovnikov's rule.[8][9] The hydrogen atom adds to the carbon with more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation intermediate at C2. The bromide ion then attacks the carbocation, yielding 2-bromobutane as the major product.[8][9][10] A minor product, 1-bromobutane, is formed via the less stable primary carbocation.[10]

  • 2-Butene: The reaction of 2-butene with HBr is not regioselective as the double bond is symmetrical. The addition of HBr to 2-butene yields only one product, 2-bromobutane, as the initial protonation of either carbon of the double bond leads to the same secondary carbocation intermediate.[2]

Oxidation

The oxidation of alkenes can proceed through various pathways, including combustion, epoxidation, and ozonolysis. In the context of combustion and autoignition, the reactivity of butene isomers has been studied.

Reactivity: Experimental studies on ignition delay times show that this compound is the most reactive of the butene isomers, meaning it ignites the fastest under given conditions.[3][4] trans-2-Butene is less reactive than this compound. This higher reactivity of this compound is attributed to the presence of more readily abstractable allylic hydrogen atoms and a less stable ground state.

Products: The controlled oxidation of this compound and 2-butene with nitrous oxide has been shown to produce methyl ethyl ketone (MEK) with different selectivities. In one study, the oxidation of 2-butene yielded MEK with a selectivity of approximately 84%, while this compound produced MEK with a selectivity of about 34%.[11]

Experimental Protocols

Catalytic Hydrogenation of a Gaseous Alkene (General Procedure)

This protocol describes a general setup for the gas-phase hydrogenation of an alkene like butene in a continuous flow reactor.

Materials:

  • Tubular plug-flow reactor

  • Packed catalyst bed (e.g., 0.5% Pd on Al₂O₃)

  • Mass flow controllers for butene and hydrogen gas

  • Temperature controller and furnace

  • Gas chromatograph (GC) for product analysis

  • Inert gas (e.g., Nitrogen) for purging

Procedure:

  • The catalyst is packed into the reactor tube and secured with quartz wool.

  • The system is purged with an inert gas to remove air.

  • The catalyst is activated by heating under a flow of hydrogen at a specified temperature.

  • The reactor is brought to the desired reaction temperature.

  • A controlled flow of the butene isomer and hydrogen gas is introduced into the reactor using mass flow controllers.

  • The effluent gas stream is directed to a gas chromatograph for analysis of reactants and products.

  • Reaction parameters such as temperature, pressure, and flow rates can be varied to study their effect on conversion and selectivity.

This is a generalized procedure. Specific parameters such as catalyst loading, activation procedure, reaction temperature, and pressure would need to be optimized for the specific butene isomer and desired outcome.

Bromination of an Alkene in a Non-Aqueous Solvent

This procedure is adapted for the bromination of a liquid alkene but illustrates the key steps applicable to butenes if conducted under appropriate pressure and temperature to maintain the liquid phase.

Materials:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Alkene (e.g., this compound or 2-butene, liquefied under pressure or in a suitable solvent)

  • Solution of bromine in an inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Ice bath

Procedure:

  • The alkene is placed in the round-bottom flask, dissolved in an inert solvent if necessary.

  • The flask is cooled in an ice bath.

  • The bromine solution is added dropwise from the dropping funnel with continuous stirring. The characteristic red-brown color of bromine will disappear as it reacts with the alkene.

  • The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

  • The solvent can be removed under reduced pressure to isolate the dibrominated product.

  • The product can be analyzed by techniques such as NMR and GC-MS to confirm its structure.

Safety Note: Bromine is highly corrosive and toxic. Carbon tetrachloride is a hazardous substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Hydrohalogenation of a Gaseous Alkene

This protocol outlines a general procedure for the gas-phase addition of a hydrogen halide to an alkene.

Materials:

  • Gas-tight reaction vessel or flow reactor

  • Cylinders of the butene isomer and hydrogen halide (e.g., HBr) with pressure regulators

  • Temperature-controlled environment (e.g., oven or heated bath)

  • Analytical equipment for product analysis (e.g., GC-MS)

Procedure:

  • The reaction vessel is evacuated to remove air and moisture.

  • The butene isomer is introduced into the vessel to a specific partial pressure.

  • The hydrogen halide gas is then added to the vessel.

  • The reaction is allowed to proceed at a controlled temperature. For a flow setup, the gases are mixed and passed through a heated reaction tube.

  • After the reaction time, the products are collected, typically by cryogenic trapping.

  • The product mixture is analyzed by GC-MS to identify the products and determine their relative ratios.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the key reactions discussed.

Hydrogenation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_product Product Alkene Butene Isomer (this compound or 2-Butene) Catalyst_Surface Metal Catalyst (e.g., Pd) Alkene->Catalyst_Surface Adsorption Hydrogen H₂ Hydrogen->Catalyst_Surface Adsorption & Dissociation H_adsorbed H (adsorbed) Catalyst_Surface->H_adsorbed Alkene_adsorbed Alkene (adsorbed) Catalyst_Surface->Alkene_adsorbed Butane n-Butane H_adsorbed->Butane Alkene_adsorbed->Butane Stepwise H addition

Catalytic Hydrogenation Workflow

Halogenation_Mechanism Butene This compound or 2-Butene Bromonium_Ion Cyclic Bromonium Ion Intermediate Butene->Bromonium_Ion Electrophilic attack Br2 Br₂ Br2->Bromonium_Ion Br_ion Br⁻ Br2->Br_ion Heterolytic cleavage Product Dibromobutane Bromonium_Ion->Product Nucleophilic attack (anti-addition) Br_ion->Product

Halogenation Mechanism via Bromonium Ion

Hydrohalogenation_Mechanism cluster_1_butene This compound Pathway cluster_2_butene 2-Butene Pathway 1_Butene This compound Secondary_Carbocation Secondary Carbocation (more stable) 1_Butene->Secondary_Carbocation Protonation (Markovnikov) Primary_Carbocation Primary Carbocation (less stable) 1_Butene->Primary_Carbocation Protonation (anti-Markovnikov) HBr_1 HBr HBr_1->Secondary_Carbocation HBr_1->Primary_Carbocation Major_Product 2-Bromobutane (Major) Secondary_Carbocation->Major_Product Minor_Product 1-Bromobutane (Minor) Primary_Carbocation->Minor_Product Br_ion_1 Br⁻ Br_ion_1->Major_Product Nucleophilic attack Br_ion_1->Minor_Product Nucleophilic attack 2_Butene 2-Butene Sec_Carbocation_2 Secondary Carbocation 2_Butene->Sec_Carbocation_2 Protonation HBr_2 HBr HBr_2->Sec_Carbocation_2 Product_2 2-Bromobutane Sec_Carbocation_2->Product_2 Br_ion_2 Br⁻ Br_ion_2->Product_2 Nucleophilic attack

Hydrohalogenation Mechanisms

Conclusion

The reactivity of butene isomers is fundamentally linked to their thermodynamic stability, with the less stable this compound generally being more reactive than the more stable 2-butene isomers in addition reactions. This guide has provided a comparative analysis of their reactivity in hydrogenation, halogenation, hydrohalogenation, and oxidation, supported by available experimental data. The provided reaction mechanisms and general experimental protocols offer a framework for researchers to further investigate and utilize the distinct chemical properties of this compound and 2-butene in their work. The differences in reactivity and product formation, such as the regioselectivity observed in the hydrohalogenation of this compound, underscore the importance of understanding the underlying principles of alkene stability and reaction mechanisms for controlling chemical transformations.

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating Butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical analysis and synthesis. This guide provides an objective comparison of spectroscopic techniques for the differentiation of the four butene isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutylene. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for distinguishing these closely related compounds.

The structural and stereoisomeric variations among the butenes (C4H8) necessitate the use of sensitive analytical techniques for their unambiguous identification. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure of these isomers. While mass spectrometry provides information on the molecular weight and fragmentation, its ability to differentiate isomers is limited. In contrast, IR and NMR spectroscopy reveal distinct features related to vibrational modes and the chemical environment of atoms, respectively, enabling clear differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the four butene isomers.

Isomer Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Hₐ (CH₃)0.92Triplet7.4
Hₑ (CH₂)2.05Quintet7.0
Hբ (=CH₂)4.93Doublet of triplets10.2, 1.5
Hբ' (=CH₂)5.00Doublet of triplets17.1, 1.5
H₉ (=CH)5.81Multiplet-
cis-2-Butene Hₐ (CH₃)1.61Doublet6.8
Hᵦ (=CH)5.30Multiplet-
trans-2-Butene Hₐ (CH₃)1.67Doublet6.4
Hᵦ (=CH)5.46Multiplet-
Isobutylene Hₐ (CH₃)1.71Singlet-
Hᵦ (=CH₂)4.62Singlet-
Table 1: ¹H NMR Spectroscopic Data for Butene Isomers.
Isomer Carbon (¹³C) Chemical Shift (δ, ppm)
This compound C₁ (CH₃)13.8
C₂ (CH₂)30.1
C₃ (=CH)139.9
C₄ (=CH₂)114.2
cis-2-Butene C₁ (CH₃)11.6
C₂ (=CH)124.6
trans-2-Butene C₁ (CH₃)17.0
C₂ (=CH)125.8
Isobutylene C₁ (CH₃)24.5
C₂ (=C)143.0
C₃ (=CH₂)112.0
Table 2: ¹³C NMR Spectroscopic Data for Butene Isomers.
Isomer Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
This compound =C-H Stretch3080Medium
C-H Stretch (sp³)2965, 2935, 2875Strong
C=C Stretch1642Medium
=C-H Bend (out-of-plane)990, 910Strong
cis-2-Butene =C-H Stretch3020Medium
C-H Stretch (sp³)2960, 2920, 2860Strong
C=C Stretch1658Weak
=C-H Bend (out-of-plane)675-730Strong
trans-2-Butene =C-H Stretch3025Medium
C-H Stretch (sp³)2960, 2925, 2865Strong
C=C Stretch~1675 (often very weak or inactive)Very Weak
=C-H Bend (out-of-plane)965Strong
Isobutylene =C-H Stretch3080Medium
C-H Stretch (sp³)2975, 2940, 2870Strong
C=C Stretch1655Medium
=C-H Bend (out-of-plane)888Strong
Table 3: Infrared (IR) Spectroscopic Data for Butene Isomers.
Isomer Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Relative Abundances
This compound 564156 (M⁺), 41 (100%), 39, 29, 27
cis-2-Butene 564156 (M⁺), 41 (100%), 39, 28, 27
trans-2-Butene 564156 (M⁺), 41 (100%), 39, 28, 27
Isobutylene 564156 (M⁺), 41 (100%), 39, 27
Table 4: Mass Spectrometry Data for Butene Isomers. The mass spectra of butene isomers are very similar, making differentiation by this method alone challenging.[1]

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a volatile butene isomer.

Methodology:

  • Sample Preparation (Gas Phase):

    • Ensure the gas cell is clean and has been purged with a dry, IR-inactive gas such as nitrogen.

    • Evacuate the gas cell to a low pressure.

    • Introduce the gaseous butene isomer into the cell to a partial pressure suitable for obtaining a spectrum with good signal-to-noise ratio.

    • Record the background spectrum of the empty, evacuated cell.

    • Acquire the sample spectrum.

  • Sample Preparation (Liquid Phase - for liquefied gases):

    • This method is suitable for butenes which are liquid under pressure at room temperature.

    • Place a drop of the liquefied butene sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film.

    • Mount the salt plates in the spectrometer's sample holder.

    • Acquire the spectrum.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer is typically used.

    • Scan range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a butene isomer.

Methodology:

  • Sample Preparation:

    • Butene isomers are gases at standard temperature and pressure. For solution-state NMR, the gas must be dissolved in a deuterated solvent.

    • Select a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that will dissolve the butene and has a known chemical shift for reference.

    • Bubble the gaseous butene isomer through a cooled NMR tube containing the deuterated solvent until a sufficient concentration is achieved.

    • Alternatively, condense a known amount of the butene isomer into a cooled, sealed NMR tube containing the deuterated solvent.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not using the solvent residual peak for referencing.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better spectral dispersion.

    • For ¹H NMR, standard pulse sequences are used.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of a butene isomer.

Methodology:

  • Sample Introduction:

    • Introduce the gaseous butene isomer into the mass spectrometer via a gas inlet system or by direct injection from a gas-tight syringe.

    • If coupled with a gas chromatograph (GC-MS), the butene isomers can be separated chromatographically before entering the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI) is the most common method for analyzing volatile organic compounds like butenes. A standard electron energy of 70 eV is typically used.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

    • Scan a mass range that includes the molecular ion (m/z 56) and expected fragments (e.g., m/z 10-60).

Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of butene isomers using the spectroscopic techniques discussed.

Butene_Isomer_Differentiation cluster_start Sample cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_results Identified Isomer Butene Isomer Mixture Butene Isomer Mixture IR Acquire IR Spectrum Butene Isomer Mixture->IR NMR Acquire ¹H & ¹³C NMR Spectra Butene Isomer Mixture->NMR IR_965 Strong band at ~965 cm⁻¹? IR->IR_965 Analyze out-of-plane bends IR_675_730 Strong band at 675-730 cm⁻¹? IR_965->IR_675_730 No trans_2_Butene trans-2-Butene IR_965->trans_2_Butene Yes IR_990_910 Strong bands at ~990 & 910 cm⁻¹? IR_675_730->IR_990_910 No cis_2_Butene cis-2-Butene IR_675_730->cis_2_Butene Yes IR_888 Strong band at ~888 cm⁻¹? IR_990_910->IR_888 No Butene_1 This compound IR_990_910->Butene_1 Yes Isobutylene Isobutylene IR_888->Isobutylene Yes NMR_13C_4_signals Four distinct ¹³C signals? NMR->NMR_13C_4_signals Analyze ¹³C spectrum NMR_1H_multiplets Complex multiplets for vinyl protons? NMR_1H_multiplets->trans_2_Butene Vinyl δ ~5.46 ppm NMR_1H_multiplets->cis_2_Butene Vinyl δ ~5.30 ppm NMR_1H_singlets Vinyl protons as singlets? NMR_13C_2_signals Two distinct ¹³C signals? NMR_13C_4_signals->NMR_13C_2_signals No NMR_13C_4_signals->Butene_1 Yes NMR_13C_2_signals->NMR_1H_multiplets Yes Analyze ¹H spectrum NMR_13C_3_signals Three distinct ¹³C signals? NMR_13C_2_signals->NMR_13C_3_signals No NMR_13C_3_signals->Isobutylene Yes

Workflow for the spectroscopic differentiation of butene isomers.

References

A Comparative Guide to the Validation of 1-Butene Purity by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of 1-butene purity is critical in various industrial applications, particularly in the production of polymers like polyethylene, where it serves as a comonomer. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for this analysis due to its high sensitivity and specificity. This guide provides an objective comparison of GC-MS with Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of this compound purity, supported by representative experimental data and detailed methodologies.

Principle of Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and injected into a capillary column, where individual components are separated based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, enabling both qualitative identification and quantitative measurement.

Comparison with Alternative Methods: GC-FID

While GC-MS offers definitive identification, GC-FID is a common alternative for the quantitative analysis of hydrocarbons. GC-FID operates by detecting the ions formed during the combustion of organic compounds in a hydrogen flame. It is known for its robustness, wide linear range, and high sensitivity to hydrocarbons.

The primary advantage of GC-MS over GC-FID is its specificity. The mass spectrum of each eluting compound provides a unique fingerprint, allowing for unambiguous identification of impurities, even at trace levels. This is particularly crucial when dealing with complex mixtures or when unexpected impurities may be present.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of this compound purity. The data presented is a synthesis of typical values reported in analytical literature for light hydrocarbon analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98-102%97-103%
Precision (RSD) < 2% (Repeatability)< 1% (Repeatability)
Limit of Detection (LOD) Low ppm to high ppbLow ppm
Limit of Quantitation (LOQ) High ppm to low ppmMid-to-high ppm
Specificity High (based on mass spectrum)Moderate (based on retention time)

Experimental Protocols

A detailed experimental protocol is essential for achieving reliable and reproducible results. Below are representative methodologies for the validation of this compound purity using GC-MS and a comparative method using GC-FID.

GC-MS Method for this compound Purity Validation

1. Sample Preparation:

  • A gaseous sample of this compound is collected in a suitable container (e.g., a gas sampling bag or cylinder).

  • For calibration, certified gas standards of this compound and potential impurities (e.g., isobutylene, cis-2-butene, trans-2-butene, butane) at various concentrations are used.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for light hydrocarbon analysis (e.g., Agilent CP-Al2O3/Na2SO4 PLOT, 50 m x 0.32 mm ID, 5 µm film thickness).[1]

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

3. GC-MS Conditions:

  • Injector Temperature: 150 °C[1]

  • Oven Temperature Program: 110 °C isothermal[1]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injection Mode: Split injection with a ratio of 100:1.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-100.

4. Method Validation Parameters:

  • Specificity: Achieved by comparing the mass spectra of the peaks in the sample chromatogram with a reference library (e.g., NIST).

  • Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations.

  • Accuracy: Determined by analyzing a standard of known concentration and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing a single sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Comparative GC-FID Method

The GC-FID method would follow a similar sample preparation and chromatographic separation protocol as the GC-MS method. The key difference lies in the detector.

1. Instrumentation:

  • Gas Chromatograph: Same as for GC-MS, but with a Flame Ionization Detector.

2. GC-FID Conditions:

  • Injector and Oven Conditions: Same as for GC-MS.

  • Detector Temperature: 250 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

Experimental Workflow and Data Analysis

The logical flow of the validation process, from sample introduction to final data analysis, is crucial for ensuring data integrity.

Experimental Workflow GC-MS Validation Workflow for this compound Purity cluster_0 Sample Handling cluster_1 GC-MS Analysis cluster_2 Data Processing & Validation cluster_3 Reporting Sample This compound Gas Sample Injection Split Injection Sample->Injection Standard Certified Gas Standards Standard->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Peak Identification (Mass Spectra) Chromatogram->PeakID Quantification Peak Integration & Quantification PeakID->Quantification Validation Validation Parameter Assessment Quantification->Validation Report Purity Report & Validation Summary Validation->Report

Caption: Workflow for this compound purity validation by GC-MS.

Logical Relationship for Method Selection

The choice between GC-MS and GC-FID depends on the specific analytical requirements.

Method Selection Logic Method Selection: GC-MS vs. GC-FID Start Analytical Need ID_Required Is Unambiguous Identification of Impurities Required? Start->ID_Required Trace_Analysis Is Trace Level Analysis of Unknowns Needed? ID_Required->Trace_Analysis No Use_GCMS Use GC-MS ID_Required->Use_GCMS Yes Routine_QC Is it for Routine QC of Known Components? Trace_Analysis->Routine_QC No Trace_Analysis->Use_GCMS Yes Routine_QC->ID_Required No Use_GCFID Use GC-FID Routine_QC->Use_GCFID Yes

Caption: Decision tree for selecting between GC-MS and GC-FID.

References

Performance comparison of different catalysts for 1-Butene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Ziegler-Natta, metallocene, and post-metallocene catalysts in the synthesis of poly(1-butene), providing researchers and scientists with comparative performance data, detailed experimental protocols, and insights into catalyst selection.

The polymerization of this compound, a key process in the production of specialty polymers with unique properties such as creep resistance and flexibility, is highly dependent on the catalyst system employed. The choice of catalyst—traditionally Ziegler-Natta systems, later supplemented by metallocene and post-metallocene technologies—profoundly influences the catalytic activity, polymer microstructure, and ultimately, the material's performance. This guide offers an objective comparison of these catalyst families for this compound homopolymerization, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalyst Systems

The performance of different catalyst systems in this compound polymerization varies significantly in terms of catalytic activity, the molecular weight (Mw) of the resulting polymer, and the molecular weight distribution (MWD), often expressed as the polydispersity index (PDI = Mw/Mn). A summary of typical performance data is presented in Table 1.

Table 1: Performance Comparison of Catalysts for this compound Homopolymerization

Catalyst TypeCatalyst System ExamplePolymerization TypeActivity (kg PB/(mol Cat·h))Molecular Weight (Mw) ( g/mol )PDI (Mw/Mn)Isotacticity (%)Reference
Ziegler-Natta TiCl₄/MgCl₂/TEALSlurryUp to 24.76 (kg PB/(g Ti·bar))149,500 - 913,0002.49 - 4.2981 - 97[1]
Metallocene rac-C₂H₄(IndH₄)₂ZrCl₂/MAOSolution264050,000 - 150,000~2High[2]
Metallocene Cp₂TiCl₂/MAOSolutionUp to 91.2300,000 - 700,000-Atactic[3]
Post-Metallocene (Pyridyl-amido)HfR₂SolutionHighVariableNarrowVariable[4]

Note: Direct comparison is challenging due to variations in experimental conditions. Data should be considered representative for each catalyst class.

Ziegler-Natta (ZN) catalysts , the traditional workhorses of polyolefin production, are heterogeneous multi-site catalysts.[5] This multi-site nature leads to polymers with a broad molecular weight distribution (PDI > 4).[5] However, they are capable of producing highly isotactic poly(this compound) with high molecular weights.[1] The catalytic activity of ZN catalysts can be influenced by factors such as monomer pressure and the amount of co-catalyst and external donors used.[1]

Metallocene catalysts are single-site catalysts, which results in polymers with a narrow molecular weight distribution (PDI ≈ 2) and a more uniform microstructure.[5][6] The structure of the metallocene ligand can be tailored to control the stereochemistry of the polymer, allowing for the synthesis of isotactic, syndiotactic, or atactic poly(this compound).[2][3] While some metallocene systems exhibit very high activity, they can sometimes produce polymers with lower molecular weights compared to their Ziegler-Natta counterparts.[7]

Post-metallocene catalysts represent a diverse class of single-site catalysts that have emerged after metallocenes.[4] They often feature chelating ligands, such as pyridyl-amido ligands, and offer a high degree of control over polymer architecture.[4] These catalysts can be highly active for olefin polymerization and can produce polymers with a wide range of properties.[4] However, specific comparative data for this compound homopolymerization remains less documented in readily available literature compared to Ziegler-Natta and metallocene systems.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing catalyst performance. Below are representative protocols for slurry and solution polymerization of this compound.

Slurry Polymerization with a Ziegler-Natta Catalyst

This protocol is based on the synthesis of isotactic poly(this compound) using a MgCl₂-supported TiCl₄ catalyst.[1]

1. Reactor Preparation:

  • A stainless-steel autoclave reactor is thoroughly dried under a nitrogen atmosphere and heated to eliminate any moisture.

  • The reactor is then cooled to the desired polymerization temperature.

2. Catalyst and Co-catalyst Introduction:

  • A specific amount of the Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) is suspended in a dry, inert solvent such as n-hexane.

  • The catalyst slurry is introduced into the reactor.

  • A co-catalyst, typically triethylaluminium (TEAL), is added to the reactor. An external electron donor, such as cyclohexylmethyldimethoxysilane, can also be added to control stereospecificity.

3. Polymerization:

  • Liquid this compound monomer is introduced into the reactor to the desired pressure (e.g., 1 to 1.7 bar).

  • If molecular weight control is needed, a specific amount of hydrogen is fed into the reactor.

  • The polymerization is carried out for a set period under constant stirring and temperature.

4. Termination and Polymer Recovery:

  • The polymerization is terminated by venting the unreacted monomer and adding an alcohol, such as methanol, to deactivate the catalyst.

  • The polymer is then filtered, washed with the alcohol and a hydrocarbon solvent to remove catalyst residues, and dried in a vacuum oven until a constant weight is achieved.

Solution Polymerization with a Metallocene Catalyst

This protocol describes a typical procedure for the polymerization of this compound in solution using a metallocene catalyst activated by methylaluminoxane (MAO).

1. Reactor Setup:

  • A glass or stainless-steel reactor equipped with a stirrer, temperature control, and gas inlet/outlet is purged with nitrogen to ensure inert conditions.

  • A suitable solvent, such as toluene, is introduced into the reactor.

2. Catalyst Activation:

  • The metallocene procatalyst (e.g., rac-C₂H₄(IndH₄)₂ZrCl₂) is dissolved in the solvent inside the reactor.

  • A solution of methylaluminoxane (MAO) in the same solvent is added to the reactor to activate the metallocene. The Al/Zr molar ratio is a critical parameter influencing catalyst activity.

3. Polymerization:

  • The reactor is saturated with this compound by bubbling the gas through the solution or by feeding a specific amount of liquid monomer.

  • The polymerization is conducted at a constant temperature and pressure for the desired duration.

4. Quenching and Polymer Isolation:

  • The reaction is quenched by adding acidified methanol.

  • The precipitated polymer is collected by filtration, washed extensively with methanol, and dried under vacuum.

Visualizing Methodologies and Relationships

To better understand the processes and the relationships between the different catalyst systems, diagrams generated using Graphviz are provided below.

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Introduction cluster_poly Polymerization cluster_term Termination & Recovery prep Dry and Purge Reactor solvent Add Solvent (for solution/slurry) prep->solvent catalyst Introduce Catalyst solvent->catalyst cocatalyst Add Co-catalyst/Activator catalyst->cocatalyst monomer Introduce this compound cocatalyst->monomer hydrogen Add Hydrogen (optional) monomer->hydrogen reaction Maintain T & P with Stirring hydrogen->reaction quench Quench Reaction reaction->quench filter_wash Filter and Wash Polymer quench->filter_wash dry Dry Polymer filter_wash->dry

Caption: Generalized experimental workflow for this compound polymerization.

catalyst_comparison cluster_zn Ziegler-Natta cluster_met Metallocene cluster_postmet Post-Metallocene ZN Heterogeneous Multi-site ZN_prop Broad MWD High Mw Good Isotacticity Control (with donors) ZN->ZN_prop leads to Met Homogeneous Single-site Met_prop Narrow MWD Tunable Tacticity High Activity Met->Met_prop leads to PostMet Homogeneous Single-site (diverse ligands) PostMet_prop Narrow MWD High Control over Architecture High Activity PostMet->PostMet_prop leads to Catalysts Catalysts Catalysts->ZN Catalysts->Met Catalysts->PostMet

Caption: Key characteristics of different catalyst families for olefin polymerization.

Conclusion

The selection of a catalyst for this compound polymerization is a critical decision that dictates the properties of the resulting polymer. Ziegler-Natta catalysts remain a robust option for producing high molecular weight, isotactic poly(this compound), albeit with a broad molecular weight distribution. Metallocene catalysts offer unparalleled precision in controlling polymer microstructure, leading to materials with narrow molecular weight distributions and tunable tacticity. Post-metallocene catalysts build upon the single-site concept, providing even greater diversity in ligand design and the potential for novel polymer architectures. This guide provides a foundational understanding of the performance and methodologies associated with these catalyst systems, empowering researchers to make informed decisions for their specific applications in the synthesis of poly(this compound).

References

A Comparative Guide to the Kinetic Studies of 1-Butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic studies for various reactions involving 1-butene, a key intermediate in numerous chemical processes. The information presented herein is intended to assist researchers and professionals in understanding the reaction dynamics, catalyst performance, and experimental conditions that influence the transformation of this compound into valuable products. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex reaction pathways to facilitate a deeper understanding of this compound chemistry.

Isomerization of this compound

The isomerization of this compound to 2-butenes (cis- and trans-) is a significant industrial reaction, often preceding other conversion processes. The kinetics of this reaction are highly dependent on the catalyst employed.

Comparative Kinetic Data

Below is a summary of kinetic data for this compound isomerization over different catalytic systems.

CatalystReactor TypeTemperature (°C)Key Findings & Kinetic ModelActivation Energy (kJ/mol)Reference
MgO Berty stationary catalyst basket reactor350 - 450The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model provided the best fit to the experimental data. The surface reaction is the rate-determining step.[1][2]83.3 for trans-2-butene, 70.4 for cis-2-butene[1]
Pd/Al₂O₃ Fixed-bed reactor318 - 333 KA single-site Langmuir-Hinshelwood model best predicted the experimental results for liquid-phase hydroisomerization.[3] The activation energies for hydroisomerization were lower than for the competing hydrogenation reaction.[3][4]Lower than hydrogenation reaction[3][4]
Ferrierite (FER) Stainless-steel tubular fixed-bed reactor420The reaction is catalyzed by Brønsted acid sites, though carbonaceous deposits are suggested to be the primary catalytically active species over longer reaction times.Not explicitly stated[5]
Experimental Protocols

Isomerization over MgO in a Berty Reactor [1][6]

  • Catalyst Preparation: Commercial cylindrical MgO catalysts are loaded into the Berty-type reactor.

  • Reaction Setup: The experimental apparatus consists of a gas feeding system with mass flow controllers, the Berty reactor unit, and an analytical system (e.g., gas chromatograph). A schematic of the experimental apparatus for this compound isomerization in the Berty-type reactor is available in the cited literature.[6]

  • Reaction Conditions: The isomerization is carried out at atmospheric pressure with reaction temperatures ranging from 350 °C to 450 °C. The weight hourly space velocity (WHSV) is varied between 1.05 and 5.47 h⁻¹.

  • Data Analysis: The outlet stream is analyzed to determine the conversion of this compound and the selectivity towards cis- and trans-2-butene. The kinetic data is then fitted to various models, such as the power-law and LHHW models, to determine the rate constants and activation energies.

Signaling Pathways and Logical Relationships

Isomerization_Pathway cluster_surface On Catalyst Surface This compound This compound Adsorbed this compound Adsorbed this compound This compound->Adsorbed this compound Adsorption Adsorbed trans-2-Butene Adsorbed trans-2-Butene Adsorbed this compound->Adsorbed trans-2-Butene Surface Reaction (RDS) Adsorbed cis-2-Butene Adsorbed cis-2-Butene Adsorbed this compound->Adsorbed cis-2-Butene Surface Reaction (RDS) trans-2-Butene trans-2-Butene cis-2-Butene cis-2-Butene Adsorbed trans-2-Butene->trans-2-Butene Desorption Adsorbed cis-2-Butene->cis-2-Butene Desorption Catalyst Surface Catalyst Surface

Caption: LHHW mechanism for this compound isomerization over a solid catalyst.

Oxidation of this compound

The oxidation of this compound is a complex process crucial for understanding combustion chemistry and for the synthesis of oxygenated compounds.

Comparative Kinetic Data
Experimental SetupPressure (atm)Temperature (K)Key FindingsReference
High-Pressure Shock Tube (HPST) & Rapid Compression Machine (RCM) 10 - 50670 - 1350Ignition delay time (IDT) data was obtained for the first time at engine-relevant conditions. A comprehensive chemical kinetic mechanism was developed and validated against this and other literature data.[7][7]
Jet-Stirred Reactor (JSR) 1550 - 910Provided speciation data for the validation of kinetic models, highlighting discrepancies in fuel reactivity at lower temperatures. The Waddington reaction pathway was confirmed by the identification of propanal.[8][8]
Experimental Protocols

Oxidation in a High-Pressure Shock Tube (HPST) [7]

  • Mixture Preparation: A mixture of this compound, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a specific ratio.

  • Shock Tube Operation: The mixture is introduced into the driven section of the shock tube. A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Data Acquisition: The ignition delay time is typically measured by monitoring the emission of a specific radical (e.g., OH*) or a rapid pressure rise.

  • Kinetic Modeling: The experimental IDT data is used to validate and refine detailed chemical kinetic models that describe the complex reaction network of this compound oxidation.

Signaling Pathways and Logical Relationships

Oxidation_Workflow cluster_exp Experimental cluster_model Modeling A Mixture Preparation (this compound, Oxidizer, Diluent) B High-Pressure Shock Tube / Rapid Compression Machine A->B C Data Acquisition (Ignition Delay Time, Species Concentration) B->C E Model Validation & Refinement C->E Experimental Data D Kinetic Model Development (Reaction Pathways, Rate Constants) D->E Model Predictions E->D Refinement

Caption: Experimental and modeling workflow for this compound oxidation studies.

Polymerization of this compound

The polymerization of this compound produces poly(this compound), a thermoplastic with desirable mechanical properties. The kinetics and resulting polymer properties are highly sensitive to the catalyst system.

Comparative Kinetic Data
Catalyst SystemPolymerization Temperature (°C)Key FindingsResulting Polymer Molecular Weight (Mᵥ)Reference
Me₂Si(Ind)₂ZrCl₂ / MAO 50Yields isotactic poly(this compound) (iPB) with a low molecular weight.[4][9]16,000[4][9]
Me₂Si(2-Me-Ind)₂ZrCl₂ / MAO 50Improved performance over the unsubstituted catalyst, but still not as effective as in propene polymerization.[4]381,100[4]
Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAO 70Similar to the 2-Me substituted catalyst, showing limitations in achieving very high molecular weights for iPB.[4]111,000[4]
Ziegler-Natta Catalysts 60Hydrogen acts as an efficient chain transfer agent, significantly influencing the copolymer properties.[10]Varies with hydrogen pressure[10]
Experimental Protocols

Polymerization with Metallocene Catalysts [4][9]

  • Catalyst Activation: The metallocene precursor is activated with a co-catalyst, typically methylaluminoxane (MAO), in a suitable solvent.

  • Polymerization Reactor: The polymerization is carried out in a reactor (e.g., a stirred tank reactor) under an inert atmosphere (e.g., nitrogen or argon).

  • Monomer Feed: Gaseous or liquid this compound is continuously fed into the reactor.

  • Reaction Conditions: The temperature and pressure are carefully controlled to influence the polymerization kinetics and polymer properties.

  • Termination and Polymer Recovery: The polymerization is terminated by adding a quenching agent (e.g., methanol). The resulting polymer is then precipitated, washed, and dried.

  • Characterization: The molecular weight, microstructure, and other properties of the polymer are determined using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR).

Signaling Pathways and Logical Relationships

Polymerization_Mechanism Catalyst Catalyst Active Catalyst Active Catalyst Catalyst->Active Catalyst Activation (MAO) This compound This compound Growing Polymer Chain Growing Polymer Chain Active Catalyst->Growing Polymer Chain Initiation Growing Polymer Chain->Growing Polymer Chain Propagation (+ this compound) Termination Termination Growing Polymer Chain->Termination Poly(this compound) Poly(this compound) Termination->Poly(this compound)

Caption: Simplified mechanism of this compound polymerization.

Catalytic Cracking of this compound

Catalytic cracking of this compound is a key reaction in petroleum refining and petrochemical production to produce lighter, more valuable olefins like ethylene and propylene.

Comparative Kinetic Data
CatalystReactor TypeTemperature (°C)Key Findings & Kinetic ModelReference
HZSM-5 Not specified (theoretical study)> 327The reaction proceeds through isomerization, dimerization-cracking, and aromatization pathways. A microkinetic model was developed based on DFT calculations.[11][11]
Fe-P-HZSM-5 Isothermal fixed-bed reactor490 - 610A six-lump kinetic model was proposed for the coupling cracking of butene and pentene. Butene primarily cracks via a bimolecular pathway.[12][13][12][13]
Experimental Protocols

Catalytic Cracking in a Fixed-Bed Reactor [12][13]

  • Catalyst Loading: The modified HZSM-5 catalyst is packed into a fixed-bed reactor.

  • Reaction Setup: The reactor is placed in a furnace to maintain the desired reaction temperature. A feed system delivers this compound and any co-reactants (e.g., steam) to the reactor.

  • Reaction Conditions: The cracking is performed at temperatures ranging from 490 to 610 °C with varying space times.

  • Product Analysis: The gaseous products are collected and analyzed using gas chromatography to determine the product distribution (e.g., ethylene, propylene, C1-5 alkanes).

  • Kinetic Modeling: The experimental data is used to develop and validate a lumped kinetic model that describes the reaction network and predicts product yields.

Signaling Pathways and Logical Relationships

Cracking_Pathway This compound This compound Isomerization Isomerization This compound->Isomerization Dimerization Dimerization This compound->Dimerization Aromatization Aromatization This compound->Aromatization Isomerization->Dimerization Cracking Cracking Dimerization->Cracking Other Products Other Products Cracking->Other Products Light Olefins Light Olefins Cracking->Light Olefins Aromatization->Other Products Light Olefins\n(Ethylene, Propylene) Light Olefins (Ethylene, Propylene)

Caption: Major reaction pathways in the catalytic cracking of this compound.

References

A Comparative Guide to 1-Butene Polymerization Mechanisms: Insights from DFT Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic pathways in 1-butene polymerization catalyzed by homogeneous single-site catalysts, with a focus on insights derived from Density Functional Theory (DFT) computational studies. We will delve into the critical factors of regioselectivity, chain termination, and isomerization, comparing them to the well-understood polymerization of propene. The data and methodologies presented are drawn from recent computational research to provide a clear and concise overview for professionals in the field.

Introduction to this compound Polymerization Challenges

Isotactic poly(this compound) (iPB) is a semi-crystalline thermoplastic with desirable mechanical and physical properties, including high creep and stress resistance, toughness, and thermal stability.[1][2] However, its widespread application is limited by challenges in achieving high molecular weights, particularly with the highly efficient homogeneous catalysts used for propene polymerization.[1][2][3][4] DFT computational studies have been instrumental in elucidating the mechanistic origins of these limitations, providing a molecular-level understanding of the competing reaction pathways that govern the final polymer microstructure and molecular weight.[1][2][4]

A key issue in this compound polymerization is the occurrence of side reactions that differ from those in polypropylene synthesis. For instance, while occasional 2,1-insertions (regioerrors) are found in the main chain of polypropylene, in iPB they are exclusively found at the chain ends.[1][4] This suggests that regioerrors have a more profound impact on the polymerization of this compound, influencing the balance between chain propagation and termination.[4]

Comparative Energetics of Polymerization Steps

DFT calculations provide valuable quantitative data on the energetics of the elementary steps of polymerization. A recent study on a prototype C₂-symmetric ansa-metallocene catalyst offers a direct comparison between this compound and propene polymerization.[1][4] The key findings are summarized in the table below.

Reaction StepMonomerChain TypeΔE# (kcal/mol)ΔG# (kcal/mol)Implication
Stereoselectivity PropenePrimary1.81.9High stereoselectivity
This compoundPrimary1.92.1Similar high stereoselectivity to propene
Regioselectivity PropenePrimary10.110.3High regioselectivity (1,2 insertion favored)
This compoundPrimary9.810.0Similar high regioselectivity to propene
Termination vs. Propagation PropenePrimary4.24.4Propagation is favored
This compoundPrimary4.54.6Propagation is favored, similar to propene
PropeneSecondary1.71.8Propagation still slightly favored after a regioerror
This compoundSecondary-1.8 -1.7 Termination is favored after a regioerror

Data sourced from a DFT study on a C₂-symmetric ansa-metallocene prototype complex.[1][3][4] ΔE# and ΔG# represent the activation energy and Gibbs free energy of activation, respectively. Positive ΔG#T-P values indicate that propagation is favored over termination.

The data clearly indicates that for both monomers, 1,2-insertion is strongly favored, leading to a highly regioregular polymer chain.[4] When the growing chain is primary (following a 1,2-insertion), propagation is significantly more favorable than termination for both this compound and propene, suggesting that high molecular weight polymers should be attainable.[1][4]

However, a critical divergence appears after a regioerror (a 2,1-insertion), which creates a more sterically hindered secondary growing chain.[1] For propene, propagation from this secondary chain is still slightly favored. In stark contrast, for this compound, the Gibbs free energy barrier for termination is 1.7 kcal/mol lower than for propagation. This crucial finding explains the difficulty in obtaining high molecular weight iPB with these catalysts: once a 2,1-insertion occurs, the catalyst is more likely to terminate the chain than to continue polymerization.[1][4] This leads to the observation of 2,1-units only at the chain ends of iPB.[1][4]

Mechanistic Pathways and Visualizations

The polymerization process can be broken down into several key mechanistic steps: initiation, propagation (which dictates regiochemistry), termination, and isomerization.

Propagation and Termination Pathways

The primary propagation pathway is the 1,2-insertion of the monomer into the metal-carbon bond of the growing polymer chain. The main termination pathway is β-hydride transfer (BHT) to the monomer. The competition between these two reactions, especially after a rare 2,1-insertion event, is critical.

G cluster_primary Primary Chain (after 1,2-insertion) cluster_secondary Secondary Chain (after 2,1-insertion) Cat_P Catalyst-Polymer (Primary) Butene1 This compound TS_Prop_P Propagation TS Cat_P->TS_Prop_P + this compound TS_Term_P Termination TS Cat_P->TS_Term_P + this compound Regioerror 2,1-Insertion (Regioerror) Cat_P->Regioerror Propagation 1,2-Insertion (Propagation) Cat_P->Propagation Favored Path Prop_P Catalyst-Polymer(n+1) TS_Prop_P->Prop_P ΔG# = Low Term_P Dead Polymer + Cat-H TS_Term_P->Term_P ΔG# = High Cat_S Catalyst-Polymer (Secondary) Butene2 This compound TS_Prop_S Propagation TS Cat_S->TS_Prop_S + this compound Cat_S->TS_Prop_S Disfavored TS_Term_S Termination TS Cat_S->TS_Term_S + this compound Cat_S->TS_Term_S Favored Path Prop_S Catalyst-Polymer(n+1) TS_Prop_S->Prop_S ΔG# = High Term_S Dead Polymer + Cat-H TS_Term_S->Term_S ΔG# = Low Start Active Catalyst Start->Propagation Regioerror->Cat_S Propagation->Cat_P G cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism INT1 INT1 (Secondary Chain β-agostic) TS_BHE TS(BHE) INT1->TS_BHE β-H Elimination INT2 INT2 (Metal-Hydride Butene Complex) TS_BHE->INT2 TS_Rot TS(Rotation) INT2->TS_Rot Butene Rotation INT3 INT3 (Rotated Complex) TS_Rot->INT3 TS_Ins TS(Insertion) INT3->TS_Ins Hydride Insertion Final_41 4,1-Unit TS_Ins->Final_41 INT1_C INT1 (Secondary Chain β-agostic) TS_Concerted TS(Concerted) INT1_C->TS_Concerted Simultaneous H-transfer & C-C bond formation Final_41_C 4,1-Unit TS_Concerted->Final_41_C

References

A Comparative Analysis of the Physical Properties of 1-Butene, Isobutylene, and 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is paramount. This guide provides an objective comparison of three C4 hydrocarbons: 1-Butene, isobutylene (2-methylpropene), and 1,3-butadiene. These compounds, while isomeric or related, exhibit distinct physical characteristics that influence their applications, handling, and reactivity.

Data Presentation: Physical Property Comparison

The following table summarizes key quantitative physical properties of this compound, isobutylene, and 1,3-butadiene, facilitating a direct comparison of their characteristics.

Physical PropertyThis compoundIsobutylene (2-Methylpropene)1,3-Butadiene
Chemical Formula C₄H₈[1]C₄H₈[2]C₄H₆[3]
Molar Mass ( g/mol ) 56.108[1]56.106[4]54.09[5][6]
Boiling Point (°C) -6.47[1]-6.9[7]-4.41[8]
Melting Point (°C) -185.3[1]-140.3[4]-108.9[5]
Liquid Density (g/cm³) 0.62 (at boiling point)[1]0.5879[4]0.64 (at -6°C)[8]
Vapor Pressure (mmHg at 21.1°C/70°F) ~1824 (3480 at 70°F)[9]~1976 (at 21.1°C)~1840 (at 70°F)[6]
Water Solubility Insoluble[9][10]Sparingly soluble/Insoluble[2][11]Insoluble[6][12]
Appearance Colorless Gas[1]Colorless Gas[2][13]Colorless Gas[3][12]

Structural Relationship of C4 Hydrocarbons

The diagram below illustrates the structural formulas and isomeric relationship between this compound, Isobutylene, and the related C4 diene, 1,3-Butadiene.

G Structural Comparison of C4 Hydrocarbons cluster_isomers Butene Isomers (C4H8) B1 This compound CH2=CHCH2CH3 IB Isobutylene (2-Methylpropene) (CH3)2C=CH2 B1->IB Structural Isomers BD 1,3-Butadiene CH2=CH-CH=CH2 B1->BD Different Molecular Formula (C4H6) IB->BD Different Molecular Formula (C4H6)

Structural formulas of this compound, Isobutylene, and 1,3-Butadiene.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of chemical data. Below are detailed methodologies for measuring key properties cited in this guide.

Boiling Point Determination

The boiling points of volatile organic compounds like butenes and butadiene are typically determined using methods that can handle liquefied gases under controlled pressure.

1. Simple Distillation Method:

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

  • Procedure:

    • A sample of the liquefied gas (at least 5 mL) is placed in a distilling flask equipped with a thermometer and a condenser.[15]

    • The flask is gently heated.

    • The temperature is recorded when the liquid is actively boiling and the condensing vapor immerses the thermometer bulb. This stable temperature reading is the boiling point.[15]

    • The ambient barometric pressure must be recorded simultaneously, as boiling point varies with pressure.[14][15]

2. Thiele Tube Method:

  • Principle: This method is suitable for small sample volumes and determines the boiling point by observing the temperature at which a rapid stream of bubbles emerges from a capillary tube submerged in the heated sample.[15]

  • Procedure:

    • A small amount of the liquid sample is placed in a small test tube, and an inverted capillary tube (sealed at the top) is added.

    • This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

    • As the sample is heated, trapped air in the capillary tube expands and escapes. When the boiling point is reached, the sample's vapor will cause a continuous stream of bubbles to exit the capillary tube.

    • The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Vapor Pressure Measurement

Vapor pressure is a critical property for handling and storage, especially for liquefied gases.

1. Static Method:

  • Principle: This method directly measures the pressure exerted by the vapor in equilibrium with its liquid phase in a closed system at a specific temperature.

  • Procedure:

    • A sample of the substance is placed in a thermostated container, and the system is evacuated to remove any air.

    • The container is maintained at a constant, precise temperature until thermal equilibrium is reached.

    • The pressure inside the container, measured by a pressure transducer, is the vapor pressure of the substance at that temperature.

    • This process is repeated at various temperatures to obtain a vapor pressure curve.

2. Knudsen Effusion Method:

  • Principle: This method is used for measuring low vapor pressures by determining the rate of effusion of a gas through a small orifice in a container.

  • Procedure:

    • The substance is placed in a Knudsen cell, a container with a small, well-defined orifice, which is then placed in a high-vacuum chamber.

    • The cell is heated to a specific temperature, causing the substance to vaporize and effuse through the orifice.

    • The rate of mass loss from the cell is measured over time using a microbalance.

    • The vapor pressure can then be calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

References

The Pursuit of High Molecular Weight Polybutylene: A Comparative Guide to 1-Butene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of high molecular weight polybutylene, a polymer prized for its excellent creep resistance, flexibility, and thermal stability, is a nuanced process heavily reliant on the choice of catalyst and polymerization conditions. While 1-butene stands as the primary monomer, the landscape of catalytic systems and the potential of copolymerization with other α-olefins present a spectrum of possibilities for tailoring the final polymer's properties. This guide offers a comparative analysis of the efficacy of this compound in producing high molecular weight polybutylene, supported by experimental data and detailed methodologies.

Catalyst Systems: A Tale of Two Titans - Ziegler-Natta vs. Metallocene

The polymerization of this compound is predominantly achieved through two main classes of catalysts: traditional heterogeneous Ziegler-Natta (ZN) catalysts and the more recent single-site homogeneous metallocene catalysts. The choice between these two has a profound impact on the resulting polymer's molecular weight, molecular weight distribution (MWD), and microstructure.

Ziegler-Natta catalysts , typically composed of a titanium compound supported on magnesium chloride and activated by an organoaluminum co-catalyst, have long been the industry standard for producing highly isotactic polybutylene.[1][2] Their multi-sited nature, however, often leads to polymers with a broad molecular weight distribution.[3]

Metallocene catalysts , on the other hand, are characterized by their well-defined single active sites.[3][4] This feature allows for precise control over the polymer architecture, leading to a narrow molecular weight distribution and uniform comonomer incorporation.[5] However, achieving high molecular weights with some metallocene systems can be challenging due to factors like regioerrors (2,1-insertions) and a higher propensity for chain termination reactions.[6][7]

The following table summarizes the performance of various Ziegler-Natta and metallocene catalysts in the polymerization of this compound, highlighting the achievable molecular weights.

Catalyst SystemCo-catalystPolymerization Temperature (°C)Molecular Weight (Mw, g/mol )Molecular Weight Distribution (Mw/Mn)Reference
Ziegler-Natta
MgCl₂/TiCl₄/Internal DonorTriethylaluminium (TEAL)20--[8]
δ-TiCl₃Diethylaluminum chloride50--[9]
Metallocene
rac-Me₂Si(Ind)₂ZrCl₂MAO5016,000 (Mv)-[6][7]
rac-Me₂Si(2-Me-Ind)₂ZrCl₂MAO50381,100 (Mv)-[6][7]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂MAO70111,000 (Mv)-[6][7]
C₁-symmetric heterocycle metallocenesMAO-High-[6][7]
Cp*Ti(OBz)₃MAO30> 1,000,0001.1 - 1.2[10]
(η⁵-Pentamethylcyclopentadienyl) titanium triallyioxideMAO-3.0 x 10⁵ - 7.0 x 10⁵-[11]

MAO: Methylaluminoxane, Mv: Viscosity average molecular weight

The Role of Comonomers: Enhancing Properties through Copolymerization

While this compound is the foundational monomer, the incorporation of other α-olefins as comonomers can significantly influence the properties of the resulting polymer, including its molecular weight. Ethylene is a common comonomer used to modify the crystalline structure and accelerate the transformation of polybutylene from its metastable Form II to the more stable Form I.[12] The copolymerization of this compound with higher α-olefins like 1-hexene or norbornene has also been explored to produce copolymers with tailored properties.[13][14]

The following table illustrates the effect of copolymerization on the molecular weight of this compound-based polymers.

Monomer 1Monomer 2Catalyst SystemComonomer Content (mol%)Molecular Weight (Mn, g/mol )Reference
EthyleneThis compoundVanadium-based ZN~2-6200,000 - 330,000[13]
EthyleneThis compoundNickel(II) salicylaldiminato complexesup to 6> 10,000[14]
EthyleneNorborneneNickel(II) salicylaldiminato complexesup to 6> 10,000[14]

Experimental Protocols: A Glimpse into the Synthesis

The synthesis of high molecular weight polybutylene involves a series of carefully controlled steps, from catalyst preparation and activation to the polymerization reaction itself.

Ziegler-Natta Catalyst Preparation and Polymerization

A typical procedure for preparing a supported Ziegler-Natta catalyst involves reacting a magnesium compound (e.g., MgCl₂) with a titanium compound (e.g., TiCl₄) in the presence of an internal electron donor.[8][15] The polymerization is then carried out in a reactor under controlled temperature and pressure, with the monomer (this compound) and a co-catalyst (e.g., triethylaluminium) being fed into the system.[9][16]

Metallocene Catalyst Activation and Polymerization

Metallocene catalysts are typically activated by a co-catalyst, most commonly methylaluminoxane (MAO).[4][17] The polymerization process involves dissolving the metallocene precursor and MAO in a suitable solvent, followed by the introduction of this compound under a controlled atmosphere and temperature.[10]

The following diagram illustrates a generalized workflow for the synthesis of high molecular weight polybutylene.

G cluster_catalyst Catalyst System cluster_activation Activation cluster_polymerization Polymerization cluster_product Product ZN Ziegler-Natta Catalyst TEAL Organoaluminum Co-catalyst (e.g., TEAL) Reactor Polymerization Reactor (Controlled T, P) ZN->Reactor Metallocene Metallocene Catalyst MAO Methylaluminoxane (MAO) Metallocene->Reactor TEAL->Reactor MAO->Reactor Polybutylene High Molecular Weight Polybutylene Reactor->Polybutylene Monomer This compound (+/- Comonomer) Monomer->Reactor

Generalized workflow for polybutylene synthesis.

Understanding the Polymerization Mechanism

The mechanism of this compound polymerization, particularly with metallocene catalysts, has been the subject of detailed computational studies. Density Functional Theory (DFT) calculations have provided insights into the factors that influence chain propagation and termination, which ultimately determine the molecular weight of the polymer.[6][7]

A key challenge with some metallocene catalysts is the occurrence of regioerrors, specifically 2,1-insertions of the this compound monomer into the growing polymer chain. These regioerrors can lead to a preference for chain termination over further propagation, resulting in lower molecular weight polymers.[6] The isomerization of these 2,1-units to 4,1-units is another mechanistic feature that has been observed.[7][18]

The following diagram illustrates the key steps in the metallocene-catalyzed polymerization of this compound, highlighting the competing pathways of propagation and termination.

G cluster_main Metallocene-Catalyzed this compound Polymerization Active_Catalyst Active Metallocene Cation Butene This compound Monomer Growing_Chain Growing Polybutylene Chain Butene->Growing_Chain Coordination Propagation 1,2-Insertion (Chain Propagation) Growing_Chain->Propagation Regioerror 2,1-Insertion (Regioerror) Growing_Chain->Regioerror Propagation->Growing_Chain Repeat High_MW_Polymer High MW Polybutylene Propagation->High_MW_Polymer Termination Chain Termination (β-Hydride Elimination) Regioerror->Termination Isomerization Isomerization to 4,1-unit Regioerror->Isomerization Low_MW_Polymer Low MW Polybutylene Termination->Low_MW_Polymer Isomerization->Growing_Chain

Key mechanistic steps in this compound polymerization.

Conclusion

The production of high molecular weight polybutylene from this compound is a finely tuned process where the choice of catalyst system is paramount. While traditional Ziegler-Natta catalysts remain a robust option for producing highly isotactic polymers, metallocene catalysts offer unparalleled control over the polymer's architecture, enabling the synthesis of materials with narrow molecular weight distributions. The challenge of achieving high molecular weights with certain metallocenes can be addressed through the rational design of the catalyst's ligand framework to minimize regioerrors and chain termination events. Furthermore, the copolymerization of this compound with other α-olefins provides an additional lever to tailor the final properties of the polymer, opening up a wider range of applications for this versatile material. Future research will likely focus on the development of novel catalyst systems that combine the high activity and stereoselectivity of Ziegler-Natta catalysts with the precision of single-site metallocenes to push the boundaries of high-performance polybutylene synthesis.

References

A Comparative Analysis of Byproducts in Industrial 1-Butene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of byproducts generated during the industrial production of 1-Butene via different manufacturing routes. Understanding the impurity profile is critical for optimizing reaction conditions, selecting appropriate purification strategies, and ensuring the final product meets the stringent quality requirements for applications such as polymer synthesis and fine chemical manufacturing. This document presents quantitative data on byproduct distribution, detailed experimental protocols for their analysis, and visual representations of production pathways and analytical workflows.

Comparison of this compound Production Processes and Byproduct Profiles

The primary industrial methods for producing this compound include the dimerization of ethylene, dehydrogenation of n-butane, and as a byproduct from steam cracking of hydrocarbons and fluid catalytic cracking (FCC) processes. Each method yields a unique distribution of byproducts, which are summarized below.

Data Presentation: Byproduct Distribution in Major this compound Production Routes

The following table summarizes the typical byproduct profiles for the main industrial this compound production methods. Concentrations can vary based on catalyst, reactor conditions, and feedstock composition.

Production MethodKey ByproductsTypical Concentration Range (wt%)Other Notable Impurities
Ethylene Dimerization Hexenes (C6 olefins), Octenes (C8 olefins)1-5%Polymeric materials, catalyst residues
2-Butene (cis and trans)< 5% (catalyst dependent)
n-Butane Dehydrogenation 2-Butene (cis and trans)10-40%Methane, Ethane, Propane (cracking products)
Isobutene5-15%1,3-Butadiene, Coke
Unreacted n-Butane40-60% (in reactor effluent)
Steam Cracking (C4 Stream) 1,3-Butadiene30-50%Isobutene, 2-Butenes, Butanes
Isobutene20-30%Acetylenes, other C4+ hydrocarbons
Fluid Catalytic Cracking (FCC) (C4 Stream) Isobutene20-40%2-Butenes, Butanes
2-Butene (cis and trans)10-20%Very low levels of 1,3-Butadiene (<0.5%)

Experimental Protocols for Byproduct Analysis

Accurate identification and quantification of byproducts are essential for process control and quality assurance. The following are detailed methodologies for key analytical techniques used in the analysis of this compound production streams.

Gas Chromatography (GC) for C4 Hydrocarbon Analysis

Gas chromatography is the most common and powerful technique for separating and quantifying the components in a C4 stream.

Objective: To separate and quantify this compound, its isomers (cis-2-butene, trans-2-butene, isobutene), butanes (n-butane, isobutane), 1,3-butadiene, and other light hydrocarbon impurities.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). FID is preferred for trace hydrocarbon analysis due to its higher sensitivity.[1]

  • Column: A porous layer open tubular (PLOT) column is highly effective for separating light hydrocarbons. A commonly used stationary phase is Alumina (Al₂O₃) deactivated with sodium sulfate (Na₂SO₄), for instance, an Agilent CP-Al2O3/Na2SO4 column (50 m x 0.32 mm, 5 µm film thickness).[2][3]

  • Carrier Gas: High purity nitrogen or helium.[2]

  • Sample Introduction: Gas sampling valve for gaseous samples or a liquid injection port with a splitter for liquefied C4 streams.

GC Operating Conditions:

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp: 5°C/min to 150°C

    • Final Hold: Hold at 150°C for 10 minutes

  • Injector Temperature: 150°C[2]

  • Detector Temperature (FID): 250°C

  • Carrier Gas Flow Rate: 2 mL/min

  • Split Ratio: 100:1 for liquid samples

Procedure:

  • Standard Preparation: Prepare a certified gas standard mixture containing known concentrations of all expected components.

  • Calibration: Inject the standard mixture into the GC to determine the retention times and response factors for each component.

  • Sample Analysis: Inject the process sample into the GC under the same conditions as the standard.

  • Data Analysis: Identify each peak in the sample chromatogram based on its retention time. Quantify the concentration of each component using the previously determined response factors.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring

In-situ FTIR provides real-time information on the concentration of reactants and products, enabling continuous process monitoring and control.[4][5]

Objective: To monitor the concentration changes of key functional groups (e.g., C=C bonds in butenes, C-H bonds in alkanes) during the reaction.

Instrumentation:

  • FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) probe suitable for high-pressure and high-temperature applications.[4]

  • Probe Material: Diamond or silicon ATR crystal, chemically inert to the reaction mixture.

Procedure:

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the solvent and catalyst mixture at the reaction temperature and pressure.

  • Reaction Monitoring: Insert the ATR probe into the reactor. Initiate the reaction and continuously collect FTIR spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis: Subtract the background spectrum from the reaction spectra. Monitor the absorbance of characteristic infrared bands for reactants and products over time. For example, monitor the disappearance of ethylene peaks and the appearance of this compound peaks in a dimerization reaction.

Online High-Performance Liquid Chromatography (HPLC)

While less common for volatile C4 hydrocarbons, online HPLC can be employed for monitoring less volatile byproducts or in specific reaction systems where derivatization is feasible.[4][6]

Objective: To separate and quantify non-volatile byproducts, such as oligomers or catalyst degradation products.

Instrumentation:

  • HPLC System: Equipped with a suitable pump, autosampler, column oven, and detector (e.g., UV-Vis or Refractive Index).

  • Column: A reverse-phase C18 column is often suitable for separating non-polar organic molecules.

  • Mobile Phase: A gradient of organic solvents such as acetonitrile and water.

Procedure:

  • Method Development: Develop a separation method using standards of expected byproducts to determine the appropriate column, mobile phase, and gradient.

  • Online Sampling: Interface an automated sampling system to the reactor to periodically withdraw, quench, and inject samples into the HPLC.

  • Data Analysis: Correlate peak areas to the concentration of byproducts using calibration curves.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key production pathway and a typical analytical workflow.

Figure 1: Simplified reaction pathway for n-butane dehydrogenation to this compound and byproduct formation. nButane n-Butane Butenes This compound, cis-2-Butene, trans-2-Butene nButane->Butenes Dehydrogenation Cracking Cracking Products (Methane, Ethane, Propylene) nButane->Cracking Cracking Butadiene 1,3-Butadiene Butenes->Butadiene Further Dehydrogenation Coke Coke Butenes->Coke Polymerization/Deeper Dehydrogenation

Figure 1: Simplified reaction pathway for n-butane dehydrogenation. (Within 100 characters)

Figure 2: Experimental workflow for GC analysis of byproducts in a this compound stream. cluster_sampling Sample Collection cluster_analysis GC Analysis cluster_data Data Processing ProcessStream Process Stream (Gaseous or Liquefied) Sampling Gas Sampling Valve / Liquid Syringe ProcessStream->Sampling GC Gas Chromatograph (GC) with PLOT Column Sampling->GC Detector Flame Ionization Detector (FID) GC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Standards Integration->Quantification Report Report Quantification->Report Final Report (Byproduct Profile)

References

Safety Operating Guide

Proper Disposal of 1-Butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Butene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

This compound is an extremely flammable liquefied gas that poses significant safety risks if not handled and disposed of correctly.[1][2] Improper disposal can lead to fire, explosion, and environmental contamination. The primary and most recommended disposal method for unused or residual this compound is to return the container to the supplier.[1] Do not attempt to dispose of it yourself.[1]

Key Disposal Principles

  • Return to Supplier: The preferred and safest method of disposal is to return the gas cylinder and its contents to the original supplier.[1]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[3] In the United States, this compound is subject to U.S. EPA regulations under 40 CFR 262 and may be classified as Hazardous Waste Number D001.[4]

  • Professional Disposal: If returning to the supplier is not feasible, a licensed professional waste disposal service should be contracted.[5][6][7] These services are equipped to handle hazardous materials and can ensure disposal via approved methods such as incineration or landfilling, in compliance with legal requirements.[3][6]

  • Empty Containers: Treat empty containers as hazardous, as they may retain product residue.[6] They should be returned to the supplier or disposed of in the same manner as the unused product.[5][6] Do not puncture, incinerate, or reuse empty containers.[6]

Quantitative Data Summary

For safe handling and storage prior to disposal, it is crucial to be aware of the physical properties and safety parameters of this compound.

PropertyValueCitation
Lower Explosive Limit 1.6% (Volume in air)[1]
Upper Explosive Limit 10% (Volume in air)[1]
Autoignition Temperature 385 °C (725 °F)[1]
Storage Temperature Protect from sunlight when ambient temperature exceeds 52°C/125°F. Store in a well-ventilated place.[1][2]

Pre-Disposal Handling and Storage Protocols

Proper handling and storage are paramount to prevent accidents before the final disposal of this compound.

  • Secure Storage: Store cylinders in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Prevent Static Discharge: Implement proper grounding and bonding procedures for containers and equipment to avoid static electricity.[3][4] Use non-sparking tools and explosion-proof equipment.[2][3][8]

  • Cylinder Integrity: Ensure the cylinder valve is closed and not leaking.[3] Keep the valve cap in place when not in use. Secure cylinders to prevent them from falling or being knocked over.[1]

  • Segregation: Store this compound cylinders away from incompatible materials, particularly oxidizing agents such as oxygen, chlorates, and peroxides.[3][8]

Emergency Procedures for Leaks or Spills

In the event of an accidental release, immediate and decisive action is required.

  • Eliminate Ignition Sources: Immediately shut off all sources of ignition, including sparks, open flames, and hot surfaces.[8]

  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation to disperse the gas.[9][8]

  • Stop the Leak (If Safe): If it can be done without risk, stop the flow of gas.[2] For a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[2][8]

  • Personal Protective Equipment (PPE): Personnel involved in responding to a leak should wear appropriate PPE, including self-contained breathing apparatus (SCBA) and potentially flame-resistant clothing.[8]

  • Vapor Suppression: Use a water spray or fog to help reduce and disperse vapors, taking care not to spread any liquid.[3][9][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Unused or Residual This compound Identified decision1 Can the container be returned to the supplier? start->decision1 return_supplier Arrange for Supplier Return/Pickup decision1->return_supplier Yes contact_disposal Contact a Licensed Waste Disposal Company decision1->contact_disposal No disposal_complete Disposal Complete return_supplier->disposal_complete follow_regulations Follow Local, National, and International Regulations contact_disposal->follow_regulations follow_regulations->disposal_complete

References

Essential Protective Measures for Handling 1-Butene in Research Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A comprehensive guide to Personal Protective Equipment (PPE), operational protocols, and disposal plans for 1-Butene, ensuring the safety of researchers and laboratory personnel.

Handling this compound, a highly flammable liquefied gas, demands stringent safety protocols to mitigate risks of fire, explosion, and personal exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Adherence to these procedural steps is critical for minimizing hazards associated with this chemical.

Personal Protective Equipment (PPE) Specifications

Due to the hazardous nature of this compound, appropriate selection and use of PPE are paramount. The following table summarizes the recommended PPE for various exposure scenarios. It is critical to consult the specific Safety Data Sheet (SDS) for this compound for the most comprehensive and up-to-date information.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of liquefied gas, which can cause severe eye damage and frostbite. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved supplied-air respirator is recommended if ventilation is inadequate to maintain airborne concentrations below exposure limits. For emergency situations, a self-contained breathing apparatus (SCBA) should be used.This compound is a simple asphyxiant that can displace oxygen in enclosed spaces, leading to suffocation. The ACGIH Threshold Limit Value (TLV) is 250 ppm as a Time-Weighted Average (TWA).
Hand Protection Insulated, loose-fitting gloves such as neoprene are recommended to protect against frostbite from the liquefied gas. For incidental contact, nitrile gloves may be suitable, but breakthrough time data is not readily available for this compound. It is crucial to inspect gloves for any signs of degradation before use.Direct contact with liquefied this compound can cause severe frostbite. Insulated gloves provide a thermal barrier. Chemical-resistant gloves protect against potential chemical burns, though specific breakthrough data for this compound is limited.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of significant exposure, a chemical-resistant apron or suit should be worn.Protects the skin from accidental contact with the liquefied gas and provides a barrier against potential flash fires.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning PPE Protocol:

  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown/Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don insulated or chemical-resistant gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.

Doffing PPE Protocol:

The removal of PPE should be performed in a designated area to prevent the spread of contamination.

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding the contaminated exterior inward.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Respirator: If worn, remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal Plan:

Contaminated PPE must be handled as hazardous waste.

  • Segregation: Place all disposable PPE (gloves, etc.) in a designated, clearly labeled hazardous waste container.

  • Containerization: Ensure the hazardous waste container is properly sealed to prevent the release of any residual this compound vapor.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Reusable PPE should be decontaminated according to established laboratory procedures before reuse.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal a Review Safety Data Sheet (SDS) for this compound b Assess Task-Specific Hazards (e.g., potential for splash, release) a->b c Select Eye/Face Protection (Goggles & Face Shield) b->c d Select Respiratory Protection (Based on Ventilation Assessment) b->d e Select Hand Protection (Insulated/Chemical-Resistant Gloves) b->e f Select Body Protection (Flame-Resistant Lab Coat, etc.) b->f g Follow Donning Protocol f->g h Handle this compound in a Well-Ventilated Area g->h i Follow Doffing Protocol h->i j Segregate Contaminated PPE i->j k Dispose of as Hazardous Waste j->k

Caption: PPE selection and use workflow for handling this compound.

×

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1-Butene
Reactant of Route 2
1-Butene

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。